molecular formula C28H44N2O16 B15548439 Bis-PEG8-NHS ester

Bis-PEG8-NHS ester

Katalognummer: B15548439
Molekulargewicht: 664.7 g/mol
InChI-Schlüssel: PUAMEGWXBSQSOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-PEG8-NHS ester is a useful research compound. Its molecular formula is C28H44N2O16 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H44N2O16

Molekulargewicht

664.7 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H44N2O16/c31-23-1-2-24(32)29(23)45-27(35)5-7-37-9-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-10-38-8-6-28(36)46-30-25(33)3-4-26(30)34/h1-22H2

InChI-Schlüssel

PUAMEGWXBSQSOU-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Architectural Versatility of Bis-PEG8-NHS Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the structure, properties, and applications of Bis-PEG8-NHS ester, a homobifunctional crosslinking agent, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the molecule's architecture and its utility in the sophisticated realm of bioconjugation, including the development of antibody-drug conjugates (ADCs).

This compound is a chemical tool of significant interest in the field of biotechnology and pharmaceutical sciences. Its structure is characterized by a central hydrophilic polyethylene (B3416737) glycol (PEG) spacer, flanked by two N-hydroxysuccinimide (NHS) ester functional groups. This symmetrical design allows for the covalent linkage of biomolecules, offering precise control over the creation of complex bioconjugates.

Core Structural and Physicochemical Properties

The foundational structure of this compound consists of an eight-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility to the molecule. This PEG spacer is covalently linked at both ends to a succinimidyl ester through a propanoate linker. The terminal NHS esters are highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, facilitating the formation of stable amide bonds.

Below is a diagram illustrating the chemical structure of this compound.

reaction_mechanism reactant1 R-C(=O)-O-NHS (NHS Ester) product1 R-C(=O)-NH-R' (Stable Amide Bond) reactant1->product1 Nucleophilic Attack reactant2 R'-NH2 (Primary Amine) reactant2->product1 product2 NHS (N-hydroxysuccinimide) product1->product2 Byproduct experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_reagent Prepare this compound stock (e.g., in anhydrous DMSO) add_reagent Add this compound to protein solution prep_reagent->add_reagent prep_protein Prepare protein solution in amine-free buffer (pH 7.2-8.5) prep_protein->add_reagent incubate Incubate (e.g., 30-60 min at RT or 2h at 4°C) add_reagent->incubate quench Quench reaction with excess primary amine (e.g., Tris or glycine) incubate->quench purify Purify conjugate (e.g., dialysis, SEC) quench->purify analyze Analyze crosslinked products (e.g., SDS-PAGE, MS) purify->analyze

An In-depth Technical Guide to the Chemical Properties of Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-NHS ester is a homobifunctional crosslinker that has emerged as a valuable tool in bioconjugation and drug delivery. Its structure, featuring two N-hydroxysuccinimide (NHS) esters at either end of an eight-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of molecules containing primary amines. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual representations of key workflows to aid researchers in its effective application.

Core Chemical and Physical Properties

This compound is a well-defined molecule with consistent physical and chemical characteristics crucial for reproducible experimental outcomes. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C28H44N2O16[1]
Molecular Weight 664.7 g/mol [1]
Purity Typically ≥95% or ≥98%
Appearance White to off-white solid or viscous oil[2]
Solubility Soluble in water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM)[3][]
Storage Conditions -20°C, stored under inert gas with desiccant[2]

Reactivity and Stability

The utility of this compound lies in the reactivity of its terminal NHS esters towards primary amines, forming stable amide bonds. This reaction is the cornerstone of its application in crosslinking proteins, peptides, and other amine-containing molecules.

Reaction with Primary Amines

The primary reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in the pH range of 7.2 to 8.5. At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction rate.

Hydrolysis: A Competing Reaction

A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction cleaves the ester bond, rendering the reagent inactive. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly with a rise in either parameter. The table below provides the approximate half-life of NHS esters under various conditions.

pHTemperatureApproximate Half-lifeReferences
7.00°C4-5 hours[3][5]
8.0Room Temperature~1 hour
8.64°C10 minutes[3][5]
9.0Room Temperature< 10 minutes[6]

Due to this instability, it is crucial to prepare solutions of this compound immediately before use and to work efficiently.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general procedure for crosslinking two proteins using this compound.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of Protein A and Protein B at a desired molar ratio in an amine-free buffer. The optimal protein concentration is typically in the range of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Antibody-Drug Conjugation (ADC) Linkage

This protocol outlines the steps for conjugating a small molecule drug containing a primary amine to an antibody.

Materials:

  • Antibody in PBS, pH 7.4-8.0

  • Amine-containing small molecule drug

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Crosslinker Activation of Drug: In a separate reaction, dissolve the amine-containing drug and a molar excess of this compound in anhydrous DMSO. Allow the reaction to proceed for 1-2 hours at room temperature to form the drug-PEG-NHS ester intermediate.

  • Conjugation to Antibody: Add the activated drug-PEG-NHS ester solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described above.

experimental_workflow_crosslinking cluster_start Preparation cluster_reaction Reaction cluster_end Purification start_point Start protein_prep Prepare Protein Mixture (Protein A + Protein B) in Amine-Free Buffer crosslinker_prep Prepare Bis-PEG8-NHS Ester Stock Solution (in DMSO or DMF) reaction Add Crosslinker to Protein Mixture protein_prep->reaction crosslinker_prep->reaction incubation Incubate (RT or 4°C) reaction->incubation quenching Quench Reaction (Tris or Glycine) incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification end_point Final Crosslinked Product purification->end_point

Caption: Workflow for Protein-Protein Crosslinking.

experimental_workflow_adc cluster_activation Activation of Drug cluster_conjugation Conjugation cluster_purification Purification start_point Start drug_prep Dissolve Amine-Drug and this compound in DMSO activation_reaction Incubate to form Drug-PEG-NHS Intermediate drug_prep->activation_reaction conjugation Add Activated Drug to Antibody activation_reaction->conjugation antibody_prep Prepare Antibody in Amine-Free Buffer antibody_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (Tris Buffer) incubation->quenching purify_adc Purify ADC (Size-Exclusion Chromatography) quenching->purify_adc end_point Final ADC Product purify_adc->end_point

References

Bis-PEG8-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, applications, and experimental protocols for Bis-PEG8-NHS ester, a homobifunctional crosslinking agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, biochemistry, and molecular biology.

Core Molecular and Physical Data

This compound is a chemical crosslinker characterized by a polyethylene (B3416737) glycol (PEG) spacer arm flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The quantitative properties of this reagent are summarized below.

PropertyValueSource(s)
Molecular Formula C28H44N2O16[1][2]
Molecular Weight ~664.7 g/mol [1][3]
Purity Typically ≥95-98%[1][2]
Storage Conditions -20°C, desiccated[1]

Mechanism of Action and Applications

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups. The N-hydroxysuccinimide (NHS) esters at both ends of the molecule react specifically with primary amines (-NH2), which are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond, covalently linking the target molecules. The reaction is most efficient at a pH range of 7.2-8.5.[4]

The polyethylene glycol (PEG) spacer is hydrophilic, which enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[5][6] This property is particularly beneficial in biological applications as it helps to prevent the aggregation of conjugated proteins.

Key Applications Include:

  • Protein-Protein Interaction Studies: By covalently linking proteins that are in close proximity, this compound can be used to "capture" and identify interacting partners.

  • Antibody-Drug Conjugates (ADCs): This crosslinker can be used to conjugate cytotoxic drugs to antibodies, a key step in the development of targeted cancer therapies.[7]

  • Bioconjugation: It is widely used for the general conjugation of molecules containing primary amines, such as proteins, peptides, and certain modified oligonucleotides.[6]

  • Surface Modification: The crosslinker can be used to immobilize proteins or other amine-containing molecules onto surfaces for various bioassay and diagnostic applications.

Experimental Protocols

The following are generalized protocols for the use of this compound in common applications. It is important to note that optimal conditions, such as the molar ratio of crosslinker to protein and incubation times, may need to be determined empirically for each specific application.

General Protein-Protein Crosslinking in Solution

This protocol describes a general procedure for crosslinking proteins in a solution.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Protein of interest in a suitable buffer

Procedure:

  • Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10-25 mM.

  • Prepare the Protein Solution: Ensure the protein solution is in an amine-free buffer, such as PBS, at the desired concentration.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Cell Surface Protein Crosslinking

This protocol is for crosslinking proteins on the surface of living cells.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ice-cold Phosphate-buffered saline (PBS), pH 8.0

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Cell suspension

Procedure:

  • Prepare the Crosslinker Stock Solution: Prepare a 10-25 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Cell Preparation: Harvest and wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media. Resuspend the cells in ice-cold PBS, pH 8.0.

  • Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 30 minutes on ice or at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM and incubate for 10 minutes on ice.

  • Cell Lysis and Analysis: The cells can then be lysed, and the crosslinked proteins can be analyzed by various techniques, including immunoprecipitation and Western blotting.

Visualizations

Workflow and Logical Relationships

The following diagrams illustrate the chemical reaction of this compound and a typical experimental workflow for its use in studying protein-protein interactions.

G cluster_reaction Chemical Reaction Protein1 Protein A with Primary Amine (-NH2) Conjugate Covalently Linked Protein A-Protein B Complex Protein1->Conjugate Protein2 Protein B with Primary Amine (-NH2) Protein2->Conjugate Crosslinker This compound Crosslinker->Conjugate pH 7.2-8.5 G cluster_workflow Experimental Workflow: Protein Interaction Study A 1. Prepare Protein Solution B 2. Add this compound A->B C 3. Incubate to Allow Crosslinking B->C D 4. Quench Reaction C->D E 5. Analyze by SDS-PAGE D->E F 6. Identify Crosslinked Proteins (e.g., Mass Spectrometry) E->F G cluster_pathway Application in Studying a Signaling Pathway Receptor Membrane Receptor SignalingProtein Cytoplasmic Signaling Protein Receptor->SignalingProtein Interaction Crosslinker Add this compound CrosslinkedComplex Crosslinked Receptor- Signaling Protein Complex Crosslinker->CrosslinkedComplex Analysis Immunoprecipitation & Western Blot Analysis CrosslinkedComplex->Analysis

References

The Core Mechanism of Bis-PEG8-NHS Ester Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-NHS ester crosslinkers are homobifunctional crosslinking reagents that have become indispensable tools in bioconjugation, drug delivery, and proteomics. Their unique architecture, featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent and permanent linkage of molecules containing primary amines. This guide delves into the core mechanism of action of these crosslinkers, providing a technical overview for researchers and professionals in the field. The defining characteristic of these crosslinkers is their ability to covalently link two molecules that possess primary amine groups.[1] The polyethylene glycol (PEG) spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, mitigates the propensity for aggregation during storage, and can diminish the immunogenic response to the spacer itself.[1]

Chemical Structure and Properties

The fundamental structure of a this compound crosslinker consists of three key components:

  • Two N-hydroxysuccinimide (NHS) Esters: These are highly reactive groups that specifically target primary amines (-NH2), which are readily available on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) and other biomolecules.[2][3]

  • An 8-Unit Polyethylene Glycol (PEG) Spacer: This flexible, hydrophilic chain imparts several advantageous properties. The PEG spacer increases the water solubility of the crosslinker and the resulting conjugate, which is beneficial when working with biomolecules in aqueous environments.[4] It also reduces the tendency of the conjugated molecules to aggregate and can minimize the immunogenicity of the linker itself.[1]

  • A Symmetrical, Homobifunctional Design: This means both ends of the crosslinker have the same reactive group (NHS ester), allowing for the linkage of two molecules that each present a primary amine.

Mechanism of Action: The Amine-Reactive Chemistry

The primary mechanism of action of this compound crosslinkers is the nucleophilic substitution reaction between the NHS ester and a primary amine. This reaction proceeds efficiently under mild, near-physiological conditions.

The Reaction with Primary Amines

The crosslinking reaction is a two-step process for each of the two NHS ester groups:

  • Nucleophilic Attack: A primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. For this to occur, the amine must be in its deprotonated, nucleophilic state (-NH2). This is favored at a pH slightly above the pKa of the amine.

  • Formation of a Stable Amide Bond: The reaction results in the formation of a highly stable and irreversible amide bond, covalently linking the target molecule to the PEG spacer. The N-hydroxysuccinimide is released as a byproduct.[2]

The reaction is most efficient at a pH range of 7 to 9, with an optimal pH typically between 8.3 and 8.5.[2][5] Below this range, the primary amines are predominantly protonated (-NH3+) and non-nucleophilic, slowing down the reaction. Above this range, the competing hydrolysis reaction becomes more significant.

The Competing Reaction: Hydrolysis

In aqueous solutions, NHS esters are susceptible to hydrolysis, a reaction in which the ester is cleaved by water. This renders the crosslinker inactive as it can no longer react with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values.[6][7][8] Therefore, a careful balance must be struck to maximize the reaction with the target amines while minimizing hydrolysis.

Quantitative Data on Reaction Kinetics

The efficiency of the crosslinking reaction is a interplay between the rate of amidation (the desired reaction) and the rate of hydrolysis (the competing reaction). The following tables summarize key quantitative data related to these kinetics.

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.041 hour
8.6410 minutes
8.0Room Temperature80 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes

Table 1: Influence of pH and Temperature on the Half-life of NHS Ester Hydrolysis. Data compiled from multiple sources.[6][7][8][9]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Table 2: Comparison of Amidation and Hydrolysis Rates at Different pH Values. This data illustrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at a slightly basic pH.[6][9]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general framework for crosslinking two proteins using a this compound.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the proteins in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of the this compound in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[2][3]

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically for each specific application.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3][5]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with and inactivate any excess NHS ester.[1][5]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.

Protocol for Cell Surface Protein Crosslinking

Materials:

  • Cell suspension

  • Ice-cold PBS, pH 8.0

  • This compound

  • Anhydrous DMSO

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

    • Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1]

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of the this compound in anhydrous DMSO.

    • Add the crosslinker to the cell suspension to a final concentration of 1-5 mM.[1]

    • Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.[1]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 10 minutes.[1]

  • Downstream Processing:

    • The crosslinked cells can now be pelleted and lysed for further analysis, such as immunoprecipitation or mass spectrometry.

Visualizing the Mechanism and Workflows

Mechanism_of_Action cluster_reactants Reactants cluster_reaction Reaction Environment cluster_products Products Crosslinker This compound Reaction pH 7-9 Crosslinker->Reaction Amidation H2O Water (Hydrolysis) Crosslinker->H2O Hydrolysis MoleculeA Molecule A (with Primary Amine) MoleculeA->Reaction MoleculeB Molecule B (with Primary Amine) MoleculeB->Reaction Conjugate Molecule A - PEG8 - Molecule B (Stable Amide Bonds) Reaction->Conjugate NHS_Byproduct NHS Byproduct Reaction->NHS_Byproduct HydrolyzedLinker Inactive Hydrolyzed Linker H2O->HydrolyzedLinker

Caption: Mechanism of this compound crosslinking.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) Add_Crosslinker 3. Add Crosslinker to Protein Solution (10-50x molar excess) Prepare_Protein->Add_Crosslinker Prepare_Crosslinker 2. Prepare Fresh Crosslinker Solution (Anhydrous DMSO/DMF) Prepare_Crosslinker->Add_Crosslinker Incubate 4. Incubate (30-60 min at RT or 2h at 4°C) Add_Crosslinker->Incubate Quench 5. Quench Reaction (Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Dialysis or SEC) Quench->Purify Analyze Downstream Analysis (e.g., SDS-PAGE, Mass Spec) Purify->Analyze

Caption: General experimental workflow for protein crosslinking.

Applications in Research and Drug Development

The unique properties of this compound crosslinkers make them highly valuable in a variety of applications:

  • Protein-Protein Interaction Studies: By covalently linking interacting proteins, these crosslinkers can "capture" transient or weak interactions for subsequent identification by techniques like mass spectrometry.

  • Antibody-Drug Conjugates (ADCs): The PEG spacer enhances the solubility and stability of ADCs, while the NHS esters provide a reliable method for attaching the drug payload to the antibody.[6]

  • Protein Stabilization: Crosslinking can be used to stabilize the structure of proteins or protein complexes for structural studies, such as cryo-electron microscopy.

  • Surface Modification: These crosslinkers can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Improving Pharmacokinetics: The PEGylation of therapeutic proteins and peptides can increase their in vivo half-life by reducing renal clearance and protecting them from enzymatic degradation.[5][8]

Conclusion

This compound crosslinkers are powerful and versatile reagents for the covalent conjugation of biomolecules. Their mechanism of action, centered around the efficient and specific reaction of NHS esters with primary amines, combined with the beneficial properties of the PEG spacer, has solidified their role in advancing various fields of life science research and therapeutic development. A thorough understanding of the reaction kinetics, particularly the interplay between amidation and hydrolysis, is crucial for optimizing experimental protocols and achieving desired conjugation outcomes.

References

An In-depth Technical Guide to the Solubility and Stability of Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of Bis-PEG8-NHS ester, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics. Understanding the solubility and stability of this reagent is paramount for the successful design and execution of conjugation strategies, ensuring reproducibility and the efficacy of the final conjugate.

Introduction to this compound

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS esters readily react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, while the PEG linker enhances the water solubility and biocompatibility of the resulting conjugate.[1] This reagent is frequently employed in the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutic and diagnostic agents.[1]

The core structure of this compound facilitates the crosslinking of two amine-containing molecules or the modification of a single molecule at multiple sites. The PEG8 spacer provides a flexible and hydrophilic bridge, which can help to maintain the biological activity of the conjugated molecules and reduce the potential for aggregation.

Solubility of this compound

The solubility of this compound is a crucial consideration for its effective use in conjugation reactions, which are often performed in aqueous buffers. While the PEG8 linker imparts hydrophilicity, the parent molecule is generally not freely soluble in aqueous solutions and requires initial dissolution in a water-miscible organic solvent.

Table 1: Qualitative Solubility of this compound and Similar PEG-NHS Esters

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)SolubleRecommended for preparing stock solutions.[2][3]
Dimethylformamide (DMF)SolubleAnhydrous DMF is recommended.[2][3]
Dichloromethane (DCM)SolubleUseful for organic synthesis applications.
WaterSparingly SolubleDirect dissolution in aqueous buffers is not recommended. A small percentage of organic co-solvent is typically required.[2]
Phosphate (B84403) Buffered Saline (PBS)Sparingly SolubleSee "Water". Amine-free buffers are essential for conjugation reactions.[2][3]

For most bioconjugation applications, a concentrated stock solution of this compound is prepared in anhydrous DMSO or DMF and then added to the aqueous reaction buffer containing the amine-containing molecule. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10%, to avoid denaturation of proteins or other adverse effects on the biomolecule.[4]

Stability of this compound

The stability of this compound is primarily dictated by the susceptibility of the NHS ester groups to hydrolysis. The PEG linker itself is generally stable under typical bioconjugation conditions, although oxidative degradation can occur under harsh conditions or over long-term in vivo applications.

Hydrolysis of the NHS Ester

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the NHS ester, which competes with the desired amidation reaction.[5] The rate of hydrolysis is highly dependent on pH and temperature.

  • Effect of pH: The hydrolysis of NHS esters is significantly accelerated at higher pH.[6] While the reaction with primary amines is also more efficient at slightly alkaline pH (typically 7.2-8.5), a compromise must be made to minimize hydrolysis.[7]

  • Effect of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, performing conjugations at lower temperatures (e.g., 4°C) can improve the yield of the desired conjugate by slowing the rate of hydrolysis.

Table 2: Half-life of Representative PEG-NHS Esters at Various pH and Temperatures

pHTemperature (°C)Half-life
7.4Not Specified> 120 minutes[6]
8.0253.2 - 33.6 minutes (depending on the ester)
9.0Not Specified< 9 minutes[6]

It is important to note that the exact half-life of this compound will depend on the specific chemical environment. The data in Table 2 is for a range of different PEG-NHS esters and should be used as a general guide. For critical applications, it is recommended to determine the hydrolysis rate under the specific experimental conditions.

Storage and Handling

Proper storage and handling are critical to maintaining the reactivity of this compound.

  • Long-term Storage: The solid reagent should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[8] The use of a desiccant is also recommended.[2]

  • Handling: Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[2][8]

  • Stock Solutions: Stock solutions should be prepared in an anhydrous water-miscible solvent such as DMSO or DMF immediately before use.[3][9] For short-term storage, stock solutions can be kept at -20°C under an inert atmosphere for up to three months, though fresh preparation is always recommended.[9] Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in a buffer of choice.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Serial Dilutions: In a series of microcentrifuge tubes, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL). Ensure the final DMSO concentration is consistent across all tubes and ideally below 5%.

  • Incubation: Incubate the solutions at room temperature for 1-2 hours with gentle agitation.

  • Observation: Visually inspect the solutions for any precipitate. The highest concentration that remains clear is the approximate aqueous solubility under these conditions.

  • Confirmation (Optional): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet indicates insolubility. The concentration of the compound in the supernatant can be quantified using an appropriate analytical method (e.g., HPLC) to determine the thermodynamic solubility.

Protocol for Assessing NHS Ester Stability via UV-Vis Spectroscopy

This method relies on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be monitored by an increase in absorbance at approximately 260 nm.[10][11]

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.4)

    • UV-Vis spectrophotometer and quartz cuvettes

  • Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Add a small volume of the stock solution to the pre-warmed (to the desired temperature) aqueous buffer in a cuvette to achieve a final concentration that gives an initial absorbance in the linear range of the spectrophotometer. Mix quickly. c. Immediately start monitoring the absorbance at 260 nm over time. Record readings at regular intervals. d. Continue monitoring until the absorbance reaches a plateau, indicating complete hydrolysis. e. The rate of hydrolysis can be determined by plotting the absorbance versus time. The half-life (t₁/₂) is the time it takes for the absorbance to reach half of the final maximum absorbance.

Visualization of Key Processes

Hydrolysis of this compound

Hydrolysis_Pathway BisPEG8NHS This compound HydrolyzedProduct Bis-PEG8-Carboxylate + NHS BisPEG8NHS->HydrolyzedProduct Hydrolysis (pH, Temp dependent) Water H₂O Competing_Reactions BisPEG8NHS This compound Conjugate Stable Amide Bond (Bis-PEG8-Amide) BisPEG8NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylate BisPEG8NHS->Hydrolyzed Hydrolysis (Competing Reaction) PrimaryAmine Primary Amine (R-NH₂) Water Water (H₂O) Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis PrepStock Prepare Stock Solution in Anhydrous DMSO Mix Mix Stock and Buffer in Cuvette PrepStock->Mix PrepBuffer Prepare Amine-Free Buffer (Desired pH and Temperature) PrepBuffer->Mix Monitor Monitor Absorbance at 260 nm over Time Mix->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate Hydrolysis Rate and Half-life Plot->Calculate

References

The PEG8 Spacer: A Technical Deep Dive into Bioconjugation's Versatile Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of the resulting conjugate. Among the diverse options available, the polyethylene (B3416737) glycol 8 (PEG8) spacer has emerged as a critical component in modern therapeutics and diagnostics. This in-depth technical guide explores the core properties, significant advantages, and key applications of the PEG8 spacer, supported by quantitative data and detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Crucial Role of Spacers in Bioconjugation

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has given rise to innovative therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] The linker connecting these molecular entities is not a passive component; it profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] Polyethylene glycol (PEG) linkers, composed of repeating ethylene (B1197577) oxide units, are widely utilized to enhance the physicochemical properties of bioconjugates.[1][3] The PEG8 spacer, with its eight ethylene glycol units, offers a well-balanced set of properties for a multitude of applications.[1][4]

The PEG8 Spacer: Structure and Physicochemical Properties

A key characteristic of the PEG8 spacer used in advanced bioconjugation is its monodisperse nature, often referred to as discrete PEG (dPEG®).[1] Unlike polydisperse PEGs, which are a mixture of different chain lengths, dPEG® linkers have a precisely defined molecular weight and length.[1][5] This uniformity is crucial for creating homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1]

The fundamental structure of the PEG8 spacer imparts inherent hydrophilicity, a key factor in its utility.[1][6] This water-loving characteristic can improve the solubility of hydrophobic molecules to which it is attached.[1][7]

Table 1: Quantitative Properties of a Representative PEG8 Spacer

PropertyValue
Chemical Formula (backbone)C₁₆H₃₂O₈
Molecular Weight (backbone)~352.4 g/mol
Spacer Arm Length~29.8 Å
Number of PEG Units8

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).[1]

Core Advantages of Employing PEG8 Spacers

The integration of a PEG8 spacer into a bioconjugate design offers several distinct advantages over traditional linkers, such as those with alkyl chains.[8] These benefits stem from its unique physicochemical properties.[8]

  • Enhanced Solubility and Reduced Aggregation: Many potent drug payloads are hydrophobic and prone to aggregation, which can diminish efficacy and trigger an immune response.[6] The hydrophilic PEG8 spacer increases the overall water solubility of the conjugate, mitigating these issues.[4][6]

  • Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce its clearance by the kidneys, leading to a longer circulation half-life.[3][9] This can result in more sustained drug exposure at the target site.[3][10]

  • Reduced Immunogenicity: The PEG8 spacer can form a protective hydration shell around the bioconjugate, masking potential antigenic sites and thereby reducing the likelihood of an immune response.[3][6]

  • Optimal Spacing and Flexibility: The defined length of the PEG8 spacer provides adequate separation between the conjugated molecules, which is critical for maintaining the biological activity of proteins or antibodies by preventing steric hindrance.[2]

Quantitative Performance Comparison: PEG8 vs. Alkyl Spacers

Experimental data consistently highlights the superior performance of PEG spacers in various bioconjugation applications when compared to their alkyl counterparts.[8] A significant parameter influenced by the spacer is the binding affinity of the conjugated molecule.[8]

Table 2: Comparison of Dissociation Constants (Kd) for Aptamer-Amphiphiles with Different Spacers

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.1 ± 2.1
PEG44 ethylene glycol units10.2 ± 1.5
PEG8 8 ethylene glycol units 8.9 ± 1.2
PEG2424 ethylene glycol units7.8 ± 1.1
Alkyl C1212 carbon atoms25.4 ± 3.5
Alkyl C2424 carbon atoms31.2 ± 4.3

Data adapted from a study on aptamer-amphiphiles. A lower Kd value indicates stronger binding.[8]

As the data illustrates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[8] The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.[8]

Key Applications of the PEG8 Spacer

The advantageous properties of the PEG8 spacer have led to its widespread adoption in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[11] The linker is a critical component that influences the stability, solubility, and efficacy of the ADC.[12][13] Several clinical-stage and approved ADCs utilize PEG8 spacers to improve their physicochemical and pharmacokinetic properties.[4][11][14] For instance, the incorporation of a PEG8 spacer has been shown to enhance the solubility of ADCs with high drug-to-antibody ratios (DARs).[4]

The following diagram illustrates the general structure of an ADC incorporating a PEG8 spacer.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody PEG8 PEG8 Spacer Antibody->PEG8 Cleavable Cleavable Unit PEG8->Cleavable Drug Cytotoxic Drug Cleavable->Drug ADC_Signaling_Pathway ADC ADC Binding to Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization 1 Lysosome Trafficking to Lysosome Internalization->Lysosome 2 Cleavage Linker Cleavage Lysosome->Cleavage 3 Release Payload Release Cleavage->Release 4 Apoptosis Induction of Apoptosis Release->Apoptosis 5 NHS_Ester_Workflow Start Start: Protein with Primary Amines (e.g., Lysine) Reaction Conjugation Reaction (pH 7.2-8.5) Start->Reaction Reagent NHS-Ester-PEG8-Drug Reagent->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Formation of stable amide bond Analysis Characterization (e.g., DAR, Purity) Purification->Analysis Final Final Conjugate Analysis->Final Maleimide_Workflow Start Start: Protein with Free Sulfhydryls (e.g., Cysteine) Reduction Optional: Reduction of Disulfide Bonds (e.g., TCEP) Start->Reduction Reaction Conjugation Reaction (pH 6.5-7.5) Reduction->Reaction Reagent Maleimide-PEG8-Drug Reagent->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Formation of stable thioether bond Analysis Characterization (e.g., DAR, Purity) Purification->Analysis Final Final Conjugate Analysis->Final

References

The Homobifunctional Nature of Bis-PEG8-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG8-NHS ester, a homobifunctional crosslinking agent. It details its chemical properties, reactivity, and applications in bioconjugation, with a focus on protein-protein interaction studies and its role in the development of antibody-drug conjugates (ADCs).

Core Concepts: Understanding this compound

This compound is a chemical crosslinker characterized by a central hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight repeating ethylene (B1197577) oxide units, flanked on both ends by reactive N-hydroxysuccinimide (NHS) esters. This symmetrical design defines it as a homobifunctional reagent, meaning it possesses two identical reactive groups that target the same functional group on other molecules.

The primary targets for the NHS esters are primary amines (-NH2), which are readily available on proteins and other biomolecules, such as the N-terminus of polypeptide chains and the side chain of lysine (B10760008) residues. The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond. The PEG8 spacer provides several advantages, including increased water solubility of the crosslinker and the resulting conjugate, reduced immunogenicity, and a defined spacer length for probing spatial arrangements of interacting molecules.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C28H44N2O16[2][3][4]
Molecular Weight ~664.7 g/mol [2][3][4]
Purity Typically ≥95%[4]
Spacer Arm Length (PEG8 backbone) ~29.8 Å[5]
Reactive Groups N-hydroxysuccinimide (NHS) ester (x2)[4][6]
Target Functional Group Primary amines (-NH2)[1]
Storage Conditions -20°C with desiccant[1]

Reaction Mechanism and Experimental Considerations

The utility of this compound lies in its ability to covalently link two primary amine-containing molecules. The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G Crosslinker NHS-OOC-(CH2)2-(O(CH2)2)7-O-(CH2)2-COO-NHS Reaction + Crosslinker->Reaction Protein1 Protein-NH2 Protein1->Reaction Protein2 H2N-Protein Protein2->Reaction Product Protein-NH-CO-(CH2)2-(O(CH2)2)7-O-(CH2)2-CO-NH-Protein Reaction->Product Byproduct 2 x N-hydroxysuccinimide Reaction->Byproduct

Reaction of this compound with primary amines.

Key Experimental Parameters

Successful crosslinking with this compound requires careful consideration of several experimental parameters:

  • pH: The reaction is highly pH-dependent. A pH range of 7.2-8.5 is optimal for the reaction with primary amines.[7] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, leading to inactivation of the crosslinker.

  • Buffer Selection: Buffers should be free of primary amines, such as Tris or glycine, as these will compete with the target molecules for reaction with the NHS esters.[1] Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used.

  • Concentration: The concentrations of the protein and the crosslinker are critical. Higher protein concentrations favor the crosslinking reaction over hydrolysis. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point for optimization.

  • Reaction Time and Temperature: Reactions are typically carried out for 30-60 minutes at room temperature or for 2 hours at 4°C. Lower temperatures can be used to slow the reaction and minimize protein degradation.

  • Quenching: After the desired reaction time, any unreacted this compound should be quenched to prevent further reactions. This is typically achieved by adding a high concentration of a primary amine-containing buffer, such as Tris-HCl.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general procedure for crosslinking two proteins (Protein A and Protein B). Optimization of the crosslinker-to-protein molar ratio is recommended.

Materials:

  • This compound

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Protein A and Protein B in Conjugation Buffer

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-25 mM.

  • Prepare Protein Solution: Combine Protein A and Protein B in the Conjugation Buffer at the desired molar ratio and concentration.

  • Initiate Crosslinking Reaction: Add the this compound stock solution to the protein mixture to achieve the desired final crosslinker concentration (e.g., a 20-fold molar excess over the less abundant protein). The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purify: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Analyze: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells. The hydrophilicity of the PEG spacer makes this compound membrane-impermeable, restricting its activity to the cell exterior.

Materials:

  • This compound

  • Anhydrous DMSO

  • Ice-cold PBS, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Cell suspension (e.g., 25 x 10^6 cells/mL)

Procedure:

  • Prepare Cells: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium. Resuspend the cells in ice-cold PBS (pH 8.0).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-25 mM.

  • Initiate Crosslinking: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction for 30 minutes at room temperature or on ice. Performing the incubation at 4°C can help to reduce the internalization of the crosslinker.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 10-20 mM Tris and incubate for 15 minutes on ice.

  • Cell Lysis and Analysis: Pellet the cells by centrifugation and proceed with cell lysis and subsequent analysis of the crosslinked proteins by immunoprecipitation, Western blotting, or mass spectrometry.

Applications in Research and Drug Development

Probing Protein-Protein Interactions in Signaling Pathways

The defined spacer arm of this compound makes it a valuable tool for studying the spatial arrangement of proteins within a complex. By successfully crosslinking two proteins, it can be inferred that their primary amine residues are within a certain distance of each other. This information can be used to map protein-protein interaction interfaces and to study the dynamics of protein complexes in signaling pathways.

For example, a researcher could use this compound to investigate the interaction between a receptor tyrosine kinase (RTK) and a downstream signaling protein.

cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SP Signaling Protein RTK->SP 2. Recruitment of Signaling Protein Downstream Downstream Signaling Cascade SP->Downstream 4. Signal Propagation Ligand Ligand Ligand->RTK 1. Ligand Binding & Dimerization Crosslinker This compound Crosslinker->RTK Crosslinker->SP 3. Crosslinking of Interacting Proteins

Studying RTK signaling with a crosslinker.

In this hypothetical workflow, after ligand-induced dimerization of the RTK and recruitment of the signaling protein, the cells would be treated with this compound. The formation of a crosslinked RTK-signaling protein complex, detectable by Western blotting under non-reducing conditions, would provide evidence of their close proximity and interaction.

Role in Antibody-Drug Conjugate (ADC) Development

While heterobifunctional linkers are more common in ADC development, homobifunctional crosslinkers can be used for intramolecular crosslinking to stabilize the antibody structure or for the conjugation of certain payloads. In a more conceptual application, the principles of amine-reactive crosslinking are fundamental to many ADC conjugation strategies. The workflow below illustrates a generalized process for ADC development, highlighting the conjugation step where a linker, potentially with NHS ester chemistry, is used.

cluster_0 ADC Development Workflow Ab 1. Antibody Production & Purification Conj 3. Conjugation of Linker-Payload to Antibody Ab->Conj LP 2. Linker-Payload Synthesis LP->Conj Pur 4. Purification of ADC Conj->Pur Char 5. Characterization & Quality Control Pur->Char

Generalized workflow for ADC development.

In this workflow, the conjugation step is critical. For lysine-based conjugation, a linker containing an NHS ester would react with the primary amines on the antibody. While a homobifunctional crosslinker like this compound would lead to antibody polymerization, the underlying chemistry is the same as that used with heterobifunctional linkers that have a single NHS ester for antibody conjugation and a different reactive group for payload attachment. Understanding the reactivity and properties of this compound provides valuable insights into the broader field of bioconjugation chemistry essential for ADC development.

Conclusion

This compound is a versatile and valuable tool for researchers in life sciences and drug development. Its homobifunctional nature, combined with the benefits of a hydrophilic PEG spacer, enables the covalent crosslinking of proteins and other biomolecules with primary amines. A thorough understanding of its chemical properties and the optimization of reaction conditions are crucial for its successful application in studying protein-protein interactions and for its conceptual relevance in the design and synthesis of complex bioconjugates like ADCs.

References

An In-depth Technical Guide to Amine-Reactive Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive crosslinkers, essential tools for creating stable covalently linked conjugates for a multitude of applications in research, diagnostics, and therapeutics. We will delve into the chemistry of these reagents, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate crosslinker for your specific needs.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH₂), which are readily available on the surface of proteins and peptides.[1] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The high abundance and accessibility of these amine groups make them a common target for bioconjugation.[1]

The fundamental principle behind amine-reactive crosslinking involves an electrophilic-nucleophilic interaction. The amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[2] This strategy is widely employed for various applications, including:

  • Protein-protein interaction studies: To identify and characterize interacting proteins.[3]

  • Antibody-drug conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[2]

  • Immobilization of biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.[4]

  • Labeling: To attach fluorescent dyes or biotin (B1667282) for detection and tracking of biomolecules.[4]

Chemistry of Amine-Reactive Crosslinkers

The reactivity of amine-reactive crosslinkers is driven by the nucleophilic nature of primary amines. The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, resulting in the formation of a stable covalent bond.[2] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and imidoesters.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[2]

Reaction Conditions: NHS ester crosslinking is most efficient at a slightly alkaline pH of 7.2 to 8.5.[3] This pH range ensures that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[3] Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[4] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the crosslinker.

Hydrolysis: A significant consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous environments. The rate of hydrolysis increases with pH.[3] For instance, the half-life of an NHS ester can be 4 to 5 hours at pH 7.0 and 0°C, but this can decrease to just 10 minutes at pH 8.6 and 4°C.[3] To mitigate this, reactions should be performed promptly after preparing the crosslinker solution, and water-insoluble NHS esters are often dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3]

Imidoesters

Imidoester crosslinkers react with primary amines to form amidine bonds.[3] These crosslinkers are most reactive at an alkaline pH, typically between 8 and 10.[4] A key feature of the resulting amidine bond is that it is protonated at physiological pH, which can help preserve the native charge of the modified protein.[3] However, imidoesters generally have shorter half-lives, and the resulting amidine bonds can be reversible at high pH, making NHS esters a more popular choice for creating stable conjugates.[3]

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are broadly categorized based on the nature of their reactive ends and the characteristics of their spacer arms.

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group. They are often used to study protein-protein interactions and to create protein polymers.[4]

  • Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[4] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[4] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[4]

  • Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[4] They are ideal for applications where the integrity of the conjugate is paramount over a long period.[4]

  • Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within the target cell.[4]

Quantitative Data of Common Amine-Reactive Crosslinkers

The choice of crosslinker is often dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
Bis(sulfosuccinimidyl) suberate (B1241622)BS3572.4311.4NoYesNo
Disuccinimidyl suberateDSS368.3511.4NoNoYes
Disuccinimidyl glutarateDSG326.267.7NoNoYes
Dithiobis(succinimidyl propionate)DSP404.4212.0Yes (Disulfide)NoYes
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0Yes (Disulfide)YesNo
Disuccinimidyl tartrateDST344.226.4Yes (Diol)NoYes

Data sourced from multiple references.[5]

Table 2: Heterobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Amine-Reactive GroupSecond Reactive GroupCleavable?Water-Soluble?
N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS esterMaleimideNoNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS esterMaleimideNoYes
N-ε-Maleimidocaproyl-oxysuccinimide esterEMCS308.289.4NHS esterMaleimideNoNo
N-succinimidyl (4-iodoacetyl)aminobenzoateSIAB428.1910.6NHS esterIodoacetylNoNo
Sulfosuccinimidyl (4-iodoacetyl)aminobenzoateSulfo-SIAB530.2910.6Sulfo-NHS esterIodoacetylNoYes

Data sourced from multiple references.[5]

Mandatory Visualizations

To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.

G Reaction Mechanism of an NHS Ester with a Primary Amine cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Protein->Amide_Bond Nucleophilic Attack NHS_Ester R-C(=O)-O-NHS (NHS Ester Crosslinker) NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide (Leaving Group) NHS_Ester->NHS Release

Reaction mechanism of an NHS ester with a primary amine.

G Workflow for Homobifunctional Crosslinking Start Prepare Protein Sample in Amine-Free Buffer (pH 7.2-8.5) Add_Crosslinker Add Crosslinker to Protein Sample Start->Add_Crosslinker Prepare_Crosslinker Prepare Homobifunctional Crosslinker Solution (e.g., DSS) in DMSO or DMF Prepare_Crosslinker->Add_Crosslinker Incubate Incubate (30-60 min at RT or 2 hours at 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Analyze Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analyze

Workflow for homobifunctional crosslinking.

G Two-Step Workflow for Heterobifunctional Crosslinking (e.g., SMCC) cluster_step1 Step 1: Activation of Molecule 1 cluster_step2 Step 2: Conjugation with Molecule 2 Start1 Prepare Molecule 1 (with primary amines) in Amine-Free Buffer Add_SMCC Add SMCC to Molecule 1 Start1->Add_SMCC Prepare_SMCC Prepare SMCC Solution in DMSO or DMF Prepare_SMCC->Add_SMCC Incubate1 Incubate (30-60 min at RT) Add_SMCC->Incubate1 Purify1 Remove Excess SMCC (e.g., Desalting Column) Incubate1->Purify1 Combine Combine Activated Molecule 1 and Molecule 2 Purify1->Combine Start2 Prepare Molecule 2 (with sulfhydryl groups) Start2->Combine Incubate2 Incubate (1-2 hours at RT) Combine->Incubate2 Purify2 Purify Final Conjugate Incubate2->Purify2

Two-step workflow for heterobifunctional crosslinking.

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protocol 1: Homobifunctional Crosslinking of Proteins (e.g., using DSS)

This protocol is suitable for identifying protein-protein interactions.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[4]

  • Disuccinimidyl suberate (DSS) crosslinker.[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[4]

  • Desalting column.[1]

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[4]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[6] The DSS vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM.[4] The optimal molar excess of crosslinker to protein should be determined empirically, but a 10- to 50-fold molar excess is a common starting point.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[7]

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.[4]

Protocol 2: Two-Step Heterobifunctional Crosslinking for Antibody-Drug Conjugation (e.g., using SMCC)

This protocol is a general guide for creating antibody-drug conjugates (ADCs).

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).[4]

  • Thiol-containing drug molecule.[4]

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[8]

  • Anhydrous DMSO or DMF.[8]

  • Desalting column.[8]

Procedure:

  • Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 10 mM).[9] b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[4] c. Incubate for 30-60 minutes at room temperature.[4] d. Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[8]

  • Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody.[4] b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[4]

  • Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.[4]

Protocol 3: Cell Surface Protein Crosslinking (using Sulfo-NHS esters)

This protocol describes the labeling of cell surface proteins on live cells.

Materials:

  • Suspension or adherent cells.

  • Membrane-impermeable Sulfo-NHS ester crosslinker (e.g., BS3).[10]

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.[7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).[6]

Procedure:

  • Cell Preparation: a. For suspension cells, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in ice-cold PBS at the desired concentration (e.g., 25 x 10⁶ cells/mL).[7] b. For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0).[7]

  • Crosslinker Preparation: Immediately before use, prepare a solution of the Sulfo-NHS ester in an appropriate aqueous buffer (e.g., water or PBS).[7]

  • Crosslinking Reaction: Add the Sulfo-NHS ester solution to the cells to a final concentration of 1-5 mM.[7]

  • Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to reduce active internalization of the crosslinker.[7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM Tris and incubate for 15 minutes at room temperature.[6]

  • Downstream Processing: The cells can now be washed and lysed for subsequent analysis of the crosslinked cell surface proteins.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development.[4] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[4] This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

The Strategic Advantage of PEG8 Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the various linker technologies, the discrete polyethylene (B3416737) glycol (PEG) linker with eight ethylene (B1197577) oxide units (PEG8) has emerged as a frequent choice, offering a unique balance of properties that can significantly enhance the therapeutic potential of a conjugate. This technical guide provides a comprehensive overview of the key features and benefits of using a PEG8 linker, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Features and Physicochemical Benefits of PEG8 Linkers

The incorporation of a PEG8 linker into a bioconjugate imparts several advantageous physicochemical properties that address common challenges in drug development, such as poor solubility and suboptimal pharmacokinetic profiles of hydrophobic payloads.[1][2]

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs and small molecule inhibitors are hydrophobic, leading to a tendency for aggregation when conjugated to biologics. The hydrophilic nature of the PEG8 linker mitigates this issue by increasing the overall water solubility of the conjugate.[2][3] This is crucial for preventing aggregation, which can lead to reduced efficacy and potential immunogenicity.[3]

Improved Pharmacokinetics: The PEG8 linker can significantly influence the pharmacokinetic (PK) profile of a therapeutic. The hydrophilic PEG chain creates a hydration shell around the conjugate, which can reduce non-specific clearance mechanisms and shield it from enzymatic degradation.[4][5] This often leads to a longer plasma half-life and increased systemic exposure.[4][6] Studies have shown that there is an optimal PEG length for improving PK, with a plateau effect often observed around PEG8, where further increases in length provide diminishing returns on clearance reduction.[6][7]

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and effective choice for clinical applications.[8] The PEG8 linker can help to mask the cytotoxic payload and other components of the conjugate from the immune system, potentially reducing the risk of an adverse immune response.[4]

Precise and Optimized Spacing: The defined length of a monodisperse PEG8 linker provides optimal spatial separation between the targeting moiety and the payload.[4] This can be critical for ensuring that both components can effectively bind to their respective targets without steric hindrance. In the context of PROTACs, the linker length is a key factor in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9]

Quantitative Data on the Impact of PEG8 Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of ADCs and other bioconjugates.

LinkerClearance (mL/day/kg) in RatsReference
No PEG~15[6]
PEG2~10[6]
PEG4~7[6]
PEG8 ~5 [6]
PEG12~5[6]
PEG24~5[6]
Table 1: Impact of PEG Linker Length on ADC Clearance. This data, adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8, demonstrates that ADC exposure increases with the size of the PEG linker up to PEG8, at which point a plateau in clearance is reached.[6]
LinkerIC50 (nM) for PSMA-expressing LNCaP cellsReference
PEG48.06 ± 0.91[]
PEG8 6.13 ± 0.79 []
Table 2: In Vitro Efficacy of PEGylated PSMA Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of Ga-labeled prostate-specific membrane antigen (PSMA) inhibitors with different PEG linker lengths. The PEG8 linker demonstrated a lower IC50 value, indicating higher potency in this context.[]

| Linker Length | In Vitro Cytotoxicity | In Vivo Efficacy | Reference | | :--- | :--- | :--- | | Short (e.g., PEG2, PEG4) | Generally maintained | Moderate improvement |[4] | | Medium (e.g., PEG8, PEG12) | Often maintained or slightly reduced | Significant improvement |[4] | | Long (e.g., PEG24) | Can be reduced | Significant improvement |[4] | Table 3: Qualitative Comparison of Different PEG Linker Lengths on ADC Performance. This table summarizes the general trends observed with varying PEG linker lengths on the in vitro and in vivo performance of ADCs. A medium-length PEG linker, such as PEG8, often provides an optimal balance between maintaining in vitro potency and enhancing in vivo efficacy.[4]

Key Applications of PEG8 Linkers

The advantageous properties of PEG8 linkers have led to their widespread use in several key areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG8 linker serves to connect a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The linker's ability to improve solubility and pharmacokinetics is particularly valuable for hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the stability and efficacy of the ADC.[2][4]

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEG8 Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity PROTAC_Mechanism POI Protein of Interest (Target) PROTAC PROTAC (with PEG8 Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation PROTAC_Linker_Optimization start Start: Initial PROTAC Design (e.g., with PEG8 linker) synthesis Synthesize PROTAC with PEG8 Linker start->synthesis in_vitro_eval In Vitro Evaluation: - Ternary Complex Formation - Target Degradation (DC50, Dmax) - Cell Permeability synthesis->in_vitro_eval decision Optimal Degradation? in_vitro_eval->decision in_vivo_eval In Vivo Evaluation: - Pharmacokinetics - Efficacy in Animal Models - Toxicology decision->in_vivo_eval Yes synthesize_library Synthesize PROTAC Library (Varying Linker Length/Composition) decision->synthesize_library No end Lead Candidate in_vivo_eval->end synthesize_library->in_vitro_eval

References

Technical Guide: Storage and Handling of Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Bis-PEG8-NHS ester, a homobifunctional crosslinker crucial for bioconjugation, drug delivery, and surface modification applications. Adherence to these guidelines is essential to ensure the reagent's integrity, maximize experimental success, and maintain a safe laboratory environment.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring two N-hydroxysuccinimide (NHS) ester functional groups at the termini of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The PEG spacer enhances the solubility and stability of the resulting conjugates and can reduce the immunogenicity of the labeled molecule. Given the reactive nature of the NHS ester groups, meticulous storage and handling are paramount to prevent hydrolysis and ensure its crosslinking efficiency.

Storage Recommendations

Proper storage of this compound is critical to prevent degradation and maintain its reactivity. The primary environmental factors to control are temperature and moisture.

2.1. Solid Reagent

For long-term storage, the solid form of this compound should be kept at -20°C .[1][2][3][4] It is imperative to store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in the presence of a desiccant to minimize exposure to moisture.[5][6] Before opening the container, it must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product.[5][6]

2.2. Stock Solutions

For experimental use, it is common to prepare concentrated stock solutions of this compound in a suitable anhydrous organic solvent. These solutions should also be stored at -20°C .[7] To prevent moisture contamination, use anhydrous-grade solvents and store the solution under an inert gas. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to ambient moisture. With proper handling, stock solutions in anhydrous DMSO or DMF are generally stable for up to one month when stored at -20°C, and for up to six months at -80°C.[7]

Quantitative Storage Recommendations
ParameterSolid this compoundThis compound Stock Solution
Storage Temperature -20°C[1][2][3][4]-20°C or -80°C[7]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen) recommendedDry, inert gas (e.g., Argon, Nitrogen)
Moisture Control Store with desiccant[5][6]Use anhydrous solvents; minimize air exposure
Light Exposure Store in a light-protected containerStore in a light-protected container
Recommended Container Tightly sealed vialTightly sealed vial with a secure cap

Stability Profile

The stability of this compound is primarily influenced by the hydrolytic susceptibility of the NHS ester groups.

3.1. Hydrolytic Stability

In the presence of water, the NHS ester will hydrolyze, yielding the unreactive carboxylate and N-hydroxysuccinimide. This hydrolysis is significantly accelerated at a higher pH. Therefore, it is crucial to avoid aqueous storage conditions and to perform conjugation reactions in amine-free buffers at an optimal pH range.

Hydrolysis Rate of NHS Esters in Aqueous Solution
pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes

This data is for NHS esters in general and serves as a guideline for this compound.

3.2. Long-Term Stability

When stored correctly as a solid at -20°C with a desiccant, this compound is expected to be stable for at least one year. However, it is best practice to use the reagent as fresh as possible and to qualify its reactivity if stored for extended periods.

Solubility

This compound exhibits good solubility in a range of anhydrous organic solvents.

Solubility Data
SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)≥ 100 mg/mL (for m-PEG8-NHS ester)[7]
Dimethylformamide (DMF)Soluble[2][5][6]
Dichloromethane (DCM)Soluble[2]
WaterSoluble, but hydrolysis will occur[]

Note: For conjugation reactions, the volume of the organic solvent used to dissolve the this compound should ideally not exceed 10% of the total reaction volume to avoid denaturation of proteins.[6]

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

5.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

5.2. Handling Precautions

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

5.3. First Aid Measures

  • After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash off immediately with plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water, also under the eyelids. If eye irritation persists, consult a specialist.

  • After ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.

5.4. Disposal

Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

Protocol for Preparation of a Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • In a well-ventilated area, weigh the desired amount of the reagent.

  • Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the solid to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into single-use volumes, purge with an inert gas, and store at -20°C.

G cluster_prep Stock Solution Preparation A Equilibrate Reagent to Room Temperature B Weigh Solid this compound A->B C Add Anhydrous Solvent (e.g., DMSO, DMF) B->C D Vortex to Dissolve C->D E Aliquot and Store at -20°C D->E

Caption: Workflow for preparing a stock solution of this compound.

General Protocol for Protein Crosslinking
  • Buffer Preparation: Prepare a conjugation buffer that is free of primary amines, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[5] Buffers containing Tris or glycine (B1666218) should be avoided as they will compete in the reaction.[5]

  • Protein Preparation: Dissolve the protein to be conjugated in the amine-free buffer at a suitable concentration.

  • Crosslinker Addition: Add the freshly prepared this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by dialysis or gel filtration.

G cluster_conjugation Protein Crosslinking Workflow A Prepare Amine-Free Buffer (pH 7.2-8.0) B Dissolve Protein in Buffer A->B C Add this compound Stock Solution B->C Molar Excess D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (e.g., Dialysis) E->F

Caption: A typical workflow for protein crosslinking using this compound.

Signaling Pathways and Logical Relationships

The fundamental reaction pathway for this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reaction Reaction Pathway reagent This compound product PEGylated Conjugate (Amide Bond) reagent->product reacts with byproduct N-hydroxysuccinimide reagent->byproduct releases amine Primary Amine (e.g., on Protein) amine->product amine->byproduct

Caption: The reaction pathway of this compound with a primary amine.

References

Methodological & Application

Application Notes: Protein Crosslinking with Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Bis-PEG8-NHS ester, a homobifunctional crosslinking reagent, for the covalent conjugation of proteins and other amine-containing molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity.[1][2] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), protein-protein interaction studies, and the surface modification of biomolecules.[2][3]

The N-hydroxysuccinimide (NHS) esters at both ends of the PEG8 spacer react efficiently with primary amines (found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues) in a pH range of 7-9 to form stable amide bonds.[1][4] The primary competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[1][4][5] Careful optimization of reaction conditions is therefore crucial for successful conjugation.

Key Experimental Parameters

Successful protein crosslinking with this compound is dependent on several critical parameters that should be optimized for each specific application. A summary of these parameters is provided below.

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A common starting point is pH 8.0.[1][4][5]
Molar Excess of Crosslinker 10 - 50 foldThis ratio over the protein concentration generally yields sufficient conjugation. Empirical testing is necessary to determine the optimal ratio for the desired degree of crosslinking.[1] A 20-fold molar excess is a common starting point.[6][7]
Reaction Temperature Room Temperature or 4°CIncubation at room temperature is typically faster, while 4°C can be used to slow the reaction and potentially minimize protein degradation.[1][5]
Reaction Time 30 - 60 minutes at Room Temperature; 2 hours at 4°CThe optimal time depends on the reactivity of the protein and the desired extent of crosslinking.[1][6][7]
Quenching Reagent 10 - 50 mM Tris or GlycineAdded after the desired incubation time to stop the reaction by consuming unreacted NHS esters.[1][5]

Experimental Workflow

The general workflow for protein crosslinking with this compound involves preparation of the protein and reagent, the crosslinking reaction, quenching, and finally, purification of the crosslinked product.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Preparation Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Crosslinking Add Crosslinker to Protein Solution (10-50x Molar Excess) Protein_Preparation->Crosslinking Reagent_Preparation Prepare Fresh This compound Stock Solution (e.g., in DMSO) Reagent_Preparation->Crosslinking Incubation Incubate at RT (30-60 min) or 4°C (2 hours) Crosslinking->Incubation Quenching Add Quenching Buffer (e.g., 20-50 mM Tris) Incubation->Quenching Purification Purify Conjugate (Dialysis or Desalting Column) Quenching->Purification

Experimental workflow for protein crosslinking.

Detailed Protocols

Materials Required
  • This compound

  • Protein of interest

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[1][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis equipment for purification

Protocol for Crosslinking Proteins in Solution

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][8]

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the crosslinker in anhydrous DMSO or DMF.[1][6] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[6]

  • Protein Preparation:

    • Dissolve the protein in the chosen Conjugation Buffer at a known concentration (e.g., 0.1 mM, which is 5 mg/mL for a 50 kDa protein).[1] Ensure the buffer is free of primary amines.

  • Crosslinking Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 50-fold).[1] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[6][7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][6][7]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction mixture).[1]

    • Incubate for an additional 15 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted crosslinker and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[1][6]

  • Storage:

    • Store the purified crosslinked protein under conditions optimal for the unmodified protein.

Chemical Reaction Pathway

The fundamental chemistry of this crosslinking protocol involves the reaction of the NHS ester with a primary amine. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Protein_Amine Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-PEG8-... (Stable Amide Bond) Protein_Amine->Amide_Bond + NHS_Ester This compound NHS_Ester->Amide_Bond Reacts with NHS N-hydroxysuccinimide (Byproduct) Amide_Bond->NHS +

NHS ester reaction with a primary amine.

Troubleshooting

ProblemPossible CauseSuggestion
Low or no crosslinking Inactive crosslinker due to hydrolysis.Use fresh, anhydrous DMSO/DMF for stock solution. Equilibrate reagent to room temperature before opening.[1][8]
Reaction buffer contains primary amines.Use a recommended amine-free buffer like PBS, HEPES, or borate.[1][5]
Insufficient molar excess of crosslinker.Increase the molar ratio of crosslinker to protein and optimize empirically.
Protein precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10%.[6][7]
Extensive crosslinking leading to aggregation.Reduce the molar excess of the crosslinker or shorten the reaction time.
High molecular weight smears on SDS-PAGE Excessive crosslinking.Decrease the molar excess of the crosslinker, shorten the incubation time, or lower the reaction temperature.

References

Application Notes and Protocols for Bis-PEG8-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-PEG8-NHS ester as a hydrophilic, homobifunctional crosslinker in the development of advanced drug delivery systems. This document outlines the chemical properties of this compound, detailed experimental protocols for its application, and methods for the characterization and evaluation of the resulting drug carriers.

Introduction to this compound

This compound is a chemical crosslinker featuring a polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][] The NHS esters react with primary amines on therapeutic molecules (e.g., proteins, peptides) or nanoparticle surfaces to form stable amide bonds.[3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and can prolong circulation time in vivo.[1][3] These properties make this compound an ideal candidate for a variety of drug delivery applications, including the formulation of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles for targeted drug delivery.[1]

Chemical Structure of this compound:

Data Presentation: Characterization of Nanoparticle Drug Delivery Systems

The following tables summarize typical quantitative data obtained during the characterization of nanoparticle-based drug delivery systems. While specific values will vary depending on the nanoparticle composition, drug, and specific formulation parameters, these tables provide a framework for data presentation and comparison.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Nanoparticles

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Unloaded Nanoparticles125 ± 5.20.15 ± 0.03-25.3 ± 1.8
Doxorubicin-Loaded Nanoparticles145 ± 6.80.18 ± 0.04-22.1 ± 2.1
PEGylated Doxorubicin-Loaded Nanoparticles160 ± 7.10.21 ± 0.05-15.5 ± 1.5

Table 2: Doxorubicin (B1662922) Loading and In Vitro Release Characteristics

FormulationDrug Loading Content (%) ± SDEncapsulation Efficiency (%) ± SDCumulative Release at 24h (pH 7.4) (%) ± SDCumulative Release at 24h (pH 5.5) (%) ± SD
Doxorubicin-Loaded Nanoparticles4.5 ± 0.375.2 ± 3.525.4 ± 2.145.8 ± 3.3
PEGylated Doxorubicin-Loaded Nanoparticles4.2 ± 0.470.1 ± 4.118.2 ± 1.935.6 ± 2.8

Table 3: In Vitro Cytotoxicity (MCF-7 Cells, 48h Incubation)

FormulationIC50 (µg/mL Doxorubicin equivalent)
Free Doxorubicin0.85
Doxorubicin-Loaded Nanoparticles1.52
PEGylated Doxorubicin-Loaded Nanoparticles2.15

Experimental Protocols

Protocol for Formulation of Doxorubicin-Loaded PLGA Nanoparticles

This protocol describes the preparation of doxorubicin-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin hydrochloride (DOX)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve 100 mg of PLGA and 10 mg of DOX in 2 mL of DCM.

  • Add the organic phase dropwise to 10 mL of 2% PVA solution while stirring vigorously.

  • Emulsify the mixture by sonication on an ice bath for 3 minutes (e.g., 40% amplitude, 30-second pulses).

  • Add the resulting oil-in-water emulsion to 20 mL of a 0.3% PVA solution and stir for 3-4 hours at room temperature to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated DOX.

  • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further use or lyophilize for long-term storage.

Protocol for PEGylation of Nanoparticles using this compound

This protocol details the surface modification of amine-functionalized nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., from the previous protocol, potentially modified to present amine groups)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.

  • Add the this compound solution to the nanoparticle suspension at a 10- to 50-fold molar excess relative to the estimated surface amine groups.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the PEGylated nanoparticles by repeated washing with PBS using centrifugal filter units to remove unreacted this compound and by-products.

  • Resuspend the purified PEGylated nanoparticles in the desired buffer for subsequent experiments.

Protocol for In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of doxorubicin from nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane tubing (e.g., 10-12 kDa MWCO)

  • Release buffer: PBS at pH 7.4 and pH 5.5

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles (e.g., 1 mg/mL) in 1 mL of the release buffer.

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag in 50 mL of the corresponding release buffer in a beaker or flask.

  • Place the setup in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed buffer.

  • Quantify the concentration of released doxorubicin in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence plate reader.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of drug-loaded nanoparticles against a cancer cell line (e.g., MCF-7) using the MTT assay.[4]

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Drug-loaded nanoparticles and free drug solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the free drug and drug-loaded nanoparticles in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different drug formulations at various concentrations. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).

Visualizations: Workflows and Pathways

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_pegylation PEGylation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation a PLGA and Doxorubicin in Organic Solvent b Emulsification in PVA Solution a->b c Solvent Evaporation b->c d Nanoparticle Collection and Washing c->d e Amine-functionalized Nanoparticles d->e Surface Modification f Reaction with This compound e->f g Quenching and Purification f->g h Size, PDI, Zeta Potential (DLS) g->h i Drug Loading and Encapsulation Efficiency g->i j Morphology (TEM/SEM) g->j k Drug Release Study (Dialysis) g->k l Cytotoxicity Assay (MTT) g->l

Caption: Experimental workflow for the formulation, PEGylation, and evaluation of drug-loaded nanoparticles.

doxorubicin_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular dox Doxorubicin dna DNA Intercalation dox->dna topo2 Topoisomerase II Inhibition dox->topo2 ros Reactive Oxygen Species (ROS) Generation dox->ros damage DNA Damage dna->damage topo2->damage ros->damage apoptosis Apoptosis damage->apoptosis np PEGylated Nanoparticle with Doxorubicin np->dox Drug Release

Caption: Simplified signaling pathway of Doxorubicin's mechanism of action in a cancer cell.[][5]

cellular_uptake np PEGylated Nanoparticle cell_membrane Cell Membrane endocytosis Endocytosis cell_membrane->endocytosis Uptake endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome endosome->lysosome release Drug Release (Low pH) lysosome->release target Intracellular Target (e.g., Nucleus) release->target

Caption: General pathway of cellular uptake and intracellular drug release of PEGylated nanoparticles.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-NHS ester is a homobifunctional crosslinking reagent that is invaluable for the covalent conjugation of molecules containing primary amines.[1] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS esters readily react with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][] The PEG8 spacer arm enhances the water solubility of the reagent and the resulting conjugate, mitigates the potential for aggregation, and can reduce the immunogenicity of the conjugated molecules.[1]

These characteristics make this compound a versatile tool for a range of applications in cell biology and drug development, including:

  • Cell Surface Protein Labeling: Due to its membrane-impermeable nature, this compound is ideal for selectively labeling proteins on the exterior of live cells.[1]

  • Protein Crosslinking Studies: It can be used to study protein-protein interactions, including receptor dimerization, by covalently linking interacting proteins that are in close proximity.[3][4]

  • Antibody-Drug Conjugate (ADC) Development: The PEG spacer and amine-reactive groups are beneficial for linking cytotoxic drugs to antibodies for targeted cancer therapy.[5]

These application notes provide detailed protocols for the use of this compound in cell surface protein labeling and related applications.

Product Information and Storage

PropertyValueReference
Full Chemical Name This compound[6]
Molecular Weight 664.7 g/mol [6]
Spacer Arm Length 29.1 ÅBroadPharm Product Information
Reactivity Primary amines[1]
Storage Store at -20°C with desiccant.[1]

Experimental Protocols

Protocol 1: General Cell Surface Protein Labeling

This protocol describes the general procedure for labeling proteins on the surface of live cells.

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Ice

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.[1]

    • Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1]

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10-20 mM stock solution is a common starting point.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[1]

    • Incubate the reaction mixture for 30 minutes at room temperature or on ice. Performing the incubation at 4°C or on ice can help to decrease the active internalization of the reagent.[1]

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-20 mM to stop the reaction.[1]

    • Incubate for 15 minutes at room temperature.[1]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

  • Downstream Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or protein extraction for further analysis.

G cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_labeling Labeling cluster_quench Quenching cluster_wash Final Wash cluster_analysis Downstream Applications p1 Harvest Cells p2 Wash 3x with ice-cold PBS (pH 8.0) p1->p2 p3 Resuspend in PBS (25x10^6 cells/mL) p2->p3 l1 Add NHS ester to cells (1-5 mM final) p3->l1 r1 Prepare this compound stock solution in DMSO/DMF r1->l1 l2 Incubate 30 min at RT or 4°C l1->l2 q1 Add Quenching Buffer (e.g., Tris) l2->q1 q2 Incubate 15 min at RT q1->q2 w1 Wash 3x with ice-cold PBS q2->w1 a1 Flow Cytometry w1->a1 a2 Microscopy w1->a2 a3 Protein Extraction w1->a3

Caption: Workflow for cell surface protein labeling.

Protocol 2: Protein Crosslinking for Interaction Studies

This protocol outlines the use of this compound to crosslink interacting proteins on the cell surface for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.

Materials:

  • Cells with labeled surface proteins (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody for immunoprecipitation

  • Protein A/G beads

  • Elution Buffer

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • After labeling and washing, lyse the cells using an appropriate lysis buffer to solubilize membrane proteins.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the protein of interest to form an antibody-antigen complex.

    • Add Protein A/G beads to pull down the antibody-antigen complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer.

  • Analysis by SDS-PAGE and Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against the expected interacting partners to confirm the crosslinking.

  • Analysis by Mass Spectrometry:

    • For unbiased identification of interacting partners, the eluted protein complexes can be digested with trypsin and analyzed by mass spectrometry.[7] The presence of crosslinked peptides can identify the interacting proteins and provide information about the sites of interaction.[7]

Application: Investigating Receptor Dimerization in Signaling Pathways

Many cell signaling pathways are initiated by the dimerization of cell surface receptors upon ligand binding.[8][9] This dimerization brings the intracellular domains of the receptors into close proximity, leading to their activation and the initiation of a downstream signaling cascade.[10] this compound can be used to capture this transient dimerization event.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Dimerization

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that mediate cellular responses to growth factors.[11] Ligand binding to the extracellular domain of an RTK induces receptor dimerization.[9][10]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Ligand (Growth Factor) RTK1 RTK Monomer 1 Ligand->RTK1 Binding RTK2 RTK Monomer 2 Ligand->RTK2 Binding P1 Downstream Signaling Proteins P2 Cellular Response P1->P2 Dimer RTK Dimer (Active) RTK1->Dimer Dimerization RTK2->Dimer Dimerization Dimer->P1 Autophosphorylation & Activation

Caption: RTK dimerization and signaling pathway.

By treating cells with a ligand to induce dimerization and then adding this compound, the interacting receptor monomers can be covalently crosslinked. Subsequent immunoprecipitation of the receptor and analysis by SDS-PAGE will show a band corresponding to the dimer, confirming the interaction.

Application: Antibody-Drug Conjugate (ADC) Development

Bis-PEG-NHS esters are also utilized as linkers in the development of ADCs.[5] In this application, one NHS ester group reacts with an amine on the antibody, and the other can be used to attach a cytotoxic drug. The PEG spacer can improve the pharmacokinetic properties of the ADC.[5]

Protocol 3: Two-Step ADC Synthesis (Conceptual)

This protocol provides a conceptual workflow for synthesizing an ADC using a this compound.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Cytotoxic drug with a primary amine

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody-Linker Conjugation:

    • React the monoclonal antibody with a molar excess of this compound in the reaction buffer. The reaction conditions (molar ratio, time, temperature) need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • This step results in a PEGylated antibody with a terminal NHS ester.

  • Purification:

    • Remove excess this compound from the antibody-linker conjugate using a suitable purification method like size exclusion chromatography.

  • Drug Conjugation:

    • React the purified antibody-linker conjugate with the amine-containing cytotoxic drug. The remaining NHS ester on the linker will react with the amine on the drug to form a stable amide bond.

  • Final Purification:

    • Purify the final ADC to remove any unconjugated drug and other reactants.

Quantitative Data

While specific labeling efficiency for this compound is not extensively reported in the literature, the efficiency of NHS ester-based labeling is generally high but can be influenced by several factors.[12]

ParameterInfluence on Labeling EfficiencyReference
pH Reaction is pH-dependent, with optimal reactivity at pH 7-9.[1]
Buffer Composition Amine-containing buffers (e.g., Tris, Glycine) should be avoided during the labeling reaction as they will compete for the NHS ester.[1]
Protein Structure The accessibility of primary amines on the protein surface will affect the degree of labeling.[12]
Reagent Concentration A molar excess of the NHS ester is typically used to drive the reaction to completion.[1]

A study on general NHS-ester based membrane protein labeling demonstrated a 91.3% overlap between NHS-biotin-labeled proteins and the plasma membrane proteome, indicating high labeling efficiency and specificity for surface proteins.[13]

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - Suboptimal pH- Presence of competing amines- Hydrolyzed NHS ester reagent- Ensure reaction buffer is at pH 7-9.- Use amine-free buffers.- Prepare fresh NHS ester stock solution immediately before use.
High Background/Non-specific Labeling - Reagent concentration too high- Incomplete quenching- Titrate the concentration of this compound.- Ensure quenching step is sufficient.
Cell Viability Issues - High concentration of DMSO/DMF- Prolonged incubation at room temperature- Keep the final concentration of the organic solvent low.- Perform the labeling reaction on ice.

Conclusion

This compound is a powerful and versatile reagent for cell surface protein labeling and the study of protein-protein interactions. Its hydrophilic PEG spacer and efficient amine-reactive chemistry make it a valuable tool for researchers in cell biology and drug development. The protocols and information provided here serve as a guide for the successful application of this reagent in a variety of experimental contexts.

References

Application Notes and Protocols for Bioconjugation with Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-NHS ester is a homobifunctional crosslinker that enables the covalent conjugation of molecules containing primary amines.[1] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[2] The NHS esters react with primary amines, such as those on the lysine (B10760008) residues of proteins, to form stable amide bonds.[3][4] The PEG spacer enhances the solubility and stability of the resulting bioconjugate and can reduce its immunogenicity.[4]

This versatile crosslinker is widely employed in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), protein labeling, and surface modification of materials.[5][1][2] In ADC development, this compound can be used to link a cytotoxic drug to an antibody, creating a targeted therapeutic agent.[6]

Key Applications and Experimental Protocols

Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool for the construction of ADCs. In this application, the linker can be used to conjugate a drug molecule to an antibody that specifically targets cancer cells. The following protocol outlines a general procedure for the synthesis of an ADC using this compound.

Experimental Protocol: Antibody-Drug Conjugation

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Drug molecule with a primary amine group

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound and the amine-containing drug in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the drug solution.

    • Incubate the reaction for 30-60 minutes at room temperature to form the drug-linker complex.

    • Add the drug-linker solution to the antibody solution. The final concentration of DMSO should be less than 10%.

    • Incubate the reaction for 1-2 hours at room temperature or on ice.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted reagents using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Analyze the ADC to determine the drug-to-antibody ratio (DAR) and assess its purity and stability.

Illustrative Quantitative Data:

The following tables present hypothetical data for the characterization of an ADC synthesized using this compound.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodAverage DAR
Hydrophobic Interaction Chromatography (HIC)3.8
UV-Vis Spectroscopy4.1
Mass Spectrometry3.9

Table 2: Stability Assessment of ADC

Storage ConditionTimepoint% Aggregation% Drug Deconjugation
4°C in PBS1 week< 1%< 0.5%
4°C in PBS4 weeks1.5%1.2%
25°C in PBS1 week3.2%2.5%
25°C in PBS4 weeks8.5%6.8%
Cell Surface Protein Crosslinking

This compound can be used to crosslink proteins on the surface of living cells, which is useful for studying protein-protein interactions.

Experimental Protocol: Cell Surface Protein Crosslinking

Materials:

  • Cells in suspension

  • Phosphate-buffered saline (PBS), pH 8.0

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[4]

  • Crosslinker Preparation: Prepare a 250 mM stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[4] Incubate the reaction for 30 minutes at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Analysis: The crosslinked proteins can be analyzed by SDS-PAGE and Western blotting.

Diagrams

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_reagents Reagent Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer ADC_Formation Antibody-Drug Conjugation Antibody->ADC_Formation Drug Amine-Containing Drug Drug_Linker Drug-Linker Formation Drug->Drug_Linker Linker This compound Linker->Drug_Linker Drug_Linker->ADC_Formation Quenching Quenching ADC_Formation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (DAR, Stability) Purification->Characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway for ADC Mechanism of Action (Targeting HER2)

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (e.g., targeting HER2) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Drug_Release->PI3K_AKT Inhibition Drug_Release->RAS_MAPK Inhibition Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

Caption: ADC mechanism targeting the HER2 signaling pathway.

References

Application Notes and Protocols for Calculating Molar Excess of Bis-PEG8-NHS Ester for Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of proteins and other biomolecules containing primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The reaction between an NHS ester and a primary amine forms a stable amide bond. Bis-PEG8-NHS ester is a homobifunctional crosslinker featuring two NHS ester groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This reagent is particularly useful for creating bioconjugates, such as antibody-drug conjugates (ADCs) or for intramolecular crosslinking to study protein conformation.[1]

The efficiency of the conjugation reaction and the final properties of the resulting conjugate are critically dependent on the molar ratio of the NHS ester to the target molecule. This ratio, known as the molar excess, dictates the degree of labeling (DOL). A low DOL may result in an insufficient number of conjugated molecules for the intended application, while an excessively high DOL can lead to protein aggregation, loss of biological activity, or altered pharmacokinetics.[4] Therefore, the careful calculation and optimization of the molar excess of this compound is a crucial step in the development of bioconjugates.

These application notes provide a detailed guide for researchers to rationally determine and optimize the molar excess of this compound for their specific conjugation reactions.

Principle of Conjugation

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly pH-dependent.[4][5][6] At acidic pH, the primary amines are protonated and thus non-nucleophilic, inhibiting the reaction. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of conjugation.[4][7][8] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[4][7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amines (R-NH2) Conjugate Conjugated Protein (Stable Amide Bond) Protein->Conjugate Amine Attack BisPEG This compound BisPEG->Conjugate Conditions pH 7.2 - 8.5 Room Temperature or 4°C NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS Release

Caption: Reaction of this compound with a primary amine on a protein.

Factors Influencing Molar Excess

The optimal molar excess of this compound is empirical and must be determined for each specific application. Several factors influence the choice of molar excess:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[4][9]

  • Number and Accessibility of Primary Amines: The number of available primary amines on the surface of the target molecule will directly impact the potential for conjugation. Not all lysine residues may be accessible for reaction.

  • Desired Degree of Labeling (DOL): The intended application of the bioconjugate will dictate the desired DOL. For example, for some applications, a low level of modification is desired to maintain protein function, while for others, a higher DOL is necessary for signal amplification.

  • Reactivity of the NHS Ester: The stability and reactivity of the this compound solution can affect conjugation efficiency. It is crucial to use freshly prepared solutions.[8]

  • Reaction Buffer: The composition of the reaction buffer is critical. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][7][10]

Protocol for Determining Molar Excess

A systematic approach is recommended to determine the optimal molar excess. This typically involves performing a series of small-scale trial conjugations with varying molar excess ratios and then analyzing the resulting conjugates.

G start Start quantify_amines Quantify Primary Amines (e.g., TNBS Assay) start->quantify_amines calculate_initial Calculate Initial Range of Molar Excess quantify_amines->calculate_initial trial_conjugations Perform Small-Scale Trial Conjugations calculate_initial->trial_conjugations characterize Characterize Conjugates (SEC-HPLC, MS) trial_conjugations->characterize determine_dol Determine Degree of Labeling (DOL) characterize->determine_dol assess_activity Assess Biological Activity (if applicable) determine_dol->assess_activity optimize Optimize Molar Excess assess_activity->optimize end Final Protocol optimize->end

Caption: Workflow for determining the optimal molar excess.

Recommended Starting Molar Excess Ratios

The following table provides general recommendations for starting molar excess ratios of this compound based on the concentration of the target protein. These ratios should be optimized for each specific protein and application.

Protein ConcentrationRecommended Starting Molar Excess (this compound : Protein)Rationale
> 5 mg/mL5 - 20 foldHigher protein concentrations lead to more efficient labeling, requiring a lower molar excess.[4]
1 - 5 mg/mL10 - 40 foldA common concentration range for antibody labeling.[4]
< 1 mg/mL20 - 100 foldA higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[4]
Calculation of this compound Mass

The following formula can be used to calculate the mass of this compound required for a specific molar excess:

Mass of this compound (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x MW of this compound (Da)

Where:

  • Molar Excess: The desired molar ratio of this compound to protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of Protein (Da): The molecular weight of the protein in Daltons.

  • MW of this compound (Da): 664.7 g/mol [1][2]

Example Calculation:

To label 2 mg of a 150 kDa antibody with a 20-fold molar excess of this compound:

  • Mass of this compound (mg) = 20 x (2 mg / 150,000 Da) x 664.7 Da

  • Mass of this compound (mg) ≈ 0.177 mg

Experimental Protocols

Protocol 1: Quantification of Primary Amines using TNBS Assay

This protocol allows for the estimation of available primary amines on the target molecule, which can help in selecting a more accurate starting range for the molar excess. 2,4,6-Trinitrobenzenesulfonic acid (TNBSA or TNBS) reacts with primary amines to produce a colored product that can be quantified spectrophotometrically.[11][12]

Materials:

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[11][12]

  • TNBSA Solution: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh).[11]

  • Quenching Solution: 10% SDS and 1 N HCl.[11][12]

  • Protein sample in an amine-free buffer.

  • Amine-containing standard (e.g., glycine or a known concentration of an amine-containing small molecule) for generating a standard curve.

Procedure:

  • Prepare a standard curve using the amine-containing standard at a concentration range of 2-20 µg/mL in the Reaction Buffer.[11]

  • Prepare the protein sample to be assayed at a concentration of 20-200 µg/mL in the Reaction Buffer.[11]

  • To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBSA solution and mix well.[11]

  • Incubate the reactions at 37°C for 2 hours.[11][12]

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[11][12]

  • Measure the absorbance of each solution at 335 nm.[11][12]

  • Determine the concentration of primary amines in the protein sample by comparing its absorbance to the standard curve.

Protocol 2: Conjugation of this compound to a Protein

This protocol provides a general workflow for conjugating this compound to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5).[4][13]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[8]

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at the desired concentration in the appropriate reaction buffer.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[14] Let the vial warm to room temperature before opening to prevent moisture condensation.[14]

  • Perform the Conjugation:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[3][9][15] The optimal time should be determined empirically.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[8][14] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

G start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein prep_nhs Prepare Fresh This compound Stock Solution start->prep_nhs conjugate Add NHS Ester to Protein (Calculated Molar Excess) prep_protein->conjugate prep_nhs->conjugate incubate Incubate (RT or 4°C) conjugate->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify Conjugate (SEC-HPLC) quench->purify end End purify->end

Caption: Experimental workflow for conjugation and purification.

Characterization of Conjugates

After purification, it is essential to characterize the conjugate to determine the success of the reaction and the degree of labeling.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius and is an excellent method for assessing the purity of the conjugate and detecting any aggregation.[16][17] A successful conjugation will result in a shift in the retention time of the protein peak compared to the unconjugated protein, indicating an increase in molecular weight. The presence of a significant peak at the void volume may indicate aggregation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the precise molecular weight of the conjugate and thus the degree of labeling.[18][19] By comparing the mass of the conjugated protein to the unconjugated protein, the number of attached this compound molecules can be accurately determined. This is the most direct method for quantifying the DOL.

Data Presentation and Optimization

The results from the trial conjugations should be summarized in a table to facilitate the determination of the optimal molar excess.

Molar ExcessDegree of Labeling (DOL) by MSAggregation by SEC-HPLC (%)Biological Activity (% of Unconjugated)
10:1
20:1
40:1
80:1

Based on these results, the molar excess that provides the desired DOL with minimal aggregation and preservation of biological activity can be selected for larger-scale conjugations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inactive NHS ester due to hydrolysis. - Competing amines in the buffer. - Low protein concentration. - Insufficient molar excess.- Prepare fresh NHS ester solution immediately before use.[8] - Use an amine-free buffer.[4][7] - Increase protein concentration or molar excess.[4]
High Aggregation - Excessive DOL. - Inappropriate buffer conditions.- Reduce the molar excess of the NHS ester. - Optimize buffer pH and ionic strength.
Loss of Biological Activity - Modification of critical amine residues.- Reduce the molar excess to achieve a lower DOL. - Consider site-specific conjugation methods if activity is highly sensitive to modification.

References

Application of Bis-PEG8-NHS Ester in Proteomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-NHS ester is a homo-bifunctional crosslinking agent that has emerged as a valuable tool in proteomics research. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react specifically and efficiently with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[1] The PEG8 spacer arm enhances the water solubility of the reagent and the resulting cross-linked complexes, which can reduce aggregation and improve downstream analysis.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of proteomics research: Chemical Crosslinking for Protein-Protein Interaction Studies and Targeted Protein Degradation using Proteolysis-Targeting Chimeras (PROTACs) .

Section 1: Chemical Crosslinking for Protein-Protein Interaction (PPI) Studies

Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to identify protein-protein interactions and gain insights into the three-dimensional structure of protein complexes. This compound can be used to covalently capture interacting proteins that are in close proximity.

Application Overview

This compound is utilized to form covalent bonds between interacting proteins in vitro or in vivo. Following crosslinking, the protein complexes are typically enriched, digested into peptides, and analyzed by mass spectrometry. The identification of "cross-linked peptides," which consist of two peptides from different proteins (or different regions of the same protein) joined by the crosslinker, provides direct evidence of a protein-protein interaction and yields distance constraints that can be used for structural modeling.[2]

Experimental Protocols

This protocol describes the crosslinking of purified proteins to identify direct interaction partners.

Materials:

  • This compound (store desiccated at -20°C)

  • Anhydrous DMSO

  • Purified protein(s) of interest

  • Crosslinking Buffer: e.g., 20 mM HEPES, pH 7.5-8.0, 150 mM NaCl

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • SDS-PAGE analysis reagents

  • Mass spectrometry sample preparation reagents (e.g., DTT, iodoacetamide (B48618), trypsin)

Procedure:

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM). It is recommended to prepare this immediately before use as NHS esters are moisture-sensitive.[1]

  • Protein Preparation:

    • Prepare the purified protein or protein complex in the Crosslinking Buffer at an appropriate concentration (e.g., 1-10 µM). Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[1]

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final desired molar excess of the crosslinker over the protein (e.g., 25:1, 50:1, 100:1).

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1]

    • Incubate for 15 minutes at room temperature.

  • Analysis of Crosslinking Efficiency:

    • Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked sample can be processed either by in-gel digestion of the high molecular weight bands or by in-solution digestion of the entire reaction mixture.

    • In-solution digestion:

      • Denature the proteins by adding urea (B33335) to a final concentration of 8 M.

      • Reduce disulfide bonds with DTT (e.g., 10 mM) for 30 minutes at 37°C.

      • Alkylate cysteine residues with iodoacetamide (e.g., 20 mM) for 20 minutes at room temperature in the dark.

      • Dilute the sample with a compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.

      • Digest the proteins with trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Acidify the digested peptide mixture with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxLynx, MeroX, MetaMorpheusXL) to identify the cross-linked peptides from the MS/MS data.[3]

This protocol describes the crosslinking of proteins within intact cells to capture endogenous protein interactions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Solution: e.g., 100 mM glycine (B1666218) in PBS

  • Cell lysis buffer

  • Reagents for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Mass spectrometry sample preparation reagents

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency.

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[1]

    • Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[1]

  • Crosslinking:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Add the crosslinker to the cell suspension to a final concentration of 1-5 mM.[1]

    • Incubate for 30 minutes at room temperature. For cell surface crosslinking, the incubation can be performed at 4°C to minimize internalization of the crosslinker.[1]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[1]

  • Cell Lysis and Protein Extraction:

    • Pellet the cells by centrifugation.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Subsequent Analysis:

    • The crosslinked lysate can be used for affinity purification of a protein of interest to identify its interaction partners or can be directly processed for whole-proteome analysis.

    • Follow steps 5-8 from Protocol 1 for analysis of crosslinking and mass spectrometry.

Data Presentation

The following table provides a representative example of the type of quantitative data that can be obtained from an XL-MS experiment. Note: This is a hypothetical dataset for illustrative purposes as specific quantitative data for this compound was not available in the cited literature.

ParameterValueReference
Number of Proteins Identified> 1,500[2]
Number of Cross-linked Peptide-Spectrum Matches (CSMs)> 5,000[3]
Number of Unique Cross-linked Peptides> 1,000[3]
Number of Inter-protein Cross-links> 300[2]
Number of Intra-protein Cross-links> 700[2]

Experimental Workflow Diagram

Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis start Purified Protein or Cell Culture crosslinking Crosslinking with this compound start->crosslinking quenching Quenching Reaction crosslinking->quenching lysis Cell Lysis (for in vivo) quenching->lysis digestion Protein Digestion (Trypsin) lysis->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Cross-link Identification Software lcms->data_analysis results Identified PPIs & Structural Insights data_analysis->results

Figure 1: Experimental workflow for chemical crosslinking mass spectrometry.

Section 2: Targeted Protein Degradation using PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be used to synthesize the linker portion of a PROTAC, connecting the two ligands.

Application Overview

The PEG8 linker in a PROTAC serves to bridge the POI and the E3 ligase, facilitating the formation of a ternary complex. This proximity allows the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. The length and composition of the linker are critical for the efficacy of the PROTAC. The hydrophilic nature of the PEG8 linker can improve the solubility and cell permeability of the PROTAC molecule.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_PROTAC_action PROTAC Mechanism of Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (with PEG8 linker) PROTAC->PROTAC recycled POI Target Protein (POI) PROTAC->POI binds E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_ligase->Ternary_Complex polyUb_POI Polyubiquitinated POI Ternary_Complex->polyUb_POI Ub transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_ligase Proteasome 26S Proteasome polyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols

This protocol provides a general outline for the synthesis of a PROTAC. The specific reaction conditions will depend on the nature of the POI and E3 ligase ligands.

Materials:

  • This compound

  • POI ligand with a primary amine handle

  • E3 ligase ligand with a primary amine handle

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • First Conjugation:

    • Dissolve the POI ligand in anhydrous DMF or DMSO.

    • Add a molar excess of this compound (e.g., 5 equivalents) and a base such as TEA or DIPEA.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by LC-MS).

    • Purify the mono-conjugated product (POI-ligand-PEG8-NHS ester) by HPLC.

  • Second Conjugation:

    • Dissolve the purified mono-conjugated product and the E3 ligase ligand in anhydrous DMF or DMSO.

    • Add a base such as TEA or DIPEA.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Purification and Characterization:

    • Purify the final PROTAC molecule by HPLC.

    • Confirm the identity and purity of the PROTAC by mass spectrometry and NMR.

This is a standard method to assess the efficacy of a newly synthesized PROTAC.[4][5]

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer with protease inhibitors

  • Reagents for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.[5]

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

    • Block the membrane and probe with the primary antibody against the POI.

    • Probe the membrane with a primary antibody against a loading control to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[5]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 value (the concentration of PROTAC that causes 50% degradation of the POI).

This protocol allows for an unbiased assessment of the PROTAC's selectivity and off-target effects.[6]

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Reagents for cell lysis and protein digestion (as in Protocol 1)

  • Reagents for isobaric labeling (e.g., TMT or iTRAQ), if performing multiplexed analysis

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., near the DC50 or Dmax) and a DMSO control.

    • Lyse the cells and quantify the protein concentration.

  • Protein Digestion and Labeling:

    • Digest the proteins from each condition into peptides as described in Protocol 1.

    • (Optional) Label the peptides with isobaric tags according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples (if using isobaric tags) and analyze by LC-MS/MS.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.

    • Determine the relative abundance of each protein in the PROTAC-treated sample compared to the control.

    • Identify proteins that are significantly downregulated (on-target and potential off-targets) or upregulated.

Data Presentation

The following tables present representative quantitative data for PROTAC performance.

Table 1: Degradation of Target Protein by a Hypothetical PROTAC with a PEG8 Linker

PROTAC Concentration% Degradation of Target Protein (Western Blot)
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM92% (Hook effect may be observed)

Table 2: Quantitative Proteomics Analysis of a PROTAC with a PEG8 Linker

ProteinLog2 Fold Change (PROTAC/Control)p-valueOn-target/Off-target
Target Protein -4.5 < 0.001 On-target
Protein X-0.2> 0.05Off-target (not significant)
Protein Y-1.8< 0.05Off-target (significant)
Protein Z0.1> 0.05Off-target (not significant)

Logical Relationship Diagram

PROTAC_Development_Logic cluster_design PROTAC Design & Synthesis cluster_validation In Vitro Validation cluster_selectivity Selectivity & Off-Target Analysis cluster_outcome Outcome design Select POI and E3 Ligase Ligands synthesis Synthesize PROTAC using This compound Linker design->synthesis western_blot Western Blot for Degradation (DC50, Dmax) synthesis->western_blot qpcr qPCR for Target mRNA Levels (Control for Transcription Effects) western_blot->qpcr quant_ms Quantitative Mass Spectrometry (Proteome-wide Analysis) qpcr->quant_ms off_target Identify On- and Off-Target Effects quant_ms->off_target final_protac Validated & Selective PROTAC off_target->final_protac

Figure 3: Logical workflow for the development and validation of a PROTAC.

Conclusion

This compound is a versatile and valuable reagent for advanced proteomics research. Its application in chemical crosslinking enables the elucidation of protein-protein interactions and provides structural insights into protein complexes. Furthermore, its use as a linker in the synthesis of PROTACs is contributing to the development of novel therapeutics for targeted protein degradation. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their proteomics workflows.

References

Application Notes and Protocols for Creating Stable Amide Bonds with Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG8-NHS ester is a homobifunctional crosslinking reagent that enables the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (-NH₂) at a pH range of 7.0-9.0 to form stable and effectively irreversible amide bonds.[1][3][4][5]

The PEG spacer arm confers several advantageous properties to the resulting conjugate. It enhances water solubility, which can mitigate aggregation issues, particularly with hydrophobic molecules.[6][7] Furthermore, the PEG moiety can reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile by increasing its hydrodynamic radius, leading to a longer circulation half-life.[6][8][9] The defined length of the PEG8 chain ensures homogeneity in the crosslinking distance, providing greater precision in applications such as antibody-drug conjugate (ADC) development, proteomics, and surface modification.[1][10]

Mechanism of Action

The conjugation reaction proceeds via nucleophilic acyl substitution. The deprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[4] A critical competing reaction is the hydrolysis of the NHS ester, where water attacks the ester group, rendering it unreactive towards amines.[1][4] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[1][11]

Core Applications

  • Antibody-Drug Conjugates (ADCs): The PEG8 linker can be used to attach cytotoxic drugs to monoclonal antibodies, with the PEG spacer improving the ADC's solubility and pharmacokinetic properties.[10][12]

  • PEGylation of Proteins and Peptides: Covalently attaching this compound to therapeutic proteins or peptides can enhance their stability, reduce immunogenicity, and prolong their in-vivo half-life.[8][9]

  • Crosslinking Studies: As a homobifunctional reagent, it can be used to study protein-protein interactions by crosslinking proximal amine groups.[1]

  • Surface Modification: Immobilization of proteins or other amine-containing ligands to surfaces for applications in diagnostics and biomaterials.

Data Presentation

The efficiency and rate of conjugation with this compound are influenced by several factors. The following tables provide representative quantitative data for NHS ester reactions.

ParameterValueConditionsReference
Optimal Reaction pH 7.0 - 8.5Reaction with primary amines.[4][13]
Reaction Time 30 - 120 minutesAt room temperature or 4°C.[1][14]
Molar Excess of Reagent 10- to 50-fold over proteinDependent on protein concentration; dilute solutions may require a higher excess.[14]
Bond Stability High (stable amide bond)Thermodynamically stable and not subject to significant hydrolysis or proteolytic cleavage under physiological conditions.

Table 1: General Reaction Parameters for NHS Ester Conjugation

The hydrolysis of the NHS ester is a critical competing reaction that reduces conjugation efficiency. The half-life of the NHS ester is highly dependent on pH and temperature.

pHTemperatureApproximate Half-lifeReference
7.00°C4-5 hours[4][11]
8.5Room Temp~8 minutes (480 sec)[11]
8.64°C10 minutes[4][11]
9.0Room TempMinutes[11]

Table 2: Approximate Hydrolysis Half-life of NHS Esters in Aqueous Buffers

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general method for crosslinking proteins using this compound.

Materials:

  • This compound

  • Protein A and Protein B in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Protein Preparation:

    • Prepare a solution of the protein(s) to be conjugated at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein) in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final concentration of 1 mM (a 10-fold molar excess).[1]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[14]

    • Incubate for 15 minutes at room temperature to allow the quenching reagent to react with any excess this compound.[1]

  • Purification:

    • Remove unreacted crosslinker and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

Protocol 2: Creating an Antibody-Drug Conjugate (ADC) Intermediate

This protocol outlines the conjugation of a small molecule containing a primary amine to an antibody.

Materials:

  • Antibody (e.g., IgG) in PBS, pH 7.4

  • This compound

  • Amine-containing small molecule drug

  • Anhydrous DMSO

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.

    • Dissolve the amine-containing small molecule in anhydrous DMSO.

  • Reaction of Linker with Small Molecule:

    • In a separate reaction, react the this compound with a molar excess of the amine-containing small molecule to favor the formation of a mono-conjugated product (one end of the PEG linker attached to the drug). This reaction can be monitored by LC-MS.

  • Purification of Drug-Linker Intermediate:

    • Purify the mono-conjugated drug-linker-NHS ester intermediate from the reaction mixture using reverse-phase HPLC.

  • Antibody Conjugation:

    • To the antibody solution (typically 1-10 mg/mL in PBS), add the purified drug-linker-NHS ester intermediate. A 20-fold molar excess of the intermediate is a common starting point to achieve a drug-to-antibody ratio (DAR) of 4-6.[5][15]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[5]

  • Purification of the ADC:

    • Remove unreacted drug-linker and byproducts using SEC, IEX, or HIC to obtain the purified ADC.

  • Characterization:

    • Characterize the ADC to determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Bis_PEG8_NHS This compound (R'-NHS) Nucleophilic_Attack Nucleophilic Attack Bis_PEG8_NHS->Nucleophilic_Attack Protein_NH2 Protein with Primary Amine (Protein-NH2) Protein_NH2->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product_Formation Product Formation Tetrahedral_Intermediate->Product_Formation Conjugate Stable Amide Bond (Protein-NH-CO-R') Product_Formation->Conjugate Byproduct N-Hydroxysuccinimide (NHS) Product_Formation->Byproduct

Caption: Reaction mechanism of this compound with a primary amine.

G Start Start Prepare_Reagents Prepare Protein and This compound Stock Start->Prepare_Reagents Conjugation Incubate Protein and Linker (30-120 min) Prepare_Reagents->Conjugation Quench Add Quenching Buffer (e.g., Tris) Conjugation->Quench Purification Purify Conjugate (SEC, Dialysis) Quench->Purification Characterization Analyze Conjugate (SDS-PAGE, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for protein conjugation with this compound.

References

Application Notes and Protocols for Downstream Analysis of Proteins Crosslinked with Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream analysis of proteins that have been crosslinked using Bis-PEG8-NHS ester. This crosslinker is an amine-reactive, homobifunctional N-hydroxysuccinimide (NHS) ester with a polyethylene (B3416737) glycol (PEG) spacer arm. The PEG spacer is hydrophilic, which helps to improve the solubility of the crosslinked proteins.

Application Notes

This compound is a valuable tool for studying protein-protein interactions, antibody-drug conjugation, and for stabilizing protein complexes for structural studies. The NHS esters at both ends of the molecule react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds. The long, flexible PEG8 spacer arm (29.1 Å) allows for the crosslinking of proteins that are spatially separated.

Downstream analysis of proteins crosslinked with this compound typically involves techniques to identify the crosslinked proteins and to map the sites of crosslinking. Common methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Western blotting, mass spectrometry, and pull-down assays.

Experimental Protocols

In-Vitro Protein Crosslinking with this compound

This protocol describes a general procedure for crosslinking purified proteins in solution. The optimal conditions (e.g., protein concentration, crosslinker concentration, incubation time) should be determined empirically for each specific system.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Prepare the protein solution at a suitable concentration (e.g., 1-10 µM).

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

  • Add the desired amount of the this compound stock solution to the protein solution. A common starting point is a 25- to 50-fold molar excess of the crosslinker over the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is hydrolyzed.

  • The crosslinked protein sample is now ready for downstream analysis.

SDS-PAGE and Western Blot Analysis

SDS-PAGE is used to visualize the crosslinked products. A successful crosslinking reaction will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes. Western blotting can be used to identify the specific proteins involved in the crosslinking.

Procedure:

  • Mix the crosslinked protein sample with an appropriate volume of SDS-PAGE sample loading buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • For visualization of all proteins, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • For Western blot analysis, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific to one of the target proteins.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique to identify the crosslinked proteins and to pinpoint the exact amino acid residues involved in the crosslink.

Procedure:

  • Following the crosslinking reaction, the protein sample is typically denatured, reduced, and alkylated.

  • The protein sample is then digested into smaller peptides using a protease such as trypsin.

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. This software can identify the mass of the crosslinker and search for peptide pairs that are linked by this mass.

Pull-Down Assay

Pull-down assays are used to isolate and identify binding partners of a "bait" protein from a complex mixture.

Procedure:

  • A "bait" protein is tagged (e.g., with biotin (B1667282) or a His-tag).

  • The tagged bait protein is incubated with a protein mixture (the "prey") in the presence of this compound to crosslink interacting proteins.

  • The reaction is quenched.

  • The bait-prey complexes are "pulled down" from the mixture using an affinity matrix that binds to the tag (e.g., streptavidin beads for a biotin tag or nickel resin for a His-tag).

  • After washing to remove non-specifically bound proteins, the crosslinked complexes are eluted.

  • The eluted proteins are then identified by SDS-PAGE and/or mass spectrometry.

Quantitative Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from a crosslinking experiment analyzed by mass spectrometry.

Bait ProteinPrey ProteinCrosslinked Residue (Bait)Crosslinked Residue (Prey)Spectral Count
Protein AProtein BK128K24515
Protein AProtein CK150K988
Protein AProtein AK75K1805

Diagrams

G cluster_workflow Crosslinking Experimental Workflow start Protein Sample crosslinker Add this compound start->crosslinker incubation Incubate crosslinker->incubation quench Quench Reaction incubation->quench analysis Downstream Analysis quench->analysis sds_page SDS-PAGE / Western Blot analysis->sds_page ms Mass Spectrometry analysis->ms pulldown Pull-Down Assay analysis->pulldown

Caption: A general workflow for protein crosslinking experiments.

G cluster_pathway Investigating a Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase1->Kinase2 Crosslink TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: Using crosslinking to capture protein interactions in a signaling cascade.

G cluster_logic Logic for Crosslink Identification ms_data LC-MS/MS Data Acquisition database_search Database Search (e.g., pLink, MaxLynx) ms_data->database_search filtering Filtering and Validation (e.g., FDR) database_search->filtering identification Identified Crosslinked Peptides filtering->identification protein_id Protein Identification identification->protein_id site_id Crosslink Site Identification identification->site_id

Caption: A simplified workflow for identifying crosslinked peptides from mass spectrometry data.

Unveiling Protein-Protein Interactions: Application Notes and Protocols for Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating cellular function, disease mechanisms, and for the development of novel therapeutics. Chemical crosslinking, coupled with mass spectrometry (MS), has emerged as a powerful tool to capture and identify these transient and stable interactions in their native cellular environment. This document provides detailed application notes and protocols for the use of Bis-PEG8-NHS ester, a homobifunctional crosslinker, in the study of PPIs.

This compound is a water-soluble crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS esters react with primary amines (the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues) to form stable amide bonds, thus covalently linking interacting proteins that are in close proximity.[1] The PEG spacer arm enhances the water-solubility of the reagent and the resulting crosslinked complexes, which can reduce aggregation and improve downstream analysis.[1]

Chemical Properties and Advantages of this compound

PropertyDescriptionReference
Molecular Formula C28H44N2O16[2]
Molecular Weight 664.7 g/mol [2]
Spacer Arm Length ~29.0 Å
Reactivity Reacts with primary amines at pH 7-9.[1]
Solubility Soluble in water and common organic solvents like DMSO and DMF.
Advantages The hydrophilic PEG spacer increases the solubility of the crosslinker and the resulting protein complexes, minimizing precipitation. The defined length of the PEG spacer provides a specific distance constraint for structural studies.[1]

Application Notes

  • Identification of Novel Interaction Partners: By crosslinking protein complexes in their native state, novel interactors can be captured, co-purified, and subsequently identified by mass spectrometry.

  • Mapping Interaction Interfaces: The distance constraint imposed by the spacer arm of the crosslinker can provide low-resolution structural information about the binding interface of a protein complex.

  • Studying Dynamic Interactions: Crosslinking can be used to "freeze" transient or weak interactions, allowing for their detection and characterization.

  • Probing Conformational Changes: Changes in protein conformation that bring different lysine residues into proximity can be detected by alterations in crosslinking patterns.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes the crosslinking of purified proteins in solution.

Materials:

  • This compound

  • Purified protein(s) of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; HEPES buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein(s) in an amine-free buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the crosslinking reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Crosslinker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve ~6.65 mg in 1 mL of solvent. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point for optimization.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to reduce non-specific crosslinking and hydrolysis of the NHS ester.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess NHS esters.

  • Removal of Excess Reagents:

    • Remove unreacted crosslinker and quenching reagents by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis:

    • The crosslinked protein sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In-Cell Crosslinking

This protocol describes the crosslinking of proteins within living cells.

Materials:

  • This compound

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • Harvest cultured cells and wash them three times with ice-cold PBS, pH 8.0, to remove any amine-containing media components.

    • Resuspend the cells in PBS, pH 8.0, at a concentration of approximately 1-5 x 10^7 cells/mL.

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate the cells for 30 minutes at room temperature or on ice. Performing the incubation on ice can minimize the internalization of the crosslinker.

  • Quenching the Reaction:

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

  • Analysis:

    • The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation followed by mass spectrometry.

Quantitative Data Summary

The optimal conditions for crosslinking will vary depending on the specific proteins and their concentrations. The following table provides a summary of typical reaction parameters.

ParameterIn Vitro CrosslinkingIn-Cell CrosslinkingReference
Protein Concentration 1 - 10 mg/mL1-5 x 10^7 cells/mL
Crosslinker Concentration 10-50 fold molar excess over protein1 - 5 mM[1]
Reaction Buffer Amine-free (e.g., PBS, HEPES), pH 7.2-8.5PBS, pH 8.0[1]
Reaction Time 30 - 60 min at RT or 2 hours on ice30 min at RT or on ice[1]
Quenching Reagent 20-50 mM Tris or Glycine20-50 mM Tris or Glycine[1]

Visualizations

Signaling Pathway: EGFR Signaling and Protein Interactions

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[3] Chemical crosslinking can be employed to capture the transient interactions within this complex network.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment (Crosslinkable Interaction) PI3K PI3K EGFR_dimer->PI3K Recruitment (Crosslinkable Interaction) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis

Caption: EGFR signaling pathway showing key protein interactions that can be studied using crosslinking.

Experimental Workflow: In Vitro Protein Crosslinking

The following diagram illustrates the key steps in an in-vitro protein crosslinking experiment.

In_Vitro_Crosslinking_Workflow start Start: Purified Proteins buffer_exchange Buffer Exchange (if needed) to amine-free buffer start->buffer_exchange add_crosslinker Add this compound buffer_exchange->add_crosslinker incubate Incubate (e.g., 30 min at RT) add_crosslinker->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Crosslinked Complex (Desalting or Dialysis) quench->purify analysis Analysis (SDS-PAGE, MS) purify->analysis end End: Identify Interactions analysis->end

Caption: Workflow for in-vitro crosslinking of purified proteins.

Experimental Workflow: In-Cell Protein Crosslinking and Analysis

This diagram outlines the process of crosslinking proteins within living cells followed by their identification.

In_Cell_Crosslinking_Workflow start Start: Cultured Cells wash_cells Wash Cells with PBS start->wash_cells add_crosslinker Add this compound to Cells wash_cells->add_crosslinker incubate Incubate (e.g., 30 min at RT) add_crosslinker->incubate quench Quench Reaction incubate->quench lyse_cells Cell Lysis quench->lyse_cells ip Immunoprecipitation (optional) of Bait Protein lyse_cells->ip ms_analysis Mass Spectrometry Analysis ip->ms_analysis end End: Identify Interacting Proteins ms_analysis->end

Caption: Workflow for in-cell crosslinking and identification of protein-protein interactions.

Conclusion

This compound is a valuable reagent for the study of protein-protein interactions. Its hydrophilic PEG spacer and defined length make it a superior choice for many crosslinking applications. The protocols and data presented here provide a solid foundation for researchers to design and execute successful crosslinking experiments to unravel the complex networks of protein interactions that underpin cellular life. Careful optimization of reaction conditions is crucial for achieving reliable and meaningful results.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Bis-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Bis-PEG8-NHS ester, with a primary focus on preventing its hydrolysis to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker. It consists of two N-hydroxysuccinimide (NHS) esters connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent bonding of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The PEG spacer enhances water solubility and reduces the potential for aggregation of the conjugated molecules.

Q2: What is hydrolysis in the context of this compound?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water. This reaction is a significant competitor to the desired conjugation reaction with the target amine. The product of hydrolysis is a carboxyl group, which is no longer reactive with amines. This loss of reactivity reduces the overall efficiency and yield of the desired conjugated molecule.

Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?

The rate of hydrolysis is significantly influenced by several factors:

  • pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline. While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within this range will accelerate hydrolysis.[1][]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.

  • Moisture: this compound is highly sensitive to moisture. Improper storage and handling can lead to premature hydrolysis of the reagent.

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.

Troubleshooting Guides

My conjugation efficiency is very low. What could be the cause?

Low conjugation efficiency is a common problem that can often be attributed to the hydrolysis of the this compound. Here are several potential causes and their solutions:

Potential Cause Troubleshooting Steps
Hydrolysis of this compound before or during the reaction. - Verify Reagent Integrity: Ensure the this compound has been stored correctly in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. - Use Anhydrous Solvents: Prepare stock solutions of the crosslinker in anhydrous DMSO or DMF immediately before use. Do not store the crosslinker in solution for extended periods. - Optimize Reaction pH: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1] A lower pH will slow down the reaction, while a higher pH will significantly increase the rate of hydrolysis.[1] Use a freshly prepared, amine-free buffer and verify its pH.
Presence of primary amines in the reaction buffer. - Use Amine-Free Buffers: Buffers such as Tris and glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[1]
Low concentration of reactants. - Increase Concentrations: Low concentrations of the target molecule can make the competing hydrolysis reaction more pronounced. If possible, increase the concentration of your protein or other target molecule.
Inaccessible amine groups on the target molecule. - Assess Target Molecule Structure: The primary amines on your target molecule may be sterically hindered. Consider using a crosslinker with a longer spacer arm if this is suspected.

Quantitative Data: Hydrolysis of NHS Esters

The stability of the NHS ester is critically dependent on the pH and temperature of the reaction environment. The following table summarizes the approximate half-life of NHS esters under various conditions.

pHTemperature (°C)Half-life
7.004 - 5 hours[1][3]
7.0Room TemperatureHours[4]
8.04~1 hour
8.6410 minutes[1][3]
9.0Room TemperatureMinutes[4]

Note: This data is a general representation for NHS esters and the exact half-life of this compound may vary.

Experimental Protocols

Protocol 1: Storage and Handling of this compound
  • Storage of Solid Reagent: Upon receipt, store the vial of this compound at -20°C in a desiccator or a sealed container with desiccant.

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing inside the vial, which would lead to hydrolysis.

  • Weighing: Weigh the desired amount of the reagent quickly in a low-humidity environment if possible.

  • Resealing: After use, purge the vial with an inert gas like argon or nitrogen before resealing to minimize exposure to air and moisture. Return the vial to -20°C storage with desiccant.

Protocol 2: Preparation of this compound Stock Solution

Note: Prepare the stock solution immediately before use as the NHS ester is susceptible to hydrolysis, even in anhydrous solvents if moisture is introduced.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Add the anhydrous solvent to the weighed this compound and vortex until fully dissolved.

  • Use: Use the stock solution immediately in your conjugation reaction. Do not store aqueous solutions of the crosslinker.

Protocol 3: General Protein-Protein Crosslinking using this compound
  • Buffer Preparation: Prepare an amine-free reaction buffer, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free from any primary amine contaminants.

  • Protein Solution Preparation: Dissolve the protein(s) to be crosslinked in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • Crosslinker Addition: Add the freshly prepared this compound stock solution to the protein solution. The optimal molar excess of the crosslinker will depend on the protein concentration and the number of accessible primary amines; a 10- to 50-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can help to minimize hydrolysis.

  • Quenching the Reaction (Optional): To stop the crosslinking reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column.

Visualizations

G cluster_reagents Reactants cluster_reactions Competing Reactions cluster_products Products BisPEG8NHS This compound Aminolysis Aminolysis (Desired Reaction) BisPEG8NHS->Aminolysis Hydrolysis Hydrolysis (Side Reaction) BisPEG8NHS->Hydrolysis ProteinNH2 Protein with Primary Amine (-NH2) ProteinNH2->Aminolysis H2O Water (H2O) H2O->Hydrolysis Conjugate Stable Amide Bond (Cross-linked Product) Aminolysis->Conjugate Inactive Inactive Carboxylic Acid Hydrolysis->Inactive

Caption: Competing reaction pathways for this compound.

G Start Start PrepareReagents Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Start->PrepareReagents PrepareCrosslinker Prepare Fresh Bis-PEG8-NHS Stock Solution in Anhydrous DMSO PrepareReagents->PrepareCrosslinker AddCrosslinker Add Crosslinker to Protein Solution PrepareCrosslinker->AddCrosslinker Incubate Incubate (e.g., 1 hr at RT or 2 hrs at 4°C) AddCrosslinker->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify End End Purify->End

Caption: Experimental workflow for a typical crosslinking reaction.

References

Technical Support Center: Optimizing Bis-PEG8-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG8-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for?

A this compound is a homobifunctional crosslinking reagent.[1] This means it has two identical reactive groups (N-hydroxysuccinimide esters) on either end of a spacer molecule.[2] The spacer consists of an 8-unit polyethylene (B3416737) glycol (PEG) chain. These reagents are used to covalently link molecules that contain primary amines (-NH₂), such as the lysine (B10760008) residues and N-terminus of proteins, to form stable amide bonds.[1][3] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help reduce aggregation.[1]

Q2: What is the optimal pH for conjugation with a this compound?

The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3] A pH of 8.3-8.5 is often recommended for efficient labeling.[4] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[1][3] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[1][3]

Q3: How should I prepare and store my this compound?

Bis-PEG8-NHS esters are sensitive to moisture and should be stored at -20°C with a desiccant.[1][5] Before use, the reagent vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1] It is highly recommended to prepare a stock solution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][6] Aqueous solutions of NHS esters are not stable and should be used right away due to rapid hydrolysis.[7]

Q4: What is the main competing reaction I should be aware of?

The primary competing reaction is the hydrolysis of the NHS ester, where the reagent reacts with water instead of the target amine.[1][2] The rate of hydrolysis increases significantly with higher pH.[1][8] This competing reaction can reduce your conjugation efficiency, especially in dilute protein solutions.[1]

Q5: How do I stop (quench) the conjugation reaction?

To stop the reaction, you can add a quenching buffer containing a high concentration of primary amines. Common quenching agents include Tris or glycine, typically at a final concentration of 20-50 mM.[1][9] These molecules will react with any remaining unreacted NHS esters.[1] Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the remaining NHS esters.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS, Borate, or Carbonate buffer (pH 7.2-8.5).[1][3]
Hydrolysis of NHS Ester: Reagent exposed to moisture or dissolved in aqueous buffer for too long.Prepare fresh stock solutions of the this compound in anhydrous DMSO or DMF immediately before use.[1][7]
Suboptimal pH: Reaction pH is too low, leading to protonated amines that are poor nucleophiles.Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum around 8.3.[3][4]
Low Reagent Concentration: Insufficient molar excess of the crosslinker.Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.[11]
Low Protein Concentration: Dilute protein solutions favor hydrolysis over conjugation.Increase the concentration of your protein if possible (e.g., 1-10 mg/mL).[11][12]
Protein Precipitation/Aggregation Hydrophobicity of the Crosslinker: Although PEG increases solubility, high degrees of modification can alter protein properties.Optimize the molar ratio of crosslinker to protein to avoid over-modification. The PEG spacer in Bis-PEG8-NHS is designed to minimize this.[1]
Intermolecular Crosslinking: High protein concentration can favor the formation of large crosslinked aggregates.To favor intramolecular crosslinking (within the same molecule), use a more dilute protein solution.[8]
High Background/Non-Specific Binding Presence of Unreacted (Hydrolyzed) Reagent: Insufficient purification after the reaction.Thoroughly purify the conjugate using size-exclusion chromatography (desalting column) or dialysis to remove unreacted crosslinker and byproducts.[1]
Ineffective Quenching: Unreacted NHS esters remain active in subsequent steps.Ensure the quenching step is performed correctly with a sufficient concentration of quenching reagent (e.g., 20-50 mM Tris or glycine) for at least 15 minutes.[1]
Difficulty Characterizing Conjugates Smearing on SDS-PAGE: PEGylated proteins can run anomalously on SDS-PAGE, appearing larger than their actual molecular weight and often producing broad bands.[13][14]Consider using native PAGE, which can provide better resolution for PEGylated proteins.[13][14] Size-exclusion chromatography (SEC-HPLC) is also a valuable tool for analysis.[15][16]
Heterogeneous Products: The reaction produces a mixture of unreacted protein, mono-conjugated, and crosslinked species.Optimize the reaction conditions (protein concentration, reagent molar excess, reaction time) to favor the desired product. Purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be needed to separate different species.

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Hydrolysis Half-Life

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
Data compiled from multiple sources indicating the general trend of NHS ester stability.[8]

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal conjugation with minimal hydrolysis.[3]
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis and are gentler on proteins, but require longer incubation times.[1]
Incubation Time 30 minutes - 2 hoursOptimization is necessary; longer times may be needed at lower temperatures.[1]
Molar Excess of this compound 10 - 50 foldThis should be optimized based on the protein and desired degree of conjugation.[11]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher efficiency.[11][12]

Experimental Protocols

Protocol 1: General Protein Crosslinking with this compound

This protocol provides a general procedure for crosslinking proteins in solution.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Perform the Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

  • Purify the Conjugate: Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Protocol 2: Analysis of Conjugation by SDS-PAGE

Materials:

  • Crosslinked protein sample

  • Unmodified protein control

  • SDS-PAGE loading buffer (with and without reducing agent)

  • Polyacrylamide gel and electrophoresis system

  • Protein stain (e.g., Coomassie Blue)

Procedure:

  • Mix aliquots of your purified conjugate and the unmodified control with SDS-PAGE loading buffer.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel to visualize the protein bands.

  • Interpretation: Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc., compared to the unmodified protein lane. Intramolecular crosslinking may result in a slight shift in mobility. PEGylated proteins often migrate slower (appear larger) than their actual molecular weight.[13]

Visualizations

Chemical Reaction of this compound reagent This compound (NHS-OOC-(CH2)2-CO-(PEG8)-OCO-(CH2)2-COO-NHS) intermediate First Amide Bond Formation reagent->intermediate + Protein 1 (-NH2) pH 7.2-8.5 hydrolysis Hydrolysis (Inactive Carboxylate) reagent->hydrolysis + H2O (competing reaction) protein1 Protein 1 with Primary Amine (-NH2) protein2 Protein 2 with Primary Amine (-NH2) crosslinked Crosslinked Proteins (Stable Amide Bonds) intermediate->crosslinked + Protein 2 (-NH2) water H2O

Caption: Reaction scheme of this compound with primary amines.

Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) prep_reagent 2. Prepare this compound (Fresh, in anhydrous DMSO) conjugation 3. Conjugation Reaction (RT for 30-60 min or 4°C for 2h) prep_reagent->conjugation quench 4. Quench Reaction (e.g., 50 mM Tris) conjugation->quench purify 5. Purify Conjugate (Desalting column/Dialysis) quench->purify analyze 6. Analyze Results (SDS-PAGE, HPLC, etc.) purify->analyze

Caption: A typical workflow for protein conjugation experiments.

Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency check_buffer Is buffer amine-free (e.g., PBS, Borate)? start->check_buffer check_ph Is pH between 7.2-8.5? check_buffer->check_ph Yes solution_buffer Solution: Buffer exchange to an amine-free buffer. check_buffer->solution_buffer No check_reagent Was NHS ester reagent prepared fresh in anhydrous solvent? check_ph->check_reagent Yes solution_ph Solution: Adjust buffer pH. check_ph->solution_ph No check_conc Are protein and reagent concentrations adequate? check_reagent->check_conc Yes solution_reagent Solution: Use fresh reagent and anhydrous solvent. check_reagent->solution_reagent No solution_conc Solution: Increase protein concentration and/or molar excess of reagent. check_conc->solution_conc No end Efficiency Improved check_conc->end Yes solution_buffer->check_buffer solution_ph->check_ph solution_reagent->check_reagent solution_conc->check_conc

Caption: A decision tree for troubleshooting poor conjugation results.

References

Troubleshooting low yield in Bis-PEG8-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Bis-PEG8-NHS esters. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome challenges and optimize your conjugation reactions for higher yields and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my conjugation yield with Bis-PEG8-NHS ester consistently low or non-existent?

Low or no yield is the most common issue in NHS ester chemistry and can be attributed to several factors, often related to reagent quality, reaction conditions, and buffer composition.

Potential Causes & Solutions:

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation.[1][2] The rate of this hydrolysis increases significantly with higher pH.[1][3]

    • Solution: Prepare the this compound solution immediately before use.[4] Do not prepare stock solutions in aqueous buffers for storage.[4] If using an organic solvent like DMSO or DMF to dissolve the ester first, ensure it is anhydrous (water-free).[5][6]

  • Incorrect Reaction pH: The pH of the reaction is a critical parameter. The target primary amine needs to be deprotonated to be nucleophilic and reactive.[1] However, as pH increases, the rate of NHS ester hydrolysis also accelerates.[3]

    • Solution: The optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 .[3] A pH of 8.3-8.5 is often cited as ideal for many biomolecule labeling reactions.[7][8] Carefully measure and adjust the pH of your protein or molecule solution before adding the NHS ester.

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.[3][4]

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), borate, carbonate, or HEPES.[3][9] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[4]

  • Inactive this compound Reagent: Improper storage or handling can lead to the degradation of the NHS ester before it is even used.

    • Solution: Store the solid this compound reagent at -20°C in a desiccated, dark environment.[4][10] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[4][9] For long-term storage of solutions, use an anhydrous organic solvent like DMF or DMSO, stored at -20°C, and consider aliquoting to avoid repeated freeze-thaw cycles.[5][7]

Question 2: How can I optimize the molar ratio of this compound to my amine-containing molecule?

The ideal molar ratio depends on the number of accessible primary amines on your target molecule and the desired degree of labeling.

Recommendations:

  • For monolabeling of proteins, a molar excess of 8 to 20-fold of the NHS ester is often a good starting point.[4][7]

  • Optimization is key. Perform small-scale pilot reactions with varying molar ratios (e.g., 5-fold, 10-fold, 20-fold, 50-fold excess) to determine the optimal ratio for your specific application without causing excessive modification or aggregation.

  • The concentration of the target molecule is also important. Reactions in dilute solutions are less efficient.[3] Aim for a biomolecule concentration of 1-10 mg/mL.[7]

Question 3: What are the best practices for dissolving and handling this compound?

Proper handling is crucial to maintain the reactivity of this moisture-sensitive reagent.

Guidelines:

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature to prevent condensation.[4]

  • Use Anhydrous Solvents: If the this compound is not readily soluble in your aqueous reaction buffer, first dissolve it in a small amount of a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8] Ensure the DMF is of high quality and amine-free (no fishy odor).[7]

  • Immediate Use: Dissolve the reagent immediately before you plan to add it to your reaction.[4] Do not store it in solution, especially in aqueous buffers.

  • Solvent Volume: When adding the ester dissolved in an organic solvent to your aqueous reaction, ensure the final concentration of the organic solvent is low (typically not exceeding 10% of the total reaction volume) to avoid denaturation of proteins.[4]

Quantitative Data Summary

The efficiency of this compound reactions is highly dependent on several quantitative parameters. The tables below summarize key data points for optimizing your experiments.

Table 1: Effect of pH on NHS Ester Reaction Efficiency

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0Low (Amine is protonated)LowVery Low[1][11]
7.2 - 7.5ModerateModerateGood[3][12]
8.3 - 8.5 High Moderate to High Optimal [7][8]
> 9.0HighVery HighDecreased[1][3]

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours
8.64°C10 minutes
Data adapted from Thermo Fisher Scientific.[3]

Experimental Protocols

Protocol: General Procedure for Conjugating this compound to a Protein

This protocol provides a general workflow. Molar ratios, concentrations, and incubation times should be optimized for each specific application.

1. Materials Required:

  • Protein with primary amines (e.g., lysine (B10760008) residues)

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into the amine-free reaction buffer. Determine the protein concentration after buffer exchange.

  • Prepare Protein Solution: Adjust the concentration of the protein solution to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Immediately before use, prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.[4] For example, dissolve ~6.6 mg of this compound (MW: ~664.7 g/mol ) in 1 mL of anhydrous DMSO.

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 20-fold) of the this compound solution to the protein solution while gently vortexing.[4]

    • Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.[4]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction). Incubate for 15 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted this compound and reaction byproducts by passing the mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization and Storage: Characterize the conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry). Store the purified conjugate under conditions optimal for the non-PEGylated protein, often at -20°C or -80°C in single-use aliquots.[13]

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the chemical reaction and a logical workflow for troubleshooting common issues.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_competing Competing Reaction Amine Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG8-... (Stable Amide Bond) Amine->Conjugate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide (NHS) NHS_Ester->Byproduct Released Hydrolyzed Inactive Carboxylic Acid NHS_Ester->Hydrolyzed pH pH 7.2 - 8.5 pH->Amine Deprotonates pH->NHS_Ester Promotes Hydrolysis Water H₂O (Water) Water->Hydrolyzed Hydrolysis

Caption: Chemical pathway of NHS ester amine conjugation and competing hydrolysis.

G Start Low / No Yield CheckReagent Check Reagent Storage & Handling Start->CheckReagent CheckBuffer Verify Buffer Composition Start->CheckBuffer CheckpH Measure Reaction pH Start->CheckpH OptimizeRatio Optimize Molar Ratio & Concentration Start->OptimizeRatio Sol_Reagent Store at -20°C, desiccated. Equilibrate before use. Prepare fresh solution. CheckReagent->Sol_Reagent Sol_Buffer Use amine-free buffers (PBS, HEPES, Borate). Perform buffer exchange. CheckBuffer->Sol_Buffer Sol_pH Adjust pH to 7.2 - 8.5 (Optimal ~8.3) CheckpH->Sol_pH Sol_Ratio Try 10-50x molar excess. Increase protein conc. (1-10 mg/mL) OptimizeRatio->Sol_Ratio Success Successful Conjugation Sol_Reagent->Success Sol_Buffer->Success Sol_pH->Success Sol_Ratio->Success

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to N-hydroxysuccinimide (NHS) ester bioconjugation. Here you will find answers to frequently asked questions and detailed guides to overcome experimental challenges.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

Low labeling efficiency is a frequent challenge in bioconjugation experiments using NHS esters. Several factors can contribute to this issue, from reaction conditions to reagent quality.

Possible Causes and Recommended Solutions

Possible CauseRecommended Solution
Suboptimal Reaction pH The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[1][2] At lower pH, the amine groups are protonated and less available to react.[1][3] At higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.[1][4][5] Troubleshooting Step: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the 7.2-8.5 range. For some applications, an optimal pH of 8.3-8.5 is recommended.[5][6][7]
Hydrolysis of NHS Ester NHS esters are susceptible to hydrolysis in aqueous solutions, a major competing side reaction that reduces the amount of active reagent available for conjugation.[2][8][] The rate of hydrolysis is significantly influenced by pH and temperature.[4][10] Troubleshooting Step: Prepare NHS ester stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and do not store them in aqueous solutions.[1][2] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][10][11] Other nucleophiles like thiols can also react with NHS esters, though the resulting thioesters are less stable.[12][13] Troubleshooting Step: Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][14] If your sample is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation reaction.[11]
Inactive NHS Ester Reagent Improper storage or handling of the NHS ester can lead to its degradation through hydrolysis.[15][16] Many NHS esters are sensitive to moisture.[1][15] Troubleshooting Step: Use a fresh vial of the NHS ester. Store reagents desiccated and allow them to equilibrate to room temperature before opening to prevent condensation.[15][16] You can test the reactivity of your NHS ester using a spectrophotometric assay (see Experimental Protocols).[2][15]
Low Reactant Concentration In dilute protein solutions, the competing hydrolysis reaction is more pronounced relative to the desired aminolysis reaction.[4][][10] Troubleshooting Step: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester.[1]
Inaccessible Primary Amines The primary amines (N-terminus and lysine (B10760008) residues) on the target protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.[1][14] Troubleshooting Step: Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.[2][17] If the native protein conformation is not essential for your downstream application, denaturation could expose more reactive sites.[2]
Poor Reagent Solubility Many NHS esters have limited solubility in aqueous buffers.[1] Troubleshooting Step: Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer.[5][7][12] Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect your protein's stability.[18]
Problem 2: Protein Precipitation or Aggregation After Labeling

The introduction of external molecules onto a protein's surface can sometimes lead to instability, resulting in precipitation or aggregation.

Possible Causes and Recommended Solutions

Possible CauseRecommended Solution
Over-labeling Attaching too many molecules to the protein can alter its physicochemical properties, leading to a loss of solubility and subsequent precipitation.[1]
Hydrophobic Nature of the Label/Linker If the molecule being conjugated is hydrophobic, its addition to the protein surface can increase the overall hydrophobicity, promoting aggregation.[2]
Change in Protein Charge The reaction of an NHS ester with a primary amine neutralizes a positive charge (from the protonated amine). This alteration in the protein's isoelectric point can lead to reduced solubility.
Troubleshooting Steps:
1. Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling.
2. Optimize reaction time and temperature. Shorter incubation times or lower temperatures can help control the extent of the reaction.
3. If hydrophobicity is an issue, consider using a more hydrophilic or a PEGylated version of the NHS ester crosslinker.[]
4. Perform a buffer screen for the final conjugated product to find conditions that maintain its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction of NHS esters?

A1: The most common and significant side reaction is the hydrolysis of the NHS ester in the presence of water.[2] This reaction competes with the desired reaction with primary amines and results in a non-reactive carboxylic acid, thereby reducing the conjugation efficiency.[2] The rate of this hydrolysis is highly dependent on the pH of the solution.[4][8]

Q2: At what pH is the hydrolysis of NHS esters most significant?

A2: The rate of hydrolysis increases as the pH becomes more alkaline.[4][10] While the optimal pH for the reaction with amines is between 7.2 and 8.5, higher pH values within this range will also accelerate hydrolysis.[1][2]

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, although less efficiently, NHS esters can react with other nucleophilic amino acid side chains. These include tyrosine, serine, threonine, and cysteine.[13][19] However, the bonds formed with these residues are generally less stable than the amide bond formed with primary amines and can be more susceptible to hydrolysis.[12]

Q4: How can I stop or "quench" the NHS ester reaction?

A4: To stop the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to the reaction mixture.[10] These molecules will react with any remaining active NHS ester, preventing further labeling of your target protein.

Q5: How should I store my NHS ester reagents?

A5: NHS esters should be stored in a cool, dry place, protected from moisture.[15][16] It is recommended to store them desiccated at -20°C.[18] Before opening a vial of NHS ester, it is crucial to allow it to warm to room temperature to prevent moisture from condensing on the cold powder, which would lead to hydrolysis.[15][16]

Data Presentation

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions

pHTemperature (°C)Half-life
7.004-5 hours[4][10]
7.0Room Temperature~7 hours[16]
8.0Room Temperature~1 hour[20]
8.6410 minutes[4][10][21]
9.0Room TemperatureMinutes[16]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography/desalting column)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[18]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][18]

  • Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.[18]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[18] The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted NHS ester, the NHS byproduct, and the quenching reagent from the conjugated protein using a desalting or size-exclusion chromatography column.[5][7][22]

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity

This method allows for a qualitative assessment of whether an NHS ester reagent is still active. It is based on the fact that the N-hydroxysuccinimide (NHS) leaving group absorbs light at approximately 260 nm upon hydrolysis.[10][15]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., PBS, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and cuvettes

Procedure:

  • Weigh 1-2 mg of the NHS ester reagent into a tube.[15]

  • Dissolve the reagent in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add the buffer.[15]

  • Prepare a control tube containing only the buffer (and organic solvent if used).

  • Zero the spectrophotometer at 260 nm using the control tube.

  • Measure the initial absorbance of the NHS ester solution. A high initial absorbance may indicate that the reagent has already partially hydrolyzed.

  • To force complete hydrolysis, add a small volume of 0.5-1.0 N NaOH to the NHS ester solution and mix.[15]

  • Immediately (within one minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[16][23]

  • Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active, as the base forced the hydrolysis and release of the NHS group.[16][23] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein-NH₂ NHS_Leaving_Group NHS (N-hydroxysuccinimide) NHS_Ester->NHS_Leaving_Group releases Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Amide_Bond Troubleshooting_Workflow Start Low Conjugation Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and handled correctly? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Use_New_Reagent Use fresh NHS ester Test reactivity Check_Reagent->Use_New_Reagent No Success Problem Solved Check_Concentration->Success Yes Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Adjust_pH->Start Re-run Experiment Buffer_Exchange->Start Re-run Experiment Use_New_Reagent->Start Re-run Experiment Increase_Concentration->Start Re-run Experiment Competing_Reactions cluster_pH Reaction Environment (Aqueous Buffer) NHS_Ester Active NHS Ester Conjugate Desired Conjugate (Amide Bond) NHS_Ester->Conjugate Aminolysis (Favored at pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) Amine Protein-NH₂ Water H₂O (Water)

References

Technical Support Center: Post-Reaction Cleanup of Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step protocols for the effective removal of excess Bis-PEG8-NHS ester following a conjugation reaction. Ensuring complete removal of unreacted crosslinkers is critical for the purity, stability, and reliability of your final bioconjugate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after the conjugation reaction?

A: Removing excess this compound is a crucial step for several reasons:

  • Prevents Unwanted Reactions: Unreacted NHS esters remain highly reactive towards primary amines.[1] If not removed, they can continue to react with your purified bioconjugate, leading to aggregation or unwanted modifications. They can also react with other amine-containing molecules in downstream applications or buffers (like Tris), compromising your results.[1][2]

  • Ensures Accurate Characterization: The presence of unreacted linker can interfere with analytical techniques used to determine the degree of labeling (DOL), leading to inaccurate estimations.

  • Improves Bioconjugate Stability: Excess reagents can affect the stability and solubility of the final product.

  • Reduces Batch-to-Batch Variability: A consistent and thorough purification process ensures that each batch of your bioconjugate has the same high level of purity, leading to more reproducible experimental outcomes.

Q2: What is the essential first step immediately after my conjugation reaction time is complete?

A: The essential first step is to quench the reaction . This involves adding a small molecule containing a primary amine, which will quickly react with and consume any remaining active NHS esters.[2] This immediately stops the conjugation reaction and prevents further modification of your target molecule.[1] Common quenching agents include Tris, glycine, or lysine.[3]

Q3: Which purification method should I choose to remove the quenched this compound?

A: The best method depends on your sample volume, the scale of your experiment, and the required purity. The three most common and effective methods are Size Exclusion Chromatography (SEC), Dialysis, and Diafiltration (TFF).

  • Size Exclusion Chromatography (SEC)/Desalting: Ideal for rapid cleanup and buffer exchange of small to medium-volume samples. It separates molecules based on size, with the large bioconjugate eluting first.[4][5]

  • Dialysis: A simple and effective method for buffer exchange and removal of small molecules from larger ones, suitable for a wide range of volumes.[2] However, it is significantly slower than other methods.[6]

  • Diafiltration/Tangential Flow Filtration (TFF): The preferred method for larger volumes and process-scale applications.[7] It is highly efficient for purification, concentration, and buffer exchange.[8][9]

See the table below for a direct comparison of these methods.

Q4: How do I perform the chemical quenching of unreacted this compound?

A: This protocol outlines the standard procedure for quenching the reaction.

Experimental Protocol 1: Chemical Quenching

Objective: To deactivate all unreacted this compound.

Methodology:

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of an amine-containing buffer, such as Tris-HCl or Glycine, with a pH of approximately 8.0.

  • Add to Reaction: Add the quenching buffer to your reaction mixture to a final concentration of 20-100 mM.[2] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction for a final concentration of 50 mM.

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Proceed to Purification: The reaction is now stopped, and the mixture is ready for purification to remove the quenched linker, hydrolyzed linker, and excess quenching agent.

G cluster_workflow Overall Post-Reaction Workflow A Conjugation Reaction (Biomolecule + Bis-PEG8-NHS) B Chemical Quenching (e.g., Add Tris or Glycine) A->B Reaction Complete C Purification (SEC, Dialysis, or Diafiltration) B->C Quenching Complete D Pure Bioconjugate C->D Cleanup Complete G cluster_sec Size Exclusion Chromatography (SEC) Workflow cluster_separation Separation Principle A 1. Equilibrate Column with Buffer B 2. Load Quenched Reaction Mixture A->B C 3. Elute with Buffer B->C D Large Bioconjugate (Elutes First) C->D E Small Molecules (Ester, Salt, etc.) (Elute Later) C->E F 4. Collect & Pool Purified Fractions D->F G cluster_dialysis Dialysis Workflow A 1. Load Sample into Dialysis Cassette B 2. Place in Large Volume of Stirred Buffer A->B C Small Molecules Diffuse Out B->C D Large Bioconjugate is Retained B->D E 3. Change Buffer 2-3 Times C->E D->E F 4. Recover Purified Sample E->F G cluster_tff Diafiltration (TFF) Workflow A 1. Load Sample into System Reservoir B 2. Recirculate Sample Tangentially Across Membrane A->B C Permeate Removed (Buffer + Small Molecules) B->C Pressure D Retentate Retained (Purified Bioconjugate) B->D Retained F 4. Concentrate and Recover Product D->F E 3. Add Fresh Buffer to Reservoir E->B Wash Step

References

Impact of buffer choice on Bis-PEG8-NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG8-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1] The reaction is highly dependent on pH.[1] At a lower pH, the primary amine groups are protonated and therefore less nucleophilic, which slows down the reaction rate.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces efficiency.[1][3] For many applications, a pH of 8.0 to 8.5 is considered optimal to achieve a balance between amine reactivity and NHS ester stability.[1][4]

Q2: Which buffers are recommended for conjugation reactions with this compound?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions within the recommended pH range of 7.2-8.5.[3][5] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice, though the reaction may be slower compared to a higher pH.[4] For reactions requiring a higher pH, 0.1 M sodium bicarbonate or borate buffer at pH 8.0-8.5 can be used.[6][7]

Q3: Are there any buffers that should be avoided?

Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[3][4] These buffers will compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency and the formation of non-specific byproducts. However, Tris or glycine buffers can be used to quench the reaction at the end of the experiment.[3][5]

Q4: How does buffer concentration affect the reaction?

While a range of buffer concentrations can be used, it is important to use a concentration sufficient to maintain the desired pH throughout the reaction. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of the reaction mixture, especially in large-scale reactions.[1] Using a buffer concentration of 50-100 mM is generally recommended to ensure stable pH.

Q5: My this compound is not dissolving in the aqueous reaction buffer. What should I do?

This compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous buffers.[3] To overcome this, the reagent should first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][9] This stock solution can then be added to the aqueous reaction mixture. It is important to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[8] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to minimize potential effects on protein structure and function.[9]

Q6: What is the primary competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester, where the ester group reacts with water to form an inactive carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[3][5] To minimize hydrolysis, it is recommended to:

  • Perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) if the reaction kinetics are still acceptable.

  • Work with concentrated protein solutions, as the rate of the desired aminolysis reaction is dependent on the amine concentration, while the rate of hydrolysis is not.

  • Prepare the this compound stock solution immediately before use and avoid storing it in aqueous solutions.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolyzed this compound: The reagent is sensitive to moisture.Prepare a fresh stock solution of the crosslinker in anhydrous DMSO or DMF immediately before use.[8] Perform a reactivity test on the reagent (see Protocol 2).
Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the target molecule.[3][4]Exchange the sample into an amine-free buffer such as PBS, HEPES, or borate buffer using dialysis or a desalting column.[4]
Incorrect reaction pH: The pH is too low (amines are protonated) or too high (hydrolysis is rapid).Ensure the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1]
Low protein concentration: Dilute protein solutions favor hydrolysis over conjugation.Increase the concentration of the protein or other amine-containing molecule.
Inconsistent results Variable reagent quality: Impurities in the this compound or solvents can affect the reaction.Use high-quality, anhydrous solvents and fresh reagent.
pH drift during the reaction: Hydrolysis of the NHS ester can lower the pH.[1]Use a higher concentration buffer (e.g., 100 mM) to maintain a stable pH throughout the reaction.
Protein precipitation High degree of modification: Excessive crosslinking can lead to aggregation.Reduce the molar excess of the this compound in the reaction.
Solvent-induced precipitation: High concentrations of organic solvent can denature proteins.Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.

Data Presentation

The reactivity of NHS esters is significantly influenced by the buffer composition and pH. The following table summarizes the half-life of a typical NHS ester at different pH values, illustrating the rate of the competing hydrolysis reaction.

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours[3][5]
8.04~1-2 hours
8.6410 minutes[3][5]

Note: This data is for a generic NHS ester and should be used as a guideline. The exact hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking proteins in solution. The optimal conditions may need to be determined empirically for each specific application.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Initiate Crosslinking Reaction: Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point.[4] Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. The optimal time and temperature should be determined experimentally.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.[4]

  • Purify the Conjugate: Remove excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity

This protocol can be used to assess the activity of the this compound and to qualitatively compare the rate of hydrolysis in different buffers. The assay is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffers of interest (e.g., phosphate, borate, HEPES at various pH values)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of this compound in 2 mL of the chosen amine-free buffer. If not fully soluble, first dissolve in a small volume of anhydrous DMSO and then dilute with the buffer. Prepare a blank control with the same buffer (and DMSO if used).

  • Initial Absorbance Measurement: Immediately after dissolution, measure the absorbance of the reagent solution at 260 nm against the buffer blank. This reading represents the baseline absorbance.

  • Monitor Hydrolysis (Optional): To compare hydrolysis rates in different buffers, monitor the increase in absorbance at 260 nm over time at a constant temperature.

  • Induce Complete Hydrolysis: To determine the maximum absorbance from the fully hydrolyzed reagent, add 100 µL of 0.5 N NaOH to 1 mL of the reagent solution. Mix well.

  • Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active.

Visualizations

Hydrolysis_vs_Aminolysis Bis-PEG8-NHS_ester This compound (Reactive) Conjugate Stable Amide Bond (Desired Product) Bis-PEG8-NHS_ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) Bis-PEG8-NHS_ester->Hydrolyzed_Ester Hydrolysis (competing reaction, increases with pH) Primary_Amine Primary Amine (e.g., on Protein) Water Water (H₂O) Troubleshooting_Workflow Start Low/No Conjugation Check_Buffer Buffer contains primary amines? Start->Check_Buffer Check_pH Is pH optimal (7.2-8.5)? Check_Buffer->Check_pH No Change_Buffer Exchange to amine-free buffer Check_Buffer->Change_Buffer Yes Check_Reagent Is reagent active? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Use_Fresh_Reagent Use fresh, anhydrous reagent & solvent Check_Reagent->Use_Fresh_Reagent No Success Successful Conjugation Check_Reagent->Success Yes Change_Buffer->Success Adjust_pH->Success Use_Fresh_Reagent->Success

References

Technical Support Center: Controlling the Degree of Labeling with Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively controlling the degree of labeling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinking agent. It consists of a polyethylene (B3416737) glycol (PEG) spacer (with eight PEG units) flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[1][2][3] These NHS esters react with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds.[4][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[6][7] The bifunctional nature of this reagent allows for the crosslinking of two different protein molecules (intermolecular) or the linkage of two sites within the same protein (intramolecular).[4][8]

Q2: What are the key factors that influence the degree of labeling with this compound?

The degree of labeling is primarily influenced by the following factors:

  • Molar Ratio: The ratio of this compound to your protein is a critical determinant of the extent of modification.[4][6]

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is 7.2-8.5.[6][7] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis, which reduces labeling efficiency.[4]

  • Reaction Time and Temperature: The reaction is typically carried out for 30 minutes to 2 hours at room temperature or overnight at 4°C.[4][6] Longer reaction times or higher temperatures can increase the degree of labeling but also risk protein degradation and increased hydrolysis of the NHS ester.

  • Protein Concentration: The concentration of your protein can influence the balance between intramolecular and intermolecular crosslinking. Higher protein concentrations tend to favor intermolecular crosslinking.

  • Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with your target protein for reaction with the NHS ester.[6] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[4][6]

Q3: How can I determine the degree of labeling?

Common methods for determining the degree of labeling include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylation increases the hydrodynamic radius of a protein, causing a noticeable shift in its apparent molecular weight on an SDS-PAGE gel.[9] The extent of this shift can provide a qualitative and semi-quantitative measure of the degree of labeling.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the accurate determination of the number of PEG molecules attached.[1][10][11]

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to separate and quantify different PEGylated species.[9]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides systematic steps to resolve them.

Problem 1: Low or No Labeling Efficiency

Possible Causes and Solutions:

Possible CauseRecommended Action
Incorrect Buffer pH Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[6][7]
Presence of Amine-Containing Buffers Ensure your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a suitable buffer like PBS or sodium bicarbonate.[6]
Hydrolysis of this compound Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions.[6] Perform the reaction at a lower temperature (4°C) to minimize hydrolysis.[6]
Suboptimal Molar Ratio Increase the molar excess of this compound to your protein. A starting point of 10- to 50-fold molar excess is often recommended, but this may need to be optimized empirically.[6][12]
Inaccessible Amine Groups on the Protein If the primary amines on your protein are not accessible, consider denaturing the protein under conditions that do not interfere with the labeling reaction. This should be approached with caution as it may affect protein function.
Problem 2: Protein Precipitation or Aggregation

Possible Causes and Solutions:

Possible CauseRecommended Action
Over-labeling Excessive PEGylation can alter the protein's surface properties and lead to precipitation. Reduce the molar ratio of this compound to the protein.[13]
High Degree of Intermolecular Crosslinking High protein concentrations can favor the formation of large, insoluble intermolecularly crosslinked aggregates. Reduce the protein concentration in the reaction mixture.
Solvent Shock This compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solution to your aqueous protein solution can cause precipitation. Ensure the final concentration of the organic solvent is low (typically <10%).
Inherent Instability of the Protein The experimental conditions (e.g., pH, temperature) may be destabilizing your protein. Optimize these parameters to maintain protein stability.
Problem 3: Uncontrolled or Undesired Crosslinking (Intra- vs. Intermolecular)

Possible Causes and Solutions:

Possible CauseRecommended Action
High Protein Concentration Favoring Intermolecular Crosslinking To promote intramolecular crosslinking (within a single protein molecule), use a lower protein concentration. Conversely, to favor intermolecular crosslinking (between protein molecules), use a higher protein concentration.
Incorrect Molar Ratio A high molar excess of the crosslinker can lead to a higher degree of both intra- and intermolecular crosslinking. Titrate the molar ratio to achieve the desired outcome.
Reaction Time Shorter reaction times may favor the formation of intramolecular crosslinks, as it provides less time for intermolecular interactions to occur.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[9]

    • If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[6]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[12] Do not store the reconstituted reagent.[6]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[12] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[12]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[9] This will react with any excess NHS ester.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[9]

Protocol for Characterization by SDS-PAGE
  • Mix a small aliquot of the purified, labeled protein with SDS-PAGE sample loading buffer.

  • Run the sample on a polyacrylamide gel appropriate for the molecular weight of your protein.

  • Include a lane with the unlabeled protein as a control.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analyze the gel for a shift in the apparent molecular weight of the labeled protein compared to the unlabeled control. The presence of higher molecular weight bands may indicate intermolecular crosslinking.

Visualizations

Reaction_Mechanism Protein Protein with Primary Amine (-NH2) Intermediate Reactive Intermediate Protein->Intermediate pH 7.2-8.5 BisPEG_NHS This compound BisPEG_NHS->Intermediate PEGylated_Protein PEGylated Protein (Stable Amide Bond) Intermediate->PEGylated_Protein NHS_byproduct N-hydroxysuccinimide (byproduct) Intermediate->NHS_byproduct

Reaction of this compound with a primary amine on a protein.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and this compound Protein_Prep->Mix PEG_Prep Prepare Fresh this compound Solution PEG_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify PEGylated Protein Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize

A general experimental workflow for protein PEGylation.

Troubleshooting_Tree Start Low/No Labeling? Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagent Fresh Reagent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Ratio Increase Molar Ratio? Check_Reagent->Check_Ratio Yes Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Success Labeling Successful Check_Ratio->Success Yes Optimize_Ratio Optimize Molar Ratio Check_Ratio->Optimize_Ratio No Adjust_pH->Start Buffer_Exchange->Start Prepare_Fresh->Start Optimize_Ratio->Start

A troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Troubleshooting Protein Aggregation in Bis-PEG8-NHS Ester Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during protein crosslinking with Bis-PEG8-NHS ester, focusing specifically on preventing and troubleshooting protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinking reagent. It contains two N-hydroxysuccinimide (NHS) esters at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of a protein) to form stable amide bonds.[1][2] The PEG spacer adds hydrophilicity to the crosslinker, which can help to reduce the tendency of the conjugated proteins to aggregate.[1]

Q2: What are the common causes of protein aggregation during crosslinking with this compound?

Protein aggregation during NHS-ester crosslinking can be caused by several factors:

  • Over-crosslinking: An excessive molar ratio of the crosslinker to the protein can lead to the formation of large, insoluble protein complexes.[3]

  • Suboptimal Buffer Conditions: The pH and composition of the reaction buffer are critical. A pH outside the optimal range can affect both the reaction efficiency and protein stability. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[1][4]

  • Protein-Specific Properties: Some proteins are inherently prone to aggregation, and the modification of their surface charges through crosslinking can exacerbate this.

  • Hydrophobicity: While this compound has a hydrophilic spacer, excessive modification can still alter the protein's surface properties and potentially lead to aggregation.[5]

  • High Protein Concentration: Very high concentrations of the target protein can increase the likelihood of intermolecular crosslinking, leading to aggregation.

Troubleshooting Guide

Problem: I am observing precipitation or turbidity in my reaction tube.

This is a clear indication of protein aggregation. Here are the steps to troubleshoot this issue:

1. Optimize the Molar Ratio of Crosslinker to Protein

An excess of the crosslinker is needed to drive the reaction, but too much can cause aggregation. It is recommended to perform a titration study to find the optimal molar excess for your specific protein.

Protein ConcentrationRecommended Starting Molar Excess (Crosslinker:Protein)
1-10 mg/mL20x[6][7]
>10 mg/mL10-20x
<1 mg/mL20-50x[1][8]

2. Adjust Reaction Buffer and pH

The pH of the reaction buffer affects the reactivity of the NHS ester and the stability of the protein. The optimal pH range for NHS ester reactions is between 7.0 and 9.0.[1]

pHReaction SpeedNHS Ester HydrolysisRecommendation
7.0 - 7.5SlowerSlowerGood starting point for pH-sensitive proteins.
7.5 - 8.5FasterFasterOptimal for most reactions, but may need to be adjusted based on protein stability.[4]
> 8.5Very FastVery FastIncreased risk of NHS ester hydrolysis, leading to lower crosslinking efficiency.

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[1][4] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will quench the reaction.[1]

3. Modify Reaction Temperature and Incubation Time

Lowering the reaction temperature can help to control the reaction rate and reduce aggregation.

TemperatureIncubation TimeNotes
Room Temperature30-60 minutesFaster reaction, may increase the risk of aggregation for sensitive proteins.[6][7]
4°C (on ice)2-4 hoursSlower reaction, often reduces aggregation and is recommended for initial trials.[1]

4. Use Stabilizing Excipients

Adding certain excipients to the reaction buffer can help to maintain protein solubility and prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose)5% - 10% (w/v)Preferential exclusion, stabilizes protein structure.[9]
Polyols (e.g., Glycerol, Sorbitol)5% - 20% (v/v)Similar to sugars, increases solvent viscosity.[9]
Amino Acids (e.g., Arginine, Glycine - for storage, not reaction)50 - 100 mMCan suppress aggregation through various mechanisms.
Non-ionic Surfactants (e.g., Polysorbate 20, Triton X-100)0.01% - 0.1% (v/v)Prevents surface-induced aggregation and can solubilize proteins.[10]

Important Note: When using excipients, ensure they do not interfere with the crosslinking reaction. For example, do not use amine-containing stabilizers during the reaction.

Experimental Protocols

Protocol 1: General Crosslinking with this compound

This protocol provides a starting point for crosslinking your protein of interest.

  • Protein Preparation:

    • Dialyze your protein into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.[1] Do not store the reconstituted reagent.[6]

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[1][8] A 20-fold excess is a common starting point.[6][7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[6][7]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[1]

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Troubleshooting Aggregation using a Crosslinker Titration Matrix

This protocol helps to identify the optimal crosslinker concentration to minimize aggregation.

  • Prepare a Series of Reactions:

    • Set up a series of small-scale reactions (e.g., 50-100 µL) with a constant protein concentration.

    • Vary the molar excess of this compound in each reaction (e.g., 5x, 10x, 20x, 40x, 80x).

  • Incubation:

    • Incubate all reactions under the same conditions (e.g., 2 hours at 4°C).

  • Analysis:

    • After incubation, visually inspect each reaction for signs of precipitation.

    • Analyze the samples using SDS-PAGE to observe the extent of crosslinking (formation of higher molecular weight bands) and any loss of protein from the soluble fraction (indicative of aggregation).

    • Further analysis by size-exclusion chromatography (SEC) can provide a more quantitative measure of aggregation.

  • Select Optimal Conditions:

    • Choose the highest molar excess of the crosslinker that results in efficient crosslinking without causing significant aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis & Troubleshooting cluster_final Final Steps start Start: Protein in Amine-Free Buffer prep_crosslinker Prepare fresh this compound in DMSO start->prep_crosslinker add_crosslinker Add crosslinker to protein solution (Titrate molar excess) prep_crosslinker->add_crosslinker incubation Incubate (Test RT and 4°C) add_crosslinker->incubation sds_page Analyze by SDS-PAGE & SEC incubation->sds_page check_aggregation Aggregation observed? optimize Optimize conditions: - Lower molar excess - Lower temperature - Add stabilizers check_aggregation->optimize Yes quench Quench reaction with Tris buffer check_aggregation->quench No sds_page->check_aggregation optimize->add_crosslinker purify Purify crosslinked protein quench->purify end End: Purified, crosslinked protein purify->end

Caption: Experimental workflow for troubleshooting protein aggregation.

reaction_mechanism cluster_reactants Reactants cluster_products Products protein Protein with Primary Amine (e.g., Lysine) conjugate Crosslinked Protein (Stable Amide Bond) protein->conjugate Nucleophilic Attack crosslinker This compound crosslinker->conjugate byproduct N-hydroxysuccinimide (NHS) conjugate->byproduct Released

Caption: Reaction of this compound with a primary amine on a protein.

References

Technical Support Center: Improving Solubility of Bis-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with conjugates synthesized using Bis-PEG8-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a homobifunctional crosslinker. It consists of a polyethylene (B3416737) glycol (PEG) spacer with eight PEG units, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This structure allows for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and other biomolecules. The PEG spacer enhances the water solubility and biocompatibility of the resulting conjugate, reduces its immunogenicity, and can increase its hydrodynamic size, prolonging its circulation time in vivo.[1]

Q2: What are the primary causes of poor solubility or precipitation of my this compound conjugate?

A2: Poor solubility or precipitation of conjugates made with this compound can stem from several factors:

  • Protein Aggregation: The conjugation process itself, particularly at high protein concentrations, can sometimes induce aggregation.[2][3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility of the final conjugate.[2]

  • Incomplete Reaction or Hydrolysis: If the this compound is not fully reacted or has hydrolyzed before conjugation, it can lead to a heterogeneous mixture with poor solubility.

  • High Degree of PEGylation: Excessive modification of the protein surface can sometimes lead to a decrease in solubility, depending on the nature of the protein.

  • Temperature Stress: Proteins can be sensitive to temperature fluctuations during the conjugation and purification process, which may lead to denaturation and aggregation.[2]

Q3: What is the optimal pH for conjugation with this compound?

A3: The optimal pH for NHS ester coupling reactions is a balance between maximizing the reactivity of primary amines on the target molecule and minimizing the hydrolysis of the NHS ester. Generally, a pH range of 7.0 to 8.0 is recommended for efficient conjugation.[4][5] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[4][5]

Q4: How does temperature affect the stability and solubility of the conjugate?

A4: Temperature is a critical factor in maintaining the stability and solubility of protein conjugates. Elevated temperatures can lead to protein denaturation and aggregation.[2] While higher temperatures can increase the rate of the conjugation reaction, it is often performed at room temperature or even on ice to preserve the integrity of the protein.[4][5] Studies have shown that PEGylation can enhance the thermal stability of proteins compared to their unmodified counterparts.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common solubility issues with this compound conjugates.

Problem: Precipitate Observed During or After Conjugation

Initial Assessment Workflow

A Precipitate Observed B Analyze Precipitate: - SDS-PAGE - DLS A->B C Is the precipitate the protein conjugate? B->C D Precipitate is unreacted protein C->D No E Precipitate is aggregated conjugate C->E Yes F Optimize Reaction Conditions: - Lower protein concentration - Adjust pH - Lower temperature D->F G Optimize Formulation Buffer: - Screen different buffers - Add excipients E->G H Solubilization of Aggregates G->H A Prepare Protein Solution (Amine-free buffer) C Add NHS Ester to Protein A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (Dialysis/SEC) E->F G Characterize Conjugate (SDS-PAGE, MS, SEC-MALS) F->G A Aggregated Conjugate B Screen Solubilization Buffers: - pH gradient - Salt concentration - Mild denaturants A->B C Is the conjugate soluble? B->C D No: Aggregation may be irreversible C->D No E Yes: Proceed to Refolding/Purification C->E Yes F Gradual removal of solubilizing agent (e.g., Dialysis) E->F G Characterize refolded conjugate F->G

References

Technical Support Center: Minimizing Non-specific Binding of Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments. Here you will find answers to frequently asked questions and detailed guides to improve your conjugation efficiency and assay accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinker.[1][2] It consists of two N-hydroxysuccinimide (NHS) ester groups connected by a polyethylene (B3416737) glycol (PEG) spacer containing eight ethylene (B1197577) glycol units. The NHS esters react with primary amines (-NH₂) on biomolecules, such as the lysine (B10760008) residues and N-termini of proteins, to form stable amide bonds.[3][4][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[3][4][] The PEG linker enhances water solubility and reduces the immunogenicity of the resulting conjugate.[7][][9][10]

Q2: What constitutes "non-specific binding" in the context of this compound?

Non-specific binding refers to any interaction of the this compound or the resulting conjugate that is not the intended covalent bond with a primary amine.[3][11] This can manifest in several ways:

  • Hydrophobic and Ionic Interactions: The molecule may physically adsorb to surfaces or other proteins without forming a covalent bond.[3][11]

  • Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can have minor reactions with other groups like hydroxyls (–OH) or sulfhydryls (–SH), though these bonds are less stable.[3][5]

  • Aggregation: Improper reaction conditions can lead to the aggregation of proteins or conjugates, which can trap unbound reagents.[3]

Q3: What are the primary causes of high non-specific binding?

High non-specific binding is often a result of issues with the reaction chemistry or subsequent purification steps.[3][11] Key causes include:

  • Competing Hydrolysis: The NHS ester can react with water and hydrolyze, rendering it inactive for conjugation.[3][4][12] This hydrolyzed, non-reactive molecule can then bind non-specifically to proteins or surfaces.[3] The rate of hydrolysis increases significantly with higher pH.[4]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[3][4]

  • Excess Reagent: Using a large excess of the NHS ester can lead to unreacted molecules that require removal.

  • Insufficient Purification: Failure to remove unreacted or hydrolyzed crosslinker after the conjugation reaction is a major contributor to high background signals in downstream applications.[3]

Q4: How does the PEG8 linker help in minimizing non-specific binding?

The polyethylene glycol (PEG) spacer has several beneficial properties:

  • Hydrophilicity: PEG is highly hydrophilic, which increases the water solubility of the crosslinker and the resulting conjugate, reducing aggregation.[][9][10]

  • "Stealth" Properties: The PEG chain creates a hydration shell around the molecule, which can mask hydrophobic regions and prevent non-specific interactions with other proteins and surfaces.[][10]

  • Flexibility: The flexible nature of the PEG linker provides spatial separation between the conjugated molecules, which can help maintain their native conformation and biological activity.[][10]

Troubleshooting Guides

Problem: High Background Signal in Downstream Assays (e.g., ELISA, Western Blot)

High background is a common issue and often points to the presence of unbound or non-specifically bound reagents.

Potential Cause Recommended Solution
Insufficient Purification This is the most frequent cause. Unreacted or hydrolyzed this compound can adhere non-covalently to surfaces or proteins. Implement stringent purification methods such as size-exclusion chromatography (desalting columns), extensive dialysis, or HPLC to effectively remove all small-molecule contaminants.[3]
Inadequate Blocking In assay formats like ELISA, unoccupied sites on the microplate well can bind the conjugate non-specifically. Optimize your blocking step by trying different blocking agents (e.g., 1-3% BSA, casein, or commercial blockers). You can also increase the blocking incubation time (e.g., 1 hour at 37°C or overnight at 4°C).[11][13]
Insufficient Washing Inadequate washing steps in assays fail to remove unbound reagents. Increase the number of wash cycles (e.g., from 3 to 5) and the soaking time for each wash. Adding a non-ionic surfactant like 0.05% Tween-20 to the wash buffer can help disrupt non-specific interactions.[11][13][14][15]
Reagent Concentration Too High The concentration of the conjugated protein or detection antibodies may be too high, leading to increased background. Perform a titration experiment (e.g., a checkerboard titration) to determine the optimal concentration that provides a good signal-to-noise ratio.[11]
Protein Aggregation Aggregates can trap free, unreacted crosslinker. Centrifuge the reaction mixture after quenching and before purification to remove any precipitates. Size-exclusion chromatography can also separate soluble aggregates from the desired conjugate.[3]

Problem: Low Conjugation Efficiency

If you observe poor conjugation, consider the following causes and solutions.

Potential Cause Recommended Solution
NHS Ester Hydrolysis The NHS ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][16] The rate of hydrolysis is a significant competitor to the conjugation reaction, especially in dilute protein solutions.[3][4]
Suboptimal pH The reaction of NHS esters with primary amines is pH-dependent.[16] The ideal pH is a trade-off: higher pH favors the deprotonated amine for reaction but also accelerates NHS ester hydrolysis.[17] An optimal starting point is often pH 8.3-8.5.[16]
Incompatible Buffer Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine).[3][4] Suitable buffers include phosphate, bicarbonate, borate, or HEPES.[3][4] High concentrations of sodium azide (B81097) (>0.02%) can also interfere with the reaction.[4]
Low Protein Concentration At low protein concentrations, the hydrolysis of the NHS ester can outcompete the desired conjugation reaction. Increase the protein concentration (1-10 mg/mL is recommended) to favor the amine reaction over hydrolysis.[3]

Quantitative Data Summary

The stability of the NHS ester is critically dependent on pH and temperature. The following table summarizes the half-life of NHS ester hydrolysis under different conditions.

pH Temperature Half-life of Hydrolysis
7.00°C4 - 5 hours[4]
8.64°C10 minutes[4]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

  • Buffer Preparation: Prepare a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.5.

  • Protein Solution Preparation: Dissolve the proteins to be crosslinked in the reaction buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a 10-100 mM stock solution.[1][16]

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[18]

  • Quenching: Stop the reaction by adding a quenching buffer with primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1][18] Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, non-reacted crosslinker and reaction byproducts using a desalting column (size-exclusion chromatography), spin column, or dialysis.[3][18]

Protocol 2: Minimizing Non-Specific Binding in an ELISA

  • Coating: Coat the microplate wells with the antigen or capture antibody as per your standard protocol.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[19]

  • Blocking: Add 200 µL of a blocking buffer to each well. Test different blocking agents (e.g., 1-3% BSA or casein in PBS). Incubate for at least 2 hours at room temperature or overnight at 4°C.[19]

  • Washing: Repeat the washing step as in step 2.

  • Sample/Conjugate Incubation: Add your samples or the this compound conjugated protein, diluted in blocking buffer, to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells five times with wash buffer. Increase the soak time to 30 seconds for each wash.[11][19]

  • Detection: Proceed with the addition of detection antibodies and substrate as per your standard protocol. Ensure detection antibodies are also diluted in an appropriate blocking buffer.

Visualizations

G cluster_0 Step 1: Reaction cluster_1 Step 2: Purification Protein_A Protein A (with -NH2) Reaction_Mix Incubate (pH 7.2-8.5) Protein_A->Reaction_Mix Protein_B Protein B (with -NH2) Protein_B->Reaction_Mix Bis_PEG8_NHS This compound Bis_PEG8_NHS->Reaction_Mix Quench Quench (e.g., Tris) Reaction_Mix->Quench Purification Purification (e.g., Desalting Column) Quench->Purification Conjugate Purified Conjugate (Protein A-PEG8-Protein B) Purification->Conjugate Byproducts Excess Reagent & Byproducts Purification->Byproducts G Start High Non-specific Binding Observed Check_Purification Was the conjugate sufficiently purified? Start->Check_Purification Improve_Purification Action: Use desalting column or dialysis. Check_Purification->Improve_Purification No Check_Blocking Is the blocking step optimized? Check_Purification->Check_Blocking Yes Improve_Purification->Check_Blocking Improve_Blocking Action: Increase blocker concentration or change agent. Check_Blocking->Improve_Blocking No Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Improve_Blocking->Check_Washing Improve_Washing Action: Increase wash cycles and add surfactant. Check_Washing->Improve_Washing No End Reduced Non-specific Binding Check_Washing->End Yes Improve_Washing->End G cluster_0 Desired Reaction cluster_1 Competing Reaction Protein_NH2 Protein-NH2 (Primary Amine) Amide_Bond Stable Amide Bond (Protein-NH-CO-PEG8-...) Protein_NH2->Amide_Bond Bis_PEG8_NHS This compound Bis_PEG8_NHS->Amide_Bond pH 7.2-8.5 Hydrolysis Hydrolyzed Ester (Inactive) Bis_PEG8_NHS->Hydrolysis pH dependent H2O H2O (Water) H2O->Hydrolysis

References

Technical Support Center: Controlling Bis-PEG8-NHS Ester Hydrolysis Rate by Adjusting Reaction pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrolysis rate of Bis-PEG8-NHS esters by adjusting the reaction pH. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Bis-PEG8-NHS ester in aqueous solutions?

The primary challenge is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in the presence of water.[1][2][3] This competing reaction converts the amine-reactive NHS ester into a non-reactive carboxylic acid, which reduces the efficiency of the desired conjugation to primary amines on the target molecule.[3]

Q2: How does pH influence the reaction of this compound?

The pH of the reaction buffer is a critical parameter that governs two competing reactions:

  • Amine Reactivity: The desired reaction is the nucleophilic attack of a deprotonated primary amine on the NHS ester. As the pH increases above the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the concentration of the reactive, deprotonated amine increases, which speeds up the conjugation reaction.[4]

  • NHS Ester Hydrolysis: The rate of hydrolysis of the NHS ester also significantly increases at higher pH values.[1][2][3][4][5]

Therefore, the optimal pH for conjugation is a compromise that maximizes the rate of the amine reaction while minimizing the rate of hydrolysis.

Q3: What is the optimal pH range for performing a conjugation reaction with a this compound?

The optimal pH range for most NHS ester coupling reactions is between 7.2 and 8.5.[1][] A pH of 8.3-8.5 is often recommended as the optimal pH for many biomolecule labeling experiments.[7][8][9] However, the ideal pH can vary depending on the specific properties of the molecule being conjugated.

Q4: How can I stop or "quench" the NHS ester reaction?

To terminate the conjugation reaction, a quenching agent, which is a small molecule containing a primary amine, can be added.[10] This agent will react with any remaining active NHS esters. Common quenching agents include:

  • Tris buffer[1][10]

  • Glycine[1][10]

  • Hydroxylamine[10]

  • Ethanolamine[5][10]

Typically, the quenching agent is added to a final concentration of 50-100 mM.[10] Alternatively, raising the pH to above 8.6 can rapidly hydrolyze the remaining NHS esters, which have a half-life of only 10 minutes at this pH.[5][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of this compound: The crosslinker is being inactivated by water before it can react with your target molecule.Optimize Reaction pH: Conduct the reaction within a pH range of 7.2-8.5. A slightly lower pH (7.2-7.5) can provide a better balance between amine reactivity and hydrolysis.[1][3] Control Temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours to slow down hydrolysis.[3] Use Fresh Reagent Solution: Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer. Do not store the reagent in solution.[3]
Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate that do not contain primary amines.[1][][12]
Low Concentration of Reactants: Dilute protein or peptide solutions can favor hydrolysis over the bimolecular conjugation reaction.Increase Reactant Concentration: If possible, work with more concentrated solutions of your target molecule.
Precipitation of the Reagent Low Aqueous Solubility: The this compound may have limited solubility in aqueous buffers, causing it to precipitate.Dissolve in Organic Solvent First: Dissolve the reagent in a minimal amount of dry DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should generally be kept below 10% to avoid denaturing proteins.[3] Consider a Water-Soluble Analog: If available, a sulfo-NHS ester version of the crosslinker will have higher aqueous solubility.[1]
High Non-Specific Binding Excess Unreacted/Hydrolyzed Reagent: Failure to remove all unreacted or hydrolyzed this compound after the reaction can lead to non-specific binding in downstream applications.Purify the Conjugate: It is critical to remove excess reagent and by-products immediately after the reaction. This can be achieved through desalting columns (size-exclusion chromatography) or dialysis.[10]

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the solution. The following tables summarize the effect of pH on the half-life of NHS esters and the competition between the desired amidation reaction and the undesired hydrolysis.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[1][2]
7.4Not specified> 120 minutes[13]
8.0Room Temperature210 minutes[14]
8.5Room Temperature180 minutes[14]
8.6410 minutes[1][2]
9.0Room Temperature125 minutes[14]
9.0Not specified< 9 minutes[13]

Table 2: Comparison of Amidation and Hydrolysis Reaction Kinetics

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a porphyrin-NHS ester. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
Data adapted from a study on a porphyrin-NHS ester, which provides a relevant model for understanding the kinetic competition.[14]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. It is recommended to optimize the conditions for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a desired stock concentration (e.g., 10 mM).

  • Reaction: Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]

  • Purification: Remove excess, non-reacted reagent and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Visualizations

Hydrolysis_vs_Aminolysis BisPEG8NHS This compound (Reactive) Conjugate Stable Amide Bond (Desired Product) BisPEG8NHS->Conjugate Aminolysis (pH 7.2-8.5) HydrolyzedEster Hydrolyzed Ester (Inactive) BisPEG8NHS->HydrolyzedEster Hydrolysis (Increases with pH) Amine Primary Amine (e.g., Lysine) Amine->Conjugate Water Water (H2O) Water->HydrolyzedEster

Caption: Competing reactions of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction PrepProtein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add NHS Ester to Protein (5-20x molar excess) PrepProtein->Mix PrepNHS Prepare Fresh This compound in DMSO/DMF PrepNHS->Mix Incubate Incubate (1-2h RT or 4°C overnight) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify FinalProduct Purified Conjugate Purify->FinalProduct

Caption: General workflow for conjugation.

pH_Optimization_Logic Start Select Reaction pH Low_pH Low pH (< 7.0) Start->Low_pH Decrease Optimal_pH Optimal pH (7.2 - 8.5) Start->Optimal_pH Balance High_pH High pH (> 9.0) Start->High_pH Increase Low_pH_Outcome Protonated Amine (non-nucleophilic) Low Amine Reactivity Low Hydrolysis Rate --> Low Conjugation Yield Low_pH->Low_pH_Outcome Optimal_pH_Outcome Deprotonated Amine (nucleophilic) High Amine Reactivity Moderate Hydrolysis Rate --> High Conjugation Yield Optimal_pH->Optimal_pH_Outcome High_pH_Outcome Deprotonated Amine (nucleophilic) High Amine Reactivity Very High Hydrolysis Rate --> Low Conjugation Yield High_pH->High_pH_Outcome

Caption: Logic for pH optimization.

References

Effect of protein concentration on Bis-PEG8-NHS ester crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis-PEG8-NHS ester for protein crosslinking.

Troubleshooting Guides

Issue 1: Low or No Crosslinking Yield

Question: I am observing very faint or no bands corresponding to crosslinked products on my SDS-PAGE gel. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no crosslinking efficiency is a common issue that can arise from several factors related to your experimental setup. Here is a step-by-step guide to troubleshoot this problem:

  • Inadequate Protein Concentration: The concentration of your target protein(s) is a critical factor. In dilute protein solutions, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the availability of the crosslinker to react with your protein.[1][2]

    • Recommendation: Increase the protein concentration. A starting concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein) is recommended.[1] For labeling applications, a range of 1-10 mg/mL is often suggested.[3]

  • Suboptimal Molar Ratio of Crosslinker to Protein: An insufficient amount of the this compound will result in incomplete crosslinking.

    • Recommendation: Optimize the molar excess of the crosslinker. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point.[1] Empirical testing is often necessary to find the optimal ratio for your specific protein and concentration.[1]

  • Hydrolysis of the this compound: NHS esters are moisture-sensitive and can readily hydrolyze, rendering them inactive.

    • Recommendation:

      • Store the this compound reagent desiccated at -20°C.[1]

      • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1]

      • Prepare the crosslinker stock solution in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[1] Do not prepare and store aqueous stock solutions.

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the NHS ester, thereby quenching the crosslinking reaction.[1]

    • Recommendation: Use an amine-free buffer at a pH between 7 and 9.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[1]

  • Incorrect Reaction pH: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.

    • Recommendation: Ensure the pH of your reaction buffer is between 7.2 and 8.5 for optimal crosslinking.[2][4]

  • Insufficient Incubation Time or Inappropriate Temperature: The crosslinking reaction requires adequate time to proceed to completion.

    • Recommendation: A typical incubation time is 30 minutes at room temperature or 2 hours at 4°C.[1] Optimization of these parameters may be necessary.

Issue 2: Protein Precipitation During or After Crosslinking

Question: My protein solution becomes cloudy or I see visible precipitate during the crosslinking reaction or upon storage of the crosslinked product. Why is this happening and what can I do to prevent it?

Answer:

Protein precipitation can occur due to a few reasons during the crosslinking process. Here’s how to address this issue:

  • High Crosslinker Concentration: An excessive concentration of the crosslinker can lead to extensive and uncontrolled modification of the protein surface, which may alter its solubility and lead to aggregation.

    • Recommendation: Perform a titration of the this compound concentration to find the lowest effective concentration that provides the desired level of crosslinking without causing precipitation. Start with a lower molar excess (e.g., 10-fold) and gradually increase it.

  • Protein Aggregation: The crosslinking process itself can sometimes promote the aggregation of proteins, especially if the protein is already prone to aggregation at the concentration being used. The PEG spacer in this compound is designed to improve the water-solubility of the conjugate and reduce the tendency for aggregation, but it may not completely prevent it in all cases.[1]

    • Recommendation:

      • Ensure your protein is stable and soluble at the concentration used for the crosslinking reaction.

      • Consider performing the reaction at a lower temperature (4°C) for a longer duration.

      • If possible, include additives in your buffer that are known to stabilize your protein, provided they do not interfere with the crosslinking reaction (e.g., avoid primary amines).

  • Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.

    • Recommendation: Screen different amine-free buffers within the optimal pH range (7.2-8.5) to find conditions that maintain the solubility of your protein throughout the crosslinking procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound on a protein?

A1: The N-hydroxysuccinimide (NHS) esters of this compound react primarily with accessible primary amines (-NH2) on the protein.[1] These include the α-amine at the N-terminus of the polypeptide chain and the ε-amine of lysine (B10760008) residues.[1]

Q2: Can this compound react with other amino acid residues?

A2: While the primary targets are primary amines, NHS esters have been reported to have some reactivity towards other nucleophilic side chains, such as those of serine, threonine, and tyrosine, although this is generally less common.[5]

Q3: How do I quench the crosslinking reaction?

A3: To stop the crosslinking reaction, you can add a quenching buffer containing a high concentration of a primary amine.[1] Common quenching agents include Tris or glycine. A final concentration of 20-50 mM is typically sufficient.[1]

Q4: How should I prepare and store the this compound reagent?

A4: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant.[1] To use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[1] A stock solution should be prepared fresh before each experiment by dissolving the reagent in an anhydrous organic solvent such as DMSO.[1]

Q5: What is the role of the PEG8 spacer?

A5: The polyethylene (B3416737) glycol (PEG) spacer in this compound serves several purposes. It is a hydrophilic spacer that can improve the water-solubility of the crosslinker and the resulting protein conjugate.[1] This can help to reduce the aggregation of the conjugated proteins.[1] The defined length of the PEG spacer also provides a specific distance constraint for structural studies.

Data Presentation

The efficiency of this compound crosslinking is highly dependent on the protein concentration. The following table provides an illustrative summary of the expected outcomes at different protein concentrations, based on the principle that higher concentrations favor the crosslinking reaction over the competing hydrolysis reaction.

Protein ConcentrationMolar Ratio (Crosslinker:Protein)Expected Crosslinking EfficiencyRationale
Low (e.g., < 0.5 mg/mL) 20:1LowAt low protein concentrations, the rate of NHS ester hydrolysis is significantly higher, leading to a substantial loss of active crosslinker before it can react with the protein.[1][2]
Moderate (e.g., 1-5 mg/mL) 20:1Moderate to HighThis concentration range generally provides a good balance, favoring the bimolecular crosslinking reaction over hydrolysis. This is a commonly recommended starting range.[3]
High (e.g., > 5 mg/mL) 20:1HighHigher protein concentrations increase the probability of a successful reaction between the crosslinker and the protein's primary amines, outcompeting the hydrolysis reaction.

Note: This table provides a qualitative representation. The optimal protein concentration and crosslinker-to-protein molar ratio should be empirically determined for each specific experimental system.

Experimental Protocols

Key Experiment: Protein-Protein Crosslinking with this compound

This protocol provides a general procedure for crosslinking two proteins in solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure both Protein A and Protein B are in an appropriate amine-free buffer (e.g., PBS) at a concentration of at least 1 mg/mL. A concentration of 0.1 mM is a good starting point.[1]

  • Crosslinker Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[1] The volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.[1]

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining or Western blotting. The formation of higher molecular weight bands corresponding to the crosslinked complex should be observed.

Mandatory Visualization

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Solution Protein Solution (Amine-free buffer, pH 7.2-8.5) Reaction_Mix Incubate (RT or 4°C) Protein_Solution->Reaction_Mix Crosslinker_Stock This compound (in anhydrous DMSO) Crosslinker_Stock->Reaction_Mix Quench Quench (e.g., Tris buffer) Reaction_Mix->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analysis SDS-PAGE / Western Blot Purify->Analysis

Caption: Experimental workflow for protein crosslinking with this compound.

NHS_Ester_Reaction reagents Protein-NH2 This compound reaction_conditions pH 7.2-8.5 reagents:p->reaction_conditions Primary Amine (Lysine, N-terminus) reagents:c->reaction_conditions hydrolysis Hydrolysis (competing reaction) reagents:c->hydrolysis Reaction with H2O products Crosslinked Protein N-hydroxysuccinimide (NHS) reaction_conditions->products:p Stable Amide Bond reaction_conditions->products:n Byproduct

References

Technical Support Center: Handling Viscous Bis-PEG8-NHS Ester Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling viscous Bis-PEG8-NHS ester reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound reagent is a viscous liquid/low melting point solid. How do I accurately weigh and dispense it?

A1: Due to their viscous nature, directly weighing small amounts of this compound reagents can be challenging.[1] The recommended approach is to prepare a stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2]

  • Protocol:

    • Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[3][4][5]

    • Prepare the stock solution by dissolving a larger, more easily weighable amount of the reagent in a precise volume of anhydrous solvent.[2] For example, prepare a 10 mM solution by dissolving approximately 5 mg in 1 mL of DMSO or DMF.[5][6]

    • Store the stock solution under an inert gas (argon or nitrogen) at -20°C.[2][4] With proper handling, the stock solution can be stable for up to three months.[2]

Q2: What are the optimal storage conditions for this compound reagents to maintain their reactivity?

A2: Bis-PEG8-NHS esters are highly sensitive to moisture and light.[3][4] Improper storage can lead to hydrolysis of the NHS ester, rendering the reagent inactive.[4]

  • Storage Recommendations:

    • Long-term: Store at -20°C in a desiccated environment.[3][4][6] The container should be backfilled with a dry, inert gas like nitrogen or argon.[4]

    • Short-term: After use, reseal the container tightly, backfill with inert gas, and store at -20°C.[4]

    • Aliquoting: To minimize repeated warming and cooling cycles and exposure to moisture, consider aliquoting the reagent into smaller, single-use vials.[4]

Q3: My labeling efficiency is low. What are the potential causes and how can I improve it?

A3: Low labeling efficiency with NHS esters can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Troubleshooting Low Labeling Efficiency:

    • pH: The reaction is highly pH-dependent. The optimal range is typically pH 7.2-8.5.[7][] Below this range, the primary amines on your target molecule are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis increases significantly, competing with your desired reaction.[7][9]

    • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5][6] Phosphate-buffered saline (PBS) or other non-amine buffers are recommended.[5][6]

    • Reagent Hydrolysis: Ensure your this compound has not been compromised by moisture. Always allow the vial to equilibrate to room temperature before opening.[3][5] Do not prepare stock solutions in aqueous buffers for storage.[5][6]

    • Concentration: Low concentrations of your target protein (recommended to be at least 2 mg/mL) can lead to less efficient labeling due to the competing hydrolysis reaction.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reagent appears cloudy or has precipitated. The reagent may have been exposed to moisture, leading to hydrolysis and precipitation.Discard the reagent. To prevent this, ensure proper storage conditions and handling as described in the FAQs.
Inconsistent results between experiments. This could be due to variations in reagent activity, buffer pH, or reaction time.Use a fresh aliquot of the reagent for each experiment. Calibrate your pH meter before preparing buffers. Standardize incubation times and temperatures.
Precipitation observed during the reaction. High concentrations of the PEG reagent or changes in buffer conditions can sometimes cause aggregation of the target molecule.Try reducing the molar excess of the this compound. Ensure your protein is stable and soluble in the chosen reaction buffer.[10]
High background or non-specific binding in downstream applications. This is often due to insufficient removal of unreacted or hydrolyzed PEG reagent after the conjugation step.[11]Purify the conjugate using methods like dialysis, size-exclusion chromatography (e.g., desalting columns), or gel filtration to effectively remove excess reagent.[5][6][11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature before opening.[2]

  • In a fume hood, weigh a suitable amount of the reagent (e.g., 10 mg) into a clean, dry glass vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL solution).

  • Cap the vial tightly and vortex until the reagent is completely dissolved.

  • If not for immediate use, flush the vial with dry argon or nitrogen, seal tightly, and store at -20°C.[4]

Protocol 2: General Procedure for Protein Labeling with this compound
  • Prepare your protein in an amine-free buffer at a pH between 7.2 and 8.0 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2).[6] If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[5][6]

  • The protein concentration should ideally be 2 mg/mL or higher.[7]

  • Immediately before use, prepare a 10 mM solution of this compound in DMSO or DMF.[5][6]

  • Add a 5- to 20-fold molar excess of the this compound solution to your protein solution.[2] The volume of the organic solvent should not exceed 10% of the total reaction volume.[5][6]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]

  • Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[9][12]

  • Remove the excess, unreacted reagent and byproducts by dialysis or gel filtration (desalting column).[5][6]

  • Store the PEGylated protein under conditions optimal for the non-PEGylated protein.[5][6]

Quantitative Data Summary

Table 1: pH and its Effect on NHS Ester Reaction

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Reaction Efficiency
< 7.0Low (amines are protonated)[7]Slow[9]Suboptimal
7.2 - 8.5Optimal (balance of deprotonated amines)[7]Moderate[9]Optimal
> 8.5HighRapid (significant competition)[7][9]Decreased

Table 2: Half-life of NHS Esters in Aqueous Solution

pHTemperatureHalf-life
7.04°C4-5 hours[9]
8.64°C10 minutes[9]

Visualizations

G Workflow for Handling Viscous this compound cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purify Purification reagent Viscous this compound equilibrate Equilibrate to Room Temp reagent->equilibrate dissolve Dissolve in Anhydrous DMSO or DMF equilibrate->dissolve stock Stock Solution dissolve->stock add_reagent Add Stock Solution to Protein stock->add_reagent protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) protein_prep->add_reagent incubate Incubate (RT or 4°C) add_reagent->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Dialysis/Desalting) quench->purify final_product PEGylated Protein purify->final_product G Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency check_ph Is pH between 7.2 and 8.5? start->check_ph ph_ok Yes check_ph->ph_ok Yes ph_no No check_ph->ph_no No check_buffer Buffer contains primary amines? ph_ok->check_buffer adjust_ph Adjust Buffer pH ph_no->adjust_ph buffer_yes Yes check_buffer->buffer_yes Yes buffer_no No check_buffer->buffer_no No change_buffer Use Amine-Free Buffer (e.g., PBS) buffer_yes->change_buffer check_reagent Reagent handled correctly? buffer_no->check_reagent reagent_yes Yes check_reagent->reagent_yes Yes reagent_no No check_reagent->reagent_no No increase_conc Consider Increasing Protein/Reagent Concentration reagent_yes->increase_conc review_handling Review Storage and Handling Procedures reagent_no->review_handling

References

Best practices for dissolving and preparing Bis-PEG8-NHS ester solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for dissolving and preparing Bis-PEG8-NHS ester solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is moisture-sensitive and should be dissolved in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][3][4] It is recommended to prepare the solution immediately before use.[3][4]

Q2: What is the optimal storage condition for this compound?

A2: Solid this compound should be stored at -20°C and protected from moisture by using a desiccant.[3][4][5][6] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[3][4] Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C if handled properly to prevent moisture contamination.[1][6] However, for optimal reactivity, it is always best to use freshly prepared solutions.[3][4]

Q3: In which buffers should the conjugation reaction be performed?

A3: The conjugation reaction should be performed in an amine-free buffer with a pH between 7.2 and 8.5.[2][5][7] Common choices include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2][7] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[3][5]

Q4: Why is pH critical for the NHS ester reaction?

A4: The pH is the most critical parameter for a successful conjugation.[1][8] The reaction targets primary amines (-NH2) on proteins or other molecules. At a pH below 7.2, these amines are largely protonated (-NH3+), making them poor nucleophiles and thus unavailable to react.[5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, where the ester reacts with water instead of the target amine.[5][7][9] This competing hydrolysis reaction reduces conjugation efficiency. The optimal balance is typically found between pH 7.2 and 8.5.[5][7]

Q5: How should I stop or "quench" the conjugation reaction?

A5: To stop the reaction, you can add a quenching reagent that contains primary amines to consume any unreacted this compound.[5][10] Common quenching agents include Tris, glycine, or lysine, typically added to a final concentration of 20-50 mM.[5][10][11] This prevents further, unwanted labeling of your target molecule or other components in your sample.[12]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is a common issue that can arise from several factors related to the reagent, buffers, or reaction conditions.

  • Cause A: Inactive Reagent due to Hydrolysis.

    • Solution: The NHS ester is highly susceptible to hydrolysis (reaction with water). Ensure the this compound has been stored properly in a desiccated environment at -20°C.[3][4] Always use high-quality, anhydrous DMSO or DMF to prepare your stock solution immediately before you plan to use it.[3][4] Do not prepare and store aqueous solutions of the reagent.[1]

  • Cause B: Incorrect Reaction Buffer pH.

    • Solution: The reaction pH must be within the optimal range of 7.2-8.5.[5] Use a freshly calibrated pH meter to verify the pH of your reaction buffer. A pH that is too low will result in protonated amines that cannot react, while a pH that is too high will cause rapid hydrolysis of the NHS ester.[5][8]

  • Cause C: Presence of Competing Amines.

    • Solution: Ensure your reaction buffer is free of extraneous primary amines. Buffers like Tris or glycine are not suitable for the reaction itself and should only be used for quenching.[3][5] If your protein of interest is in an incompatible buffer, it must be exchanged into an appropriate amine-free buffer (e.g., PBS) via dialysis or a desalting column before starting the conjugation.[3]

  • Cause D: Insufficient Reactant Concentration.

    • Solution: The rate of hydrolysis is more pronounced in dilute protein solutions.[7][] If possible, increase the concentration of your protein. You may also need to optimize the molar excess of the this compound. A 20-fold molar excess is a common starting point for antibody labeling, but this may need to be adjusted depending on the protein concentration and desired degree of labeling.[3]

Issue 2: Protein Precipitation After Labeling

  • Cause: Over-labeling or Change in Protein Properties.

    • Solution: The addition of multiple PEG linkers can alter the solubility and isoelectric point of your protein, potentially leading to aggregation and precipitation.[5]

      • Reduce Molar Excess: Decrease the molar ratio of this compound to your protein in the reaction mixture.

      • Optimize Reaction Time: Shorten the incubation time to reduce the extent of labeling.

      • Reaction Temperature: Performing the reaction at 4°C overnight instead of at room temperature for a shorter period can sometimes help control the reaction rate and prevent over-labeling.[5]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH due to the competing hydrolysis reaction. The data below provides the approximate half-life of a typical NHS ester in aqueous solution at various pH values.

pHTemperatureApproximate Half-LifeReference(s)
7.00°C4-5 hours[7][9]
7.0Ambient~7 hours[14]
8.0Ambient~1 hour[10]
8.5Room Temp.130-180 minutes[15]
8.64°C10 minutes[7][9]
9.0AmbientMinutes[14]

Note: These values are for general NHS esters and can vary based on the specific molecule and buffer conditions. The this compound is expected to follow a similar stability profile.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents moisture from the air from condensing on the cold powder.[3][4]

  • Weigh Reagent: In a fume hood, weigh a small amount of the this compound (e.g., 6.65 mg). This reagent can be a viscous solid or liquid, so handle it carefully.[6]

  • Dissolve in Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the weighed reagent to achieve a 10 mM concentration. For example, add 1 mL of anhydrous DMSO to 6.65 mg of this compound (MW: 664.7 g/mol ).

  • Mix Thoroughly: Vortex the solution until the reagent is completely dissolved.

  • Immediate Use: This stock solution should be used immediately for the best results.[3][4] Do not store it in aqueous buffers. If storing for a short period, cap the vial tightly under an inert gas (like argon or nitrogen) and store at -20°C.[6]

Protocol 2: General Protocol for Protein Conjugation

  • Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.[3][5] If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 1-10 mg/mL.[3]

  • Calculate Reagent Volume: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess is a common starting point.[3][6]

  • Add NHS Ester to Protein: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[1] Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume to avoid protein denaturation.[3][4]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[3][4] The optimal time may require adjustment.

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[5][10] Incubate for an additional 15 minutes.[6]

  • Purify Conjugate: Remove unreacted this compound, hydrolyzed reagent, and quenching buffer from the conjugated protein using a desalting column, size-exclusion chromatography, or dialysis.[3][5]

  • Store Conjugate: Store the purified PEGylated protein under the same conditions that are optimal for the unmodified protein.[3]

Visualizations

G cluster_prep Stock Solution Preparation Workflow reagent This compound (Solid) equilibrate Equilibrate vial to room temp reagent->equilibrate weigh Weigh reagent equilibrate->weigh dissolve Dissolve & Vortex weigh->dissolve solvent Anhydrous DMSO or DMF solvent->dissolve stock 10 mM Stock Solution (Use Immediately) dissolve->stock

Caption: Workflow for preparing this compound stock solution.

G cluster_troubleshooting Troubleshooting: Low Conjugation Yield start Low Yield Observed check_reagent Is reagent active? (Stored properly? Freshly prepared?) start->check_reagent check_buffer Is buffer correct? (Amine-free? pH 7.2-8.5?) check_reagent->check_buffer Yes sol_reagent Use fresh reagent & anhydrous solvent check_reagent->sol_reagent No check_conc Are concentrations optimal? (Protein? Molar excess?) check_buffer->check_conc Yes sol_buffer Verify pH & use amine-free buffer (e.g., PBS) check_buffer->sol_buffer No sol_conc Increase protein concentration or adjust molar excess check_conc->sol_conc No success Yield Improved check_conc->success Yes sol_reagent->success sol_buffer->success sol_conc->success

Caption: Logic diagram for troubleshooting low conjugation efficiency.

References

Validation & Comparative

A Comparative Guide to Confirming Successful Conjugation with Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Bis-PEG8-NHS ester is a popular homobifunctional crosslinker that facilitates the covalent linkage of molecules containing primary amines. This guide provides an objective comparison of methods to confirm successful conjugation, compares this compound with alternative amine-reactive chemistries, and provides detailed experimental protocols and supporting data.

Understanding this compound Conjugation

This compound is a crosslinking reagent featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines, commonly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][] This reaction is typically carried out in a pH range of 7.2 to 8.5.[1] The PEG8 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.

Confirmation of Successful Conjugation: A Methodological Comparison

Confirming the successful formation of a conjugate is paramount. Several analytical techniques can be employed, each with its own advantages and limitations.

Method Principle Information Provided Advantages Limitations
SDS-PAGE Separates molecules by molecular weight.Shift in molecular weight of the conjugated protein.Simple, widely available, cost-effective, provides a quick qualitative assessment.Low resolution, not quantitative without densitometry, does not identify conjugation sites.
UV-Vis Spectroscopy Measures the absorbance of light by a sample.Can determine the degree of labeling (DOL) if the conjugated molecule has a distinct absorbance peak.Quantitative, relatively simple and fast.Requires a chromophore on the conjugated molecule or PEG linker, indirect measurement of conjugation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of the conjugate, can identify specific conjugation sites (peptide mapping).Highly accurate and detailed information, can confirm stoichiometry.Requires specialized equipment and expertise, can be time-consuming.
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Separation of conjugated, unconjugated protein, and excess crosslinker.Can provide information on purity and aggregation, can be quantitative.Does not provide information on the specific sites of conjugation.

Comparison of Amine-Reactive Conjugation Chemistries

While NHS esters are widely used, other amine-reactive chemistries offer alternative approaches to bioconjugation.

Chemistry Reactive Group Target Bond Formed Optimal pH Advantages Disadvantages
NHS Ester N-hydroxysuccinimide esterPrimary aminesAmide7.2 - 8.5High reactivity, forms stable bonds, well-established chemistry.[]Susceptible to hydrolysis in aqueous solutions, potential for side reactions with other nucleophiles.
Imidoester ImidoesterPrimary aminesAmidine8.0 - 10.0Reacts rapidly at alkaline pH.[1]Shorter half-life, amidine bond may be less stable than an amide bond, potential for side reactions at lower pH.[1]
Reductive Amination Aldehyde/KetonePrimary aminesSecondary amine6.5 - 8.5Forms a stable bond, less prone to hydrolysis than NHS esters, can offer higher site selectivity.[3][4]Can be a slower reaction, may require a separate reduction step, potential for side reactions with the reducing agent.[4]
Quantitative Comparison of Conjugation Efficiency

A study comparing the conjugation kinetics of an NHS-ester and a reductive amination linker with a PEG spacer on an antibody (Trastuzumab-IgG) showed that reductive amination exhibited a 3-4 times greater maximum reaction rate per amine (Vmax/NH2) compared to the NHS ester chemistry.[3] This suggests that under the studied conditions, reductive amination can be a more efficient method for conjugation. The study also highlighted that reductive amination allowed for a greater tunable range of the linker-to-protein ratio.[3]

Experimental Protocols

Protocol 1: Conjugation of a Protein with this compound

Materials:

  • Protein solution (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically but a 10- to 50-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Confirmation of Conjugation by SDS-PAGE

Materials:

  • Polyacrylamide gel

  • SDS-PAGE running buffer

  • Loading buffer (with a reducing agent like β-mercaptoethanol or DTT)

  • Protein molecular weight standards

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation: Mix a small aliquot of the conjugated protein, the unconjugated protein (as a control), and the molecular weight standards with loading buffer.

  • Heating: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the samples into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.

  • Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

  • Analysis: Visualize the gel. A successful conjugation will be indicated by the appearance of a new band or a smear at a higher molecular weight compared to the unconjugated protein.

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol is applicable if the molecule being conjugated to the protein has a unique absorbance wavelength.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Purified conjugate solution

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the conjugated molecule.

  • Calculate Protein Concentration: Protein Concentration (M) = [A280 - (Aλmax × CF)] / ε_protein

    • A280 = Absorbance at 280 nm

    • Aλmax = Absorbance at the λmax of the conjugated molecule

    • CF = Correction factor (A280 of the free conjugated molecule / Aλmax of the free conjugated molecule)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate Concentration of Conjugated Molecule: Conjugated Molecule Concentration (M) = Aλmax / ε_conjugated_molecule

    • ε_conjugated_molecule = Molar extinction coefficient of the conjugated molecule at its λmax

  • Calculate DOL: DOL = Conjugated Molecule Concentration / Protein Concentration

Protocol 4: Confirmation of Conjugation by Mass Spectrometry

Procedure:

  • Sample Preparation: The purified conjugate is typically buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and may be denatured, reduced, and alkylated. For peptide mapping, the protein is digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The sample is injected into a liquid chromatography system coupled to a mass spectrometer. The molecules are separated by the LC and then ionized and analyzed by the mass spectrometer.

  • Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight of the intact conjugate or to identify the modified peptides, thus confirming the site of conjugation.

Visualizing the Process

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Confirmation Protein Protein Conjugation Conjugation Reaction (pH 7.2-8.5) Protein->Conjugation Bis-PEG8-NHS Bis-PEG8-NHS ester Bis-PEG8-NHS->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., Desalting Column) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE UV_Vis UV-Vis Purification->UV_Vis Mass_Spec Mass Spectrometry Purification->Mass_Spec SEC_HPLC SEC-HPLC Purification->SEC_HPLC

Caption: Workflow for this compound conjugation and confirmation.

Confirmation_Decision_Tree Start Need to confirm conjugation? Qualitative Qualitative or Quantitative? Start->Qualitative SDS_PAGE Use SDS-PAGE for a quick visual confirmation of molecular weight shift. Qualitative->SDS_PAGE Qualitative Quantitative Need to know Degree of Labeling (DOL) or specific conjugation sites? Qualitative->Quantitative Quantitative UV_Vis Use UV-Vis if the conjugated molecule has a chromophore. Quantitative->UV_Vis DOL Sites Need to identify conjugation sites? Quantitative->Sites Sites Mass_Spec Use Mass Spectrometry for precise mass and site identification. Sites->Mass_Spec Yes SEC_HPLC Use SEC-HPLC for purity and aggregation analysis. Sites->SEC_HPLC No (Purity)

Caption: Decision tree for selecting a conjugation confirmation method.

References

A Comparative Guide to Bis-PEG8-NHS Ester Crosslinked Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis-PEG8-NHS ester, a homobifunctional crosslinker, with common alternatives. The information presented herein is supported by experimental data to assist researchers in selecting the optimal crosslinking agent for their specific applications, such as the development of antibody-drug conjugates (ADCs), protein-protein interaction studies, and the stabilization of therapeutic proteins.

Introduction to this compound

This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] The defining feature of this crosslinker is its hydrophilic PEG spacer, which imparts several advantageous properties to the resulting conjugate. These benefits include increased solubility, reduced aggregation, and decreased immunogenicity of the crosslinked product.[3][4]

Comparative Analysis of Crosslinker Performance

The selection of a crosslinking agent is critical and can significantly influence the stability, pharmacokinetics, and efficacy of the final bioconjugate.[5][] This section provides a quantitative comparison of this compound with non-PEGylated and other PEGylated crosslinkers.

Table 1: Comparison of Key Performance Metrics for Amine-Reactive Crosslinkers
FeatureThis compoundBS3 (Bis(sulfosuccinimidyl) suberate)DSS (Disuccinimidyl suberate)
Spacer Arm Length ~35 Å11.4 Å11.4 Å
Solubility High (hydrophilic PEG spacer)High (sulfonated NHS esters)Low (hydrophobic)
Cell Membrane Permeability NoNoYes
Hydrolysis Half-life of NHS Ester (pH 8.5, RT) ~10 minutes~10 minutes~10 minutes
Expected Crosslinking Efficiency HighMediumMedium
Impact on Aggregation Reduces aggregationCan sometimes increase aggregationCan increase aggregation
Impact on Immunogenicity Reduces immunogenicityNo significant impactNo significant impact

Data synthesized from multiple sources. The actual performance may vary depending on the specific protein and reaction conditions.[7][8][9][10]

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
PEG Units in LinkerRelative In Vitro CytotoxicityPlasma Half-lifeIn Vivo Tumor Growth Inhibition
0 (Non-PEGylated)HighShortLow
4HighIntermediateModerate
8 Moderate-High Long High
12ModerateLongHigh
24Moderate-LowVery LongHigh

This table illustrates the general trend observed in preclinical studies. The optimal PEG length is dependent on the specific antibody, payload, and tumor model.[5][11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of crosslinked products. Below are representative protocols for key comparative experiments.

Protocol 1: Comparison of Protein Crosslinking Efficiency using SDS-PAGE

This protocol allows for the qualitative assessment of crosslinking efficiency by observing the shift in molecular weight of the crosslinked products.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Crosslinkers: this compound, BS3, and DSS.

  • Anhydrous DMSO.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • SDS-PAGE running buffer and gels.

  • Coomassie Brilliant Blue stain.

Procedure:

  • Prepare 10 mM stock solutions of each crosslinker in anhydrous DMSO immediately before use.

  • In separate microcentrifuge tubes, add the protein solution.

  • Add a 20- to 50-fold molar excess of each crosslinker stock solution to the respective protein solutions. For a negative control, add an equivalent volume of DMSO.

  • Incubate the reactions for 30-60 minutes at room temperature.

  • Quench the reactions by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

  • Analyze the gel for the appearance of higher molecular weight bands, indicating successful crosslinking. A decrease in the monomer band intensity and an increase in the intensity of dimer, trimer, and higher-order oligomer bands indicate higher crosslinking efficiency.[9]

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

This protocol quantifies the reduction in aggregation of a crosslinked protein.

Materials:

  • Crosslinked protein samples and a non-crosslinked control.

  • SEC column with an appropriate molecular weight range.

  • HPLC or UHPLC system with a UV detector.

  • Mobile phase: A suitable buffer for the protein of interest (e.g., 150 mM sodium phosphate, pH 7.0).

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[13]

  • Inject a defined amount of the non-crosslinked protein sample onto the column.

  • Run the chromatography and record the chromatogram, monitoring absorbance at 280 nm.

  • Repeat the injection and run for each of the crosslinked protein samples.

  • Analyze the chromatograms. Aggregates will elute earlier than the monomeric protein.[14]

  • Integrate the peak areas for the aggregate and monomer peaks in each chromatogram.

  • Calculate the percentage of aggregation for each sample using the formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100

  • Compare the percentage of aggregation between the non-crosslinked control and the samples crosslinked with different reagents to determine the impact of the crosslinker on aggregation.[8]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) of an ADC by MALDI-TOF Mass Spectrometry

This protocol is for the characterization of an antibody-drug conjugate (ADC) prepared using a PEGylated linker.

Materials:

  • Purified ADC sample.

  • Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).[11]

  • MALDI-TOF mass spectrometer.

Procedure:

  • The ADC sample may require reduction to separate the light and heavy chains, and deglycosylation for better mass accuracy.[15]

  • Mix the prepared ADC sample with the matrix solution.

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire the mass spectrum in the appropriate mass range for the antibody subunits.

  • Identify the peaks corresponding to the unconjugated antibody chains and the chains conjugated with one or more drug-linker molecules.

  • The mass difference between the peaks will correspond to the mass of the drug-linker.

  • Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative peak intensities.[16][17]

Visualizations

Reaction of this compound with a Protein

Caption: Reaction schematic of this compound with primary amines on a protein.

Experimental Workflow for Comparing Crosslinkers

G Start Start: Protein Solution Crosslinking Crosslinking Reaction (Bis-PEG8-NHS, BS3, DSS) Start->Crosslinking Quench Quench Reaction Crosslinking->Quench Analysis Characterization Quench->Analysis SDS_PAGE SDS-PAGE (Efficiency) Analysis->SDS_PAGE SEC SEC-HPLC (Aggregation) Analysis->SEC Activity_Assay Biological Activity Assay Analysis->Activity_Assay MALDI MALDI-TOF MS (Conjugate Identity) Analysis->MALDI

Caption: Workflow for the comparative analysis of different crosslinking agents.

Logical Relationship of PEG Spacer Length and ADC Properties

G cluster_0 Positive Effects cluster_1 Potential Trade-off PEG_Length Increase PEG Spacer Length (e.g., PEG4 -> PEG8 -> PEG12) Solubility Increased Solubility PEG_Length->Solubility PK Improved Pharmacokinetics (Longer Half-life) PEG_Length->PK Cytotoxicity Decreased In Vitro Cytotoxicity PEG_Length->Cytotoxicity Efficacy Enhanced In Vivo Efficacy PK->Efficacy

Caption: Impact of increasing PEG spacer length on key ADC properties.

References

A Comparative Guide to Bis-PEG-NHS Esters: Unveiling the Impact of PEG Length on Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the choice of a chemical linker is paramount to the efficacy and safety of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains of varying lengths, functionalized with N-hydroxysuccinimide (NHS) esters, have emerged as a cornerstone for researchers in drug development and diagnostics. This guide provides a detailed comparison of Bis-PEG8-NHS ester with its shorter (Bis-PEG4-NHS ester) and longer (Bis-PEG12-NHS ester) counterparts, supported by experimental principles and data to inform rational linker design.

The length of the PEG spacer in a homobifunctional crosslinker like a Bis-PEG-NHS ester significantly influences the physicochemical properties of the resulting conjugate. These properties include solubility, stability, pharmacokinetics, and biological activity. While shorter PEG linkers may offer advantages in certain contexts, longer linkers can enhance the hydrophilicity and circulation half-life of a molecule. The optimal PEG length is often a delicate balance that depends on the specific application, the nature of the biomolecule, and the desired therapeutic outcome.

Physicochemical Properties of Bis-PEG-NHS Esters

The number of PEG units in the linker directly correlates with its molecular weight and spacer arm length, which in turn affects the hydrophilicity of the molecule.

PropertyBis-PEG4-NHS EsterThis compoundBis-PEG12-NHS Ester
Molecular Weight ~488.44 g/mol ~664.7 g/mol [1]~840.9 g/mol [2]
Spacer Arm Length ~28.5 Å~42.9 Å~57.3 Å
Hydrophilicity ModerateHighVery High
Solubility Good in aqueous and organic solventsExcellent in aqueous and organic solventsExcellent in aqueous and organic solvents
Performance in Bioconjugation: A Comparative Analysis

The length of the PEG spacer plays a critical role in the efficiency of the conjugation reaction and the properties of the resulting bioconjugate. The following table summarizes key performance metrics, drawing upon established principles in the field of bioconjugation.

Performance MetricBis-PEG4-NHS EsterThis compoundBis-PEG12-NHS Ester
Conjugation Efficiency (DAR) May result in lower drug-to-antibody ratios (DAR) due to steric hindrance with some hydrophobic payloads.[3]Often provides a balance, leading to higher DARs by mitigating aggregation of hydrophobic drugs.[3]Can further increase DAR for highly hydrophobic molecules but may also introduce steric hindrance.[3]
Stability of Conjugate Can form stable conjugates.The longer, flexible PEG chain can shield the payload from enzymatic degradation, potentially increasing stability.[3]Offers enhanced steric protection, which can further improve stability.
In Vitro Potency (e.g., IC50) May exhibit higher potency in some cases due to less steric hindrance at the target binding site.A potential trade-off may exist, with longer linkers sometimes leading to a slight decrease in in vitro potency.May show a more pronounced decrease in in vitro potency for some targets due to the long spacer.
In Vivo Efficacy Shorter circulation half-life may limit efficacy for some applications.The increased hydrophilicity and hydrodynamic radius can lead to a longer circulation half-life and improved tumor accumulation.Generally provides the longest circulation half-life, which can be beneficial for sustained drug delivery.
Aggregation Propensity Higher risk of aggregation, especially with hydrophobic payloads.Effectively reduces aggregation by increasing the hydrophilicity of the conjugate.[4]Offers the most significant reduction in aggregation propensity.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of Bis-PEG-NHS esters of different lengths.

Protein Crosslinking and Determination of Drug-to-Antibody Ratio (DAR)

Objective: To compare the conjugation efficiency of Bis-PEG4, PEG8, and PEG12-NHS esters by measuring the average number of drug molecules conjugated per antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Bis-PEG4-NHS ester, this compound, Bis-PEG12-NHS ester

  • Drug molecule with a primary amine (e.g., a derivative of MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Protocol:

  • Antibody Preparation: Prepare a solution of the antibody in PBS at a concentration of 5-10 mg/mL.

  • NHS Ester Stock Solution: Immediately before use, dissolve each Bis-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved Bis-PEG-NHS ester to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

  • Purification: Purify the antibody-drug conjugate (ADC) from unreacted drug-linker and other by-products using a desalting column or SEC.

  • DAR Determination: Determine the average DAR using HIC-HPLC. The different drug-loaded species will separate based on hydrophobicity, allowing for quantification.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Antibody Antibody Solution (PBS, pH 7.4) Conjugation Incubate (RT, 1-2h or 4°C, overnight) Antibody->Conjugation NHS_Ester Bis-PEGn-NHS Ester (in DMSO) NHS_Ester->Conjugation Quenching Quench Reaction (Tris-HCl) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification DAR_Analysis DAR Determination (HIC-HPLC) Purification->DAR_Analysis

Workflow for protein crosslinking and DAR determination.

In Vitro Cytotoxicity Assay

Objective: To compare the biological activity of ADCs constructed with different PEG linker lengths.

Materials:

  • Cancer cell line expressing the target antigen (e.g., SK-BR-3 for Trastuzumab)

  • Complete cell culture medium

  • ADCs with Bis-PEG4, PEG8, and PEG12 linkers

  • Untreated control antibody

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the control antibody in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate for 72-96 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance to determine cell viability. Calculate the IC50 value for each ADC, which is the concentration of the ADC that inhibits cell growth by 50%.

signaling_pathway cluster_workflow In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed Target Cells ADC_Treatment Treat with Serial Dilutions of ADCs Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96h ADC_Treatment->Incubation Viability_Assay Measure Cell Viability Incubation->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc logical_relationship cluster_properties Linker Properties cluster_outcomes Conjugate Performance PEG_Length PEG Linker Length Hydrophilicity Hydrophilicity & Solubility PEG_Length->Hydrophilicity Increases Stability Stability & Half-life PEG_Length->Stability Increases Potency In Vitro Potency PEG_Length->Potency May Decrease Efficacy In Vivo Efficacy PEG_Length->Efficacy Often Increases Aggregation Aggregation PEG_Length->Aggregation Decreases Hydrophilicity->Aggregation Reduces Stability->Efficacy Contributes to

References

A Head-to-Head Comparison: Bis-PEG8-NHS Ester vs. Traditional Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical crosslinker is a cornerstone of innovation. From mapping protein-protein interactions to the construction of antibody-drug conjugates (ADCs), the choice of linker profoundly influences the stability, solubility, and functionality of the resulting bioconjugate. This guide provides an in-depth comparison of Bis-PEG8-NHS ester, a polyethylene (B3416737) glycol (PEG)-containing crosslinker, with classic non-PEGylated homobifunctional N-hydroxysuccinimide (NHS) esters like Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

This comparison is supported by a review of their physicochemical properties, experimental data insights, and detailed protocols to guide your research and development endeavors.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent characterized by two amine-reactive NHS ester groups at either end of a flexible, hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters react specifically and efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) at a pH range of 7.2-8.5 to form stable, covalent amide bonds.[3]

The defining feature of this crosslinker is its PEG spacer, which imparts several advantageous properties to the reagent and the resulting conjugate, including enhanced aqueous solubility, reduced potential for aggregation, and minimized immunogenicity.[4] These characteristics make this compound and other PEGylated crosslinkers particularly valuable in applications where maintaining the solubility and biological activity of the conjugated molecules is paramount.[1]

Comparative Analysis of Homobifunctional Crosslinkers

The selection of an appropriate crosslinker hinges on several key parameters: the length and chemical nature of the spacer arm, the solubility of the reagent, and its cell membrane permeability.

Physicochemical Properties

The table below summarizes the key quantitative data for this compound and a selection of other common homobifunctional NHS ester crosslinkers. The inclusion of a PEG chain significantly increases the molecular weight and spacer arm length, offering greater flexibility and reach.

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)DSG (Disuccinimidyl glutarate)BS(PEG)5BS(PEG)9
Molecular Weight 664.7 g/mol [2][5]368.35 g/mol 572.43 g/mol [6]326.26 g/mol 516.49 g/mol 708.71 g/mol [7]
Spacer Arm Length ~29.1 Å11.4 Å[8]11.4 Å[8]7.7 Å[9]21.7 Å35.7 Å[7]
Solubility Water SolubleWater Insoluble (Soluble in DMSO/DMF)[6]Water Soluble[6]Water Insoluble (Soluble in DMSO/DMF)Water SolubleWater Soluble
Cell Membrane Permeability NoYes[6]No[6]YesNoNo
Reactive Groups NHS esterNHS esterSulfo-NHS esterNHS esterNHS esterNHS ester
Target Specificity Primary AminesPrimary AminesPrimary AminesPrimary AminesPrimary AminesPrimary Amines
Performance and Experimental Insights

The hydrophilic PEG spacer of this compound offers significant advantages over the hydrophobic aliphatic chains of crosslinkers like DSS.

  • Enhanced Solubility and Reduced Aggregation: The PEG chain increases the hydrophilicity of the crosslinker and, more importantly, the resulting bioconjugate.[4] This is a critical advantage when working with proteins that are prone to aggregation upon modification with hydrophobic crosslinkers. While DSS requires dissolution in an organic solvent like DMSO or DMF, which can potentially perturb protein structure, PEGylated crosslinkers are often directly soluble in aqueous buffers.[6]

  • Improved Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins. The flexible PEG chain can shield the bioconjugate from proteolytic enzymes and reduce its recognition by the immune system, leading to a longer circulation half-life in vivo.

  • Crosslinking Efficiency: Studies comparing PEGylated and non-PEGylated crosslinkers have shown that the flexibility and hydrophilicity of the PEG spacer can lead to a higher number of identified cross-links in complex protein systems. For instance, a comparative study using BS(PEG)2 and BS3 demonstrated that the PEGylated crosslinker was able to capture more cross-linking sites, particularly inter-domain interactions, providing a more detailed picture of protein dynamics.[8]

Experimental Protocols

The following section provides a detailed protocol for a comparative analysis of protein crosslinking efficiency using a PEGylated crosslinker (e.g., this compound) and non-PEGylated alternatives (DSS and BS3). The outcome is typically analyzed by SDS-PAGE, where a successful crosslinking reaction results in a shift in the molecular weight of the protein bands.

Protocol: Comparative Analysis of Protein Crosslinking Efficiency

1. Materials:

  • Protein Sample: Purified protein of interest (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Crosslinkers:

    • This compound

    • DSS (Disuccinimidyl suberate)

    • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Solvents: Anhydrous DMSO (for DSS).

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE reagents: Laemmli sample buffer, polyacrylamide gels, running buffer, protein molecular weight standards, and staining/destaining solutions.

2. Crosslinker Stock Solution Preparation:

  • Important: Prepare crosslinker solutions immediately before use as NHS esters are moisture-sensitive and readily hydrolyze.[6]

  • This compound and BS3: Weigh out the required amount and dissolve in the Reaction Buffer to a final concentration of 10 mM.

  • DSS: Weigh out the required amount and dissolve in anhydrous DMSO to a final concentration of 10 mM.

3. Crosslinking Reaction:

  • Set up a series of reactions for each crosslinker at varying molar excess ratios to the protein (e.g., 10:1, 25:1, 50:1, 100:1).

  • For each reaction, add the calculated volume of the 10 mM crosslinker stock solution to the protein solution. For DSS, ensure the final DMSO concentration does not exceed 10% of the total reaction volume.

  • Include a negative control for each protein with no crosslinker added.

  • Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

4. Quenching the Reaction:

  • Add the Quenching Solution to each reaction to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to stop the reaction by quenching any unreacted NHS esters.

5. Analysis by SDS-PAGE:

  • Mix an aliquot of each quenched reaction with Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel along with a protein molecular weight standard.

  • Run the gel according to standard procedures.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.

  • Visualize the results. Successful crosslinking will be indicated by the appearance of higher molecular weight bands (dimers, trimers, etc.) and a corresponding decrease in the intensity of the monomeric protein band. Compare the band patterns produced by each crosslinker at the different molar ratios to assess their relative crosslinking efficiency.

Visualizations

General Workflow for Homobifunctional Crosslinking

The following diagram illustrates the general workflow for a protein crosslinking experiment using a homobifunctional NHS ester crosslinker.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein Solution in Amine-Free Buffer r1 Mix Protein and Crosslinker (Varying Molar Ratios) p1->r1 p2 Prepare Fresh Crosslinker Stock p2->r1 r2 Incubate (RT or 4°C) r1->r2 q1 Quench Reaction (e.g., Tris buffer) r2->q1 a1 SDS-PAGE Analysis q1->a1 a2 Visualize Results (Staining) a1->a2 a3 Interpret Data (Monomer vs. Multimer) a2->a3 G r1 Crosslinker-NHS p2 Protein-NH-CO-Crosslinker (Stable Amide Bond) r1->p2 + p1 Protein-NH₂ p1->p2 nhs N-hydroxysuccinimide (Byproduct)

References

A Comparative Guide to Hydrophilic Spacers: Unlocking Bioconjugate Potential with PEG8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can profoundly impact the performance, stability, and efficacy of bioconjugates.[1] The spacer arm that connects the reactive ends of a crosslinker is not merely a passive linker but plays a crucial role in the overall properties of the resulting conjugate, such as an Antibody-Drug Conjugate (ADC).[1][2] This guide provides a comprehensive comparison of crosslinkers containing a hydrophilic polyethylene (B3416737) glycol 8 (PEG8) spacer against alternatives with traditional hydrophobic (e.g., alkyl-based) linkers, highlighting the distinct advantages conferred by the unique physicochemical properties of PEGylation.[1]

The primary advantages of incorporating a PEG8 spacer stem from its inherent hydrophilicity, flexibility, and biocompatibility.[1] A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight.[3] This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[3] These properties translate into tangible benefits for the resulting bioconjugate, particularly in improving solubility, extending circulation half-life, and reducing immunogenicity.[1][2][4][5][6]

Conceptual Comparison: Hydrophilic vs. Hydrophobic Spacers

The fundamental difference in performance between PEG8 and alkyl spacers lies in their interaction with aqueous environments. The hydrophilic PEG8 spacer helps to maintain the solubility of the entire bioconjugate, while a hydrophobic alkyl spacer can induce or contribute to aggregation.

Fig. 2: General Workflow for ADC Synthesis with a PEG8 Crosslinker cluster_Ab Antibody Preparation cluster_Linker Linker-Payload Preparation cluster_Conj Conjugation & Purification Ab Monoclonal Antibody (mAb) Ab_reduce Reduce Interchain Disulfides (e.g., with TCEP) Ab->Ab_reduce Conjugate Conjugate mAb-SH with Linker-Payload Ab_reduce->Conjugate Free Thiols (-SH) Linker Maleimide-PEG8-Val-Cit-PABC-Payload Linker->Conjugate Maleimide Group Purify Purify ADC (e.g., Size Exclusion Chromatography) Conjugate->Purify QC Characterize ADC (DAR, Aggregation, Potency) Purify->QC Fig. 3: Workflow for PEG-Induced Precipitation Assay start Start: 96-well plate step1 Create serial dilutions of high MW PEG stock solution start->step1 step2 Add constant volume of protein conjugate to each well step1->step2 step3 Incubate at room temperature for 1 hour step2->step3 step4 Measure absorbance (OD) at 350 nm using plate reader step3->step4 step5 Plot OD350 vs. [PEG] to determine precipitation point step4->step5 end End: Relative Solubility Determined step5->end

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified by Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions and protein conformation is fundamental to understanding cellular processes and developing novel therapeutics. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for providing structural insights into proteins and their complexes. This guide provides a comparative analysis of Bis-PEG8-NHS ester, a homobifunctional cross-linker, and its alternatives, supported by experimental data and detailed protocols for its application in mass spectrometry.

Introduction to this compound

This compound is a homobifunctional cross-linker that contains two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1][3] The PEG8 spacer arm provides a defined length, which is crucial for creating distance restraints in structural modeling.[3][4]

The key features of this compound include:

  • Homobifunctional: Both reactive groups are identical, targeting primary amines.[3]

  • PEGylated Spacer: The PEG spacer enhances the water-solubility of the cross-linker and the resulting cross-linked conjugates, which can reduce aggregation.[3][4] It is also known to minimize toxic and immunological effects compared to non-PEG spacers.[4]

  • Defined Length: Unlike traditional PEG compounds that are often heterogeneous mixtures, reagents like this compound are composed of a precisely defined number of PEG units, providing greater precision in cross-linking applications.[3][4]

Comparison with Alternative Cross-linkers

The choice of cross-linker is critical and depends on the specific research question. This compound is often compared with other cross-linkers based on spacer arm length, backbone composition, and cleavability.

A significant comparison can be made with disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3). These cross-linkers have a similar amine-reactive chemistry but possess a hydrocarbon backbone. Studies have shown that PEG-containing cross-linkers, such as those with a PEG2 backbone, can offer superior advantages in capturing protein dynamics.[5] The hydrophilic nature of the PEG backbone is suggested to enhance the accessibility of the cross-linker to the protein surface, leading to the capture of more cross-linking information, particularly in dynamic regions.[5]

Table 1: Comparison of Common Homobifunctional NHS Ester Cross-linkers

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)
Spacer Arm Length ~39.9 Å11.4 Å11.4 Å
Spacer Arm Composition Polyethylene Glycol (PEG)HydrocarbonHydrocarbon with sulfonyl groups
Solubility High water solubilityLow water solubility (requires organic solvent)High water solubility
Cell Membrane Permeability NoYesNo
Key Advantage Increased solubility, reduced aggregation, and immunogenicity of conjugates.[3][4]Can be used for intracellular cross-linking.Water-soluble for cell surface cross-linking.[6]

Another important class of alternatives are MS-cleavable cross-linkers, such as disuccinimidyl sulfoxide (B87167) (DSSO) and disuccinimidyl dibutyric urea (B33335) (DSBU). These reagents contain a bond within the spacer arm that can be cleaved in the mass spectrometer. This feature simplifies data analysis by allowing the identification of cross-linked peptides through predictable fragmentation patterns.[7][8] While this compound is not MS-cleavable, its defined length and hydrophilic properties make it a strong choice for applications where capturing dynamic protein states is a priority.[5]

Experimental Workflow and Protocols

The general workflow for a cross-linking mass spectrometry experiment involves several key steps, from sample preparation to data analysis.

XLMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein Protein Sample Crosslinking Cross-linking Reaction Protein->Crosslinking Crosslinker This compound Crosslinker->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DatabaseSearch Database Search LCMS->DatabaseSearch Validation Cross-link Identification & Validation DatabaseSearch->Validation Modeling Structural Modeling Validation->Modeling

General workflow for cross-linking mass spectrometry.

Detailed Experimental Protocol:

1. Protein Preparation and Cross-linking Reaction

  • Buffer Preparation: Prepare a cross-linking buffer that is free of primary amines. Phosphate-buffered saline (PBS) at pH 8, or buffers such as HEPES, carbonate/bicarbonate, or borate (B1201080) are suitable.[3] Avoid buffers containing Tris or glycine.

  • Cross-linker Stock Solution: Immediately before use, dissolve the this compound in a dry, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[3]

  • Cross-linking Reaction:

    • Dissolve the protein sample in the prepared cross-linking buffer.

    • Add the cross-linker stock solution to the protein sample. A final cross-linker concentration of 1-5 mM is often effective.[3] The optimal protein-to-cross-linker ratio should be determined empirically.[9]

    • Incubate the reaction mixture. Incubation times can vary, for example, 45 minutes at 30°C or 90 minutes on ice.[6]

  • Quenching: Stop the reaction by adding a quenching buffer, such as ammonium (B1175870) bicarbonate (e.g., 30 mM final concentration), to react with any excess NHS ester.[6] Incubate for an additional 15 minutes.

2. Sample Preparation for Mass Spectrometry

  • Reduction and Alkylation: Denature the cross-linked proteins, reduce cysteine residues with a reducing agent like dithiothreitol (B142953) (DTT), and alkylate them with an alkylating agent such as iodoacetamide.

  • Proteolytic Digestion: Digest the protein sample into peptides using a protease, most commonly trypsin. For complex samples or to increase sequence coverage, sequential digestion with a second protease (e.g., AspN, GluC) can be beneficial.[9]

  • Enrichment of Cross-linked Peptides (Optional but Recommended): Cross-linked peptides are often low in abundance.[8] Size exclusion chromatography (SEC) can be used to enrich for the larger, cross-linked peptides.[6]

3. LC-MS/MS Analysis

  • Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[10] High-resolution mass spectrometers are recommended for accurate mass determination of the cross-linked peptides.

4. Data Analysis

  • Use specialized software (e.g., xiSEARCH, MeroX, pLink) to search the acquired MS/MS spectra against a protein sequence database to identify the cross-linked peptides.[9]

  • The identified cross-links provide distance constraints that can be used for computational modeling of protein structures and complexes.[11]

Quantitative Cross-linking Mass Spectrometry (QCLMS)

To study protein dynamics and conformational changes, a quantitative approach can be employed.[12][13] This often involves the use of isotope-labeled cross-linkers.[14] In a typical QCLMS experiment, two different states of a protein or protein complex are cross-linked with "light" and "heavy" (isotopically labeled) versions of the cross-linker.[13] The relative abundance of the light and heavy cross-linked peptides in the mass spectrum provides quantitative information about changes in protein conformation or interaction between the two states.[14]

Conceptual workflow for quantitative cross-linking.

Conclusion

This compound is a valuable tool in the field of structural proteomics. Its PEGylated spacer arm offers advantages in terms of solubility and biocompatibility, making it particularly useful for studying protein dynamics and interactions in aqueous environments.[4][5][15] While alternatives like DSS/BS3 are suitable for specific applications such as intracellular cross-linking, and MS-cleavable cross-linkers can simplify data analysis, the unique properties of PEGylated cross-linkers like this compound make them a superior choice for capturing dynamic protein conformations.[5] The selection of the appropriate cross-linker, combined with a robust experimental workflow and powerful data analysis tools, will continue to provide invaluable insights into the intricate world of protein structure and function.

References

A Comparative Guide to Protein Crosslinking: Bis-PEG8-NHS Ester vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent crosslinking of proteins is a cornerstone technique for elucidating protein-protein interactions, stabilizing protein complexes, and preparing bioconjugates. The choice of crosslinking reagent is critical and can significantly influence the outcome of an experiment. This guide provides an objective comparison of Bis-PEG8-NHS ester, a modern PEGylated crosslinker, with the traditional and widely used alternatives, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and Disuccinimidyl suberate (DSS). This comparison is supported by experimental protocols and data to aid in the selection of the most appropriate crosslinker for your research needs.

Performance Comparison of Crosslinkers

The efficiency of protein crosslinking can be qualitatively and quantitatively assessed by observing the shift in protein bands on an SDS-PAGE gel. Upon successful crosslinking, protein monomers will form dimers, trimers, and higher-order oligomers, which will migrate slower, appearing as bands with higher molecular weights. The intensity of these higher molecular weight bands relative to the remaining monomer band is indicative of the crosslinking efficiency.

Below is a table summarizing the key properties of the three crosslinkers, followed by a representative SDS-PAGE analysis illustrating the expected crosslinking performance.

Table 1: Comparison of Crosslinker Properties

FeatureThis compoundBS3 (Bis[sulfosuccinimidyl] suberate)DSS (Disuccinimidyl suberate)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Spacer Arm Length ~39.9 Å11.4 Å11.4 Å
Solubility Water-solubleWater-solubleWater-insoluble (soluble in organic solvents like DMSO or DMF)
Membrane Permeability NoNoYes
Key Advantage Increased hydrophilicity and flexibility of the PEG spacer can reduce aggregation and improve conjugation efficiency.[1][2][3]Water-soluble, ideal for crosslinking cell-surface proteins without permeating the cell membrane.[4]Membrane-permeable, allowing for intracellular crosslinking.[4]

Representative SDS-PAGE Analysis of BSA Crosslinking

The following table represents the expected quantitative outcome of a bovine serum albumin (BSA) crosslinking experiment using the three different crosslinkers. The data is presented as the percentage of total protein in each form (monomer, dimer, etc.) as determined by densitometry of the SDS-PAGE gel lanes.

Table 2: Densitometry Analysis of Crosslinked Bovine Serum Albumin (BSA)

CrosslinkerMonomer (%)Dimer (%)Trimer/Higher Oligomers (%)
Control (no crosslinker) 10000
This compound 304525
BS3 404020
DSS 354223

This data is illustrative and represents expected outcomes based on the properties of the crosslinkers. Actual results may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for protein crosslinking and subsequent SDS-PAGE analysis are provided below.

Protocol 1: Protein Crosslinking with this compound, BS3, or DSS

Materials:

  • Protein of interest (e.g., BSA) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.0).

  • This compound

  • BS3 (Bis[sulfosuccinimidyl] suberate)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF (for dissolving DSS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • 2X Laemmli sample buffer

Procedure:

  • Prepare Crosslinker Stock Solutions:

    • This compound and BS3: Immediately before use, dissolve the crosslinker in the reaction buffer to a final concentration of 10-25 mM.

    • DSS: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 10-25 mM.[4]

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein solution to achieve a final crosslinker concentration of 0.25-5 mM. A 20- to 50-fold molar excess of the crosslinker to the protein is a good starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.

  • Prepare Samples for SDS-PAGE:

    • Mix the quenched reaction mixture with an equal volume of 2X Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

Protocol 2: SDS-PAGE Analysis

Materials:

  • Polyacrylamide gels (appropriate percentage for the molecular weight of the protein and its crosslinked products)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other suitable protein stain

  • Destaining solution

Procedure:

  • Assemble the Electrophoresis Apparatus: Set up the gel electrophoresis apparatus according to the manufacturer's instructions.

  • Load Samples: Load the prepared protein samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Run the Gel: Apply a constant voltage or current to the gel until the dye front reaches the bottom of the gel.

  • Stain the Gel: After electrophoresis, carefully remove the gel and stain it with Coomassie Brilliant Blue for approximately 1 hour.

  • Destain the Gel: Destain the gel with the appropriate destaining solution until the protein bands are clearly visible against a clear background.

  • Analyze the Gel: Image the gel and perform densitometry analysis to quantify the relative amounts of monomer, dimer, and higher-order oligomers in each lane.

Visualizing the Workflow and Chemical Structures

To better understand the experimental process and the chemical nature of the crosslinkers, the following diagrams are provided.

G Experimental Workflow for Protein Crosslinking and SDS-PAGE Analysis cluster_prep Sample Preparation cluster_reaction Crosslinking cluster_analysis Analysis p1 Protein Solution in Amine-Free Buffer r1 Incubate Protein with Crosslinker p1->r1 c1 Prepare Crosslinker Stock Solution c1->r1 q1 Quench Reaction with Tris Buffer r1->q1 s1 Add Sample Buffer & Heat q1->s1 s2 SDS-PAGE s1->s2 s3 Stain & Destain Gel s2->s3 s4 Densitometry Analysis s3->s4

Caption: Workflow for protein crosslinking and analysis.

G Chemical Structures of NHS-Ester Crosslinkers cluster_peg8 This compound cluster_bs3 BS3 cluster_dss DSS peg8 NHS-Ester O-(CH2CH2O)8-C(=O) NHS-Ester bs3 Sulfo-NHS-Ester (CH2)6 Sulfo-NHS-Ester dss NHS-Ester (CH2)6 NHS-Ester

Caption: Structures of the compared crosslinkers.

Conclusion

The selection of an appropriate crosslinker is a critical step in the study of protein interactions.

  • This compound offers the advantage of a long, flexible, and hydrophilic spacer, which can improve the solubility of the crosslinked complex and potentially increase crosslinking efficiency, especially for proteins prone to aggregation.[1][2]

  • BS3 is a reliable water-soluble crosslinker ideal for applications involving cell-surface proteins where membrane integrity is to be maintained.[4]

  • DSS , being membrane-permeable, remains the crosslinker of choice for intracellular protein crosslinking studies.[4]

Researchers should consider the specific requirements of their experimental system, including the location of the target proteins, their solubility, and the desired spacer arm length, when choosing a crosslinking reagent. The provided protocols and comparative data serve as a guide to facilitate this decision-making process and to enable robust and reproducible protein crosslinking experiments.

References

Determining the Labeling Efficiency of Bis-PEG8-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins is a cornerstone of modern biotechnology and drug development. Bis-PEG8-NHS ester has emerged as a valuable tool for this purpose, offering a hydrophilic spacer and amine-reactive groups for crosslinking and labeling. This guide provides a comprehensive comparison of this compound with other common labeling reagents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific application.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS esters react efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][3] This reaction is typically carried out in aqueous solutions at a pH between 7.2 and 8.5.[4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it particularly useful in the development of antibody-drug conjugates (ADCs) and other bioconjugates.[5][6]

Comparison of Labeling Reagents

The choice of a labeling reagent depends on several factors, including the target functional group, desired specificity, and reaction conditions. Besides NHS esters, other popular classes of reagents include maleimides and those used in click chemistry.

Reagent ClassTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
This compound Primary Amines (-NH2)AmideHigh reactivity with abundant amine groups, good water solubility.[2][7]Potential for heterogeneous labeling due to multiple lysine residues, susceptibility to hydrolysis.[4][8]
Maleimides Sulfhydryls (-SH)ThioetherHigh specificity for cysteine residues, forming very stable bonds.[9]Requires free sulfhydryl groups which may not be readily available, potential for off-target reaction with amines at higher pH.[10]
Click Chemistry (e.g., Azide-Alkyne) Azides, AlkynesTriazoleHigh specificity and efficiency, bioorthogonal (inert to biological molecules), reactions under mild conditions.[11][12][13]Requires introduction of azide (B81097) or alkyne groups into the protein, potential for non-specific labeling with some cyclooctynes.[14][15]

Experimental Protocols

Accurate determination of labeling efficiency is crucial for reproducible experiments. Below are detailed protocols for key experiments.

This method allows for the quantification of the labeled protein fraction based on a potential mobility shift or by using a fluorescently tagged NHS ester.

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain or fluorescence imager

  • Densitometry software

Procedure:

  • Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Visualization:

    • For unlabeled proteins, stain the gel with Coomassie Brilliant Blue and then destain.

    • For fluorescently labeled proteins, visualize the gel using a fluorescence imager at the appropriate excitation and emission wavelengths.

  • Quantification:

    • Capture an image of the gel.

    • Use densitometry software to measure the band intensity for both the labeled and unlabeled protein bands.

    • Calculate the labeling efficiency using the following formula[16]: Labeling Efficiency (%) = (Intensity of Labeled Protein Band / (Intensity of Labeled Protein Band + Intensity of Unlabeled Protein Band)) * 100

This protocol is used to determine the average number of label molecules conjugated to each protein molecule. This is particularly useful when the label has a distinct absorbance spectrum.

Materials:

  • Labeled protein solution (with all unbound label removed)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Remove Excess Label: It is critical to remove all unbound dye, typically achieved through dialysis or gel filtration.[17]

  • Measure Absorbance:

    • Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λmax) of the label (A_label).

  • Calculate Protein Concentration:

    • A correction factor (CF) is needed because the label may also absorb at 280 nm. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at λmax.

    • Protein Concentration (M) = [(A280 - (A_label * CF)) / ε_protein] * Dilution Factor

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling:

    • Degree of Labeling (DOL) = A_label / (ε_label * Protein Concentration (M))

      • ε_label is the molar extinction coefficient of the labeling reagent at its λmax.[17]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams were created using the DOT language.

G cluster_workflow Experimental Workflow for Protein Labeling protein Protein Solution (in amine-free buffer, pH 7.2-8.5) reaction Incubation (Room temp, 1-4 hours) protein->reaction reagent This compound (dissolved in DMSO or DMF) reagent->reaction purification Purification (Dialysis or Gel Filtration) reaction->purification labeled_protein Labeled Protein Conjugate purification->labeled_protein analysis Analysis (SDS-PAGE, UV-Vis, Mass Spec) labeled_protein->analysis

Caption: A typical experimental workflow for labeling a protein with this compound.

G cluster_logic Comparative Logic for Reagent Selection start Desired Labeling Site? amine Primary Amines (Lysine, N-terminus) start->amine Non-specific thiol Sulfhydryls (Cysteine) start->thiol Specific bioorthogonal Bioorthogonal Group (Azide/Alkyne) start->bioorthogonal Highly Specific nhs Use NHS Ester (e.g., Bis-PEG8-NHS) amine->nhs maleimide Use Maleimide thiol->maleimide click Use Click Chemistry bioorthogonal->click

Caption: A decision-making diagram for selecting a protein labeling reagent.

References

A Head-to-Head Comparison: Bis-PEG8-NHS Ester vs. Sulfo-NHS Ester Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision that can significantly impact the outcome of bioconjugation, from fundamental protein interaction studies to the development of novel antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two widely used amine-reactive crosslinkers: the PEGylated Bis-PEG8-NHS ester and the sulfonated Sulfo-NHS esters.

This comparison delves into their respective performance characteristics, supported by experimental data and detailed protocols. We will explore key parameters such as solubility, stability, and crosslinking efficiency to guide you in selecting the optimal reagent for your specific application.

Executive Summary

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This PEG linker imparts significant hydrophilicity to the molecule, which can enhance the solubility of the crosslinker and the resulting conjugate, reduce aggregation, and potentially minimize immunogenicity.[2]

Sulfo-NHS esters , such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), are water-soluble analogs of traditional NHS esters. The addition of a sulfonate group to the NHS ring allows these reagents to be used in aqueous solutions without the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and function.[3][4]

The primary distinction lies in the nature of their hydrophilicity. This compound's PEG chain provides a flexible, hydrophilic spacer, which has been shown to be advantageous in capturing protein dynamics.[5] In contrast, the sulfonate groups of Sulfo-NHS esters directly confer water solubility to the reactive group, making them a straightforward choice for reactions in aqueous buffers.[3]

Quantitative Data Comparison

The selection of a crosslinker is often guided by its physicochemical properties and its performance in creating stable conjugates. The following tables summarize key quantitative data for this compound and a representative Sulfo-NHS ester, BS3.

FeatureThis compoundSulfo-NHS Ester (BS3)Reference(s)
Molecular Weight ~664.7 g/mol ~572.4 g/mol [6][7]
Spacer Arm Length ~29.1 Å~11.4 ÅInferred from structure
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffersWater-soluble (up to ~10 mM in PBS)[8][9]
Membrane Permeability Permeable (no charged groups)Impermeable (charged sulfonate groups)[7][10]
Performance MetricBis-PEGylated NHS Ester (BS(PEG)n)Sulfo-NHS Ester (BS3)Reference(s)
Hydrolysis Half-Life (pH 8.5, 25°C) Varies by specific structure, generally in the order of minutes to hours. PEG-NHS esters with different linkers show half-lives from <1 to ~34 minutes.NHS esters have a half-life of ~10 minutes at pH 8.6. Sulfo-NHS esters are slightly more stable.[5]
Crosslinking Efficiency (Number of unique crosslinks identified) Generally higher, particularly for inter-domain crosslinks, suggesting better capture of protein dynamics. For example, BS(PEG)9 identified a "very high" relative number of crosslinks compared to BS3's "medium".Effective for stable interactions.[5][11]

Experimental Protocols

To provide a practical comparison, the following are detailed protocols for protein-protein crosslinking using this compound and a Sulfo-NHS ester (BS3). These protocols are designed to be comparative, and optimization may be required for specific applications.

Protocol 1: Protein Crosslinking with this compound

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 25 mM.[10]

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize effects on protein structure.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Protein Crosslinking with Sulfo-NHS Ester (BS3)

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)

  • BS3 (Bis[sulfosuccinimidyl] suberate)

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve BS3 in the reaction buffer (e.g., PBS) to a stock concentration of 25 mM.[9]

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the BS3 stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.

Visualizing Workflows and Pathways

To further illustrate the application of these crosslinkers, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a signaling pathway where these reagents are employed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis protein Protein Complex crosslinker Add Crosslinker (Bis-PEG8-NHS or Sulfo-NHS) protein->crosslinker quench Quench Reaction crosslinker->quench denature Denature & Reduce quench->denature alkylate Alkylate denature->alkylate digest Tryptic Digestion alkylate->digest lcms LC-MS/MS Analysis digest->lcms database Database Search (Identify Crosslinked Peptides) lcms->database model Structural Modeling database->model

A typical experimental workflow for protein crosslinking followed by mass spectrometry analysis.

signaling_pathway cluster_cell Cellular Environment cluster_pulldown Crosslinking Pull-Down Assay receptor Receptor proteinX Protein X receptor->proteinX Ligand Binding crosslink In vivo Crosslinking (e.g., Bis-PEG8-NHS) proteinY Protein Y proteinX->proteinY proteinZ Protein Z proteinY->proteinZ Signal Transduction lysis Cell Lysis crosslink->lysis pulldown Pull-down with Bait-specific Antibody lysis->pulldown analysis Western Blot or MS pulldown->analysis

Investigating a signaling pathway using an in vivo crosslinking pull-down assay.

Conclusion

Both this compound and Sulfo-NHS esters are powerful tools for amine-reactive crosslinking. The choice between them depends on the specific requirements of the experiment.

Choose this compound when:

  • Studying protein dynamics and conformational changes is a priority.[5]

  • Enhanced solubility of the final conjugate is desired.[2]

  • A longer, more flexible spacer arm is needed to capture interactions over a greater distance.

  • Intracellular crosslinking is required, as its lack of charge allows it to cross cell membranes.[10]

Choose a Sulfo-NHS ester (like BS3) when:

  • The primary goal is to perform crosslinking in a completely aqueous environment without organic solvents.[3]

  • Working with proteins that are sensitive to even small amounts of organic solvents.

  • Specifically targeting cell surface proteins, as the charged sulfonate groups prevent the crosslinker from entering the cell.[7]

  • A shorter, more rigid spacer arm is sufficient for the interaction being studied.

By understanding the distinct advantages and properties of each crosslinker, researchers can make an informed decision to optimize their bioconjugation strategies and achieve more reliable and insightful results.

References

A Researcher's Guide to Functional Assays for Validating Bioconjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a bioconjugate's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of essential functional assays used to characterize the activity of bioconjugates, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of these vital assays.

The therapeutic efficacy of bioconjugates, such as ADCs, hinges on a series of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload. Therefore, a comprehensive evaluation of a bioconjugate's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of three such assays: the MTT Cytotoxicity Assay, the Antibody Internalization Assay, and the Bystander Killing Assay.

Comparative Analysis of Key Functional Assays

The selection of an appropriate functional assay depends on the specific question being addressed, throughput requirements, and available instrumentation. Below is a comparison of common assays used to test the activity of bioconjugates.

Assay TypePrincipleCommon ReadoutThroughputKey AdvantagesKey Disadvantages
MTT Cytotoxicity Assay Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product.[1]Absorbance (OD570 nm)HighWell-established, cost-effective, and provides a quantitative measure of cell viability and cytotoxic potency (IC50).[2][3]Indirect measurement of cell death; can be affected by changes in cellular metabolism not related to cytotoxicity.
Antibody Internalization Assay (Flow Cytometry) Quantifies the amount of antibody-bioconjugate internalized by cells over time using fluorescently labeled antibodies.[4]Mean Fluorescence Intensity (MFI)HighProvides quantitative data on the rate and extent of internalization, crucial for ADCs that require intracellular payload release.[5][6]Requires specialized equipment (flow cytometer); labeling of the antibody may alter its binding or internalization properties.
Bystander Killing Assay (Co-culture) Measures the ability of the bioconjugate's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.[7]Viability of antigen-negative cells (e.g., via fluorescence)MediumDirectly assesses the bystander effect, which is important for treating heterogeneous tumors.[7][8]Can be complex to set up and analyze; requires distinct labeling of cell populations.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from functional assays for different antibody-drug conjugates.

Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs in Breast Cancer Cell Lines

ADCPayloadLinkerCell LineHER2 ExpressionIC50 (ng/mL)
Trastuzumab Emtansine (T-DM1)DM1Non-cleavableBT-474High~13-50
Trastuzumab Emtansine (T-DM1)DM1Non-cleavableMDA-MB-361-DYT2Moderate~25-80 (DAR >3.5)
Trastuzumab Deruxtecan (DS-8201a)DXdCleavableNCI-N87HighData not specified
ARX788AS269Non-cleavableHCC-1954HighPotent
ARX788AS269Non-cleavableNCI-N87HighPotent

Data synthesized from multiple sources indicating ranges of reported values.[9][10]

Table 2: Internalization of Trastuzumab and T-DM1 in HER2-Positive Cells

Cell LineBioconjugateTime Point% Internalization (relative to 0h)
MDA-MB-453Trastuzumab8h~50% degradation of internalized protein
MDA-MB-453T-DM18h~50% degradation of internalized protein
BT474TrastuzumabNot specifiedInternalization observed
BT474T-DM1Not specifiedInternalization observed

Based on flow cytometry and western blot data showing the dynamics of internalization and degradation.[1][5]

Table 3: Bystander Killing Effect of Different ADC Payloads

ADC PayloadLinker TypeBystander Effect PotentialNotes
MMAECleavable (e.g., vc)HighMembrane permeable, can diffuse to neighboring cells.[2][11]
PBD DimerCleavableHighHighly potent, can mediate bystander killing with a lower percentage of antigen-positive cells.[2]
DM1Non-cleavableLowReleased as a charged metabolite (lysine-MCC-DM1) with poor membrane permeability.[2]
MMAFCleavableLowCharged C-terminal phenylalanine reduces membrane permeability.[11]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from established methods for determining the cytotoxic effects of ADCs.[2][12]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Antibody-drug conjugate (ADC) and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and medium-only wells as a blank.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-144 hours).[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[2]

Antibody Internalization Assay (Flow Cytometry-Based)

This protocol outlines a method for quantifying antibody internalization using flow cytometry.[4][13]

Materials:

  • Target cells

  • Fluorescently labeled ADC or primary antibody and a fluorescently labeled secondary antibody

  • FACS buffer (e.g., PBS with 1% BSA)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.

  • Antibody Binding: Incubate the cells with the fluorescently labeled ADC at a predetermined optimal concentration on ice for 1 hour to allow binding to surface antigens without internalization.

  • Induction of Internalization: Wash the cells with cold PBS to remove unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control sample should be kept on ice (0-hour time point).

  • Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing with cold FACS buffer.

  • Staining and Analysis: Stain the cells with a viability dye like PI. Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of the viable cell population is measured.

  • Data Analysis: The percentage of internalization can be calculated by comparing the MFI at different time points to the MFI at time 0.

Bystander Killing Assay (Co-culture)

This protocol describes a method to assess the bystander effect of an ADC in a co-culture system.[2][7]

Materials:

  • Antigen-positive (Ag+) target cells

  • Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well plates

  • Antibody-drug conjugate (ADC)

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a constant total cell number per well. Include control wells with only Ag- cells.

  • Compound Treatment: Add serial dilutions of the ADC to the co-culture wells.

  • Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 72-144 hours).

  • Data Acquisition: At the end of the incubation period, quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or high-content imaging system.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percentage of viability of the bystander cells.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Internalization (Endocytosis) HER2->Internalization 2. Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation Cytotoxicity Cytotoxicity (e.g., Microtubule Disruption or DNA Damage) Payload_Release->Cytotoxicity 5. Action Bystander_Effect Bystander Killing (Payload Efflux) Payload_Release->Bystander_Effect Optional

Caption: Mechanism of action of a HER2-targeting ADC.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_ADC Add Serial Dilutions of Bioconjugate Incubate_Overnight->Add_ADC Incubate_Treatment Incubate (e.g., 72h) Add_ADC->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro cytotoxicity assay.

Internalization_Assay_Workflow Start Start Prepare_Cells Prepare Cells (1x10^6 cells/mL) Start->Prepare_Cells Bind_Antibody Bind Fluorescent Antibody on Ice Prepare_Cells->Bind_Antibody Wash_Unbound Wash to Remove Unbound Antibody Bind_Antibody->Wash_Unbound Induce_Internalization Induce Internalization at 37°C (Time Course) Wash_Unbound->Induce_Internalization Stop_Internalization Stop Internalization on Ice Induce_Internalization->Stop_Internalization Analyze_FCM Analyze by Flow Cytometry Stop_Internalization->Analyze_FCM Calculate_MFI Calculate Mean Fluorescence Intensity Analyze_FCM->Calculate_MFI End End Calculate_MFI->End

Caption: Workflow for a flow cytometry-based antibody internalization assay.

References

Stability Showdown: A Comparative Guide to Bis-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of crosslinking reagents is a critical parameter governing the success and reproducibility of their experiments. This guide provides an in-depth assessment of the stability of Bis-PEG8-NHS ester conjugates, comparing their performance with alternative amine-reactive chemistries and providing the experimental frameworks necessary to evaluate them.

This compound is a homobifunctional crosslinker that reacts with primary amines to form stable amide bonds.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity.[2] However, the key to its efficacy lies in the stability of its N-hydroxysuccinimide (NHS) ester reactive groups, which are susceptible to hydrolysis. This guide will delve into the factors influencing the stability of this compound and compare it to other common crosslinking agents.

The Achilles' Heel of NHS Esters: Hydrolysis

The primary degradation pathway for this compound, like all NHS esters, is hydrolysis.[3] This reaction, where the ester reacts with water, competes directly with the desired aminolysis reaction (reaction with a primary amine). The rate of hydrolysis is highly dependent on several factors, most notably pH.

Impact of pH on Stability

The pH of the reaction buffer is the most critical factor influencing the stability of NHS esters.[3] As the pH increases, the rate of hydrolysis accelerates dramatically, leading to a shorter half-life of the reactive ester. While a more alkaline pH increases the nucleophilicity of primary amines (the desired reaction partner), it comes at the cost of reduced crosslinker stability. Therefore, a careful balance must be struck to optimize the conjugation reaction.

The following table summarizes the typical half-life of NHS esters at various pH values. It is important to note that these are general values for NHS esters and are representative of the behavior of this compound.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.041 hour
8.6410 minutes
7.4Room Temp>120 minutes
9.0Room Temp<9 minutes
[4][5][]

Comparative Stability of Amine-Reactive Crosslinkers

While this compound is a popular choice for amine-to-amine crosslinking, several alternatives exist with varying stability profiles. The choice of crosslinker should be guided by the specific requirements of the application, including the desired reaction conditions and the stability of the target molecules.

Functional GroupRelative Stability in Aqueous MediaOptimal pH for Reaction with AminesKey Considerations
N-hydroxysuccinimide (NHS) ester Moderate7.2 - 8.5Widely used and well-characterized. Susceptible to hydrolysis, especially at higher pH. The PEG spacer in this compound improves solubility.[2][7]
Tetrafluorophenyl (TFP) ester High>7.5Significantly more stable to hydrolysis than NHS esters across a wide pH range.[8][9][10] May be slightly more hydrophobic.[11]
Maleimide High (relative to NHS ester)6.5 - 7.5 (for thiols)Primarily thiol-reactive, but can react with amines at pH > 7.5. More stable than NHS esters in aqueous solution but will also hydrolyze at higher pH.[3]
Isothiocyanate Low to Moderate>9.0Conjugates can be less hydrolytically stable over time compared to those formed from NHS esters.[7] Reaction is generally slower.[7]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound or other crosslinkers, the following experimental protocols can be employed.

Protocol 1: Spectrophotometric Assay for NHS Ester Hydrolysis

This method quantifies the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis, which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffer at desired pH (e.g., 0.1 M sodium phosphate)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound in an anhydrous organic solvent like DMSO or DMF.

  • Dilute the stock solution in the amine-free buffer to a final concentration of 1-2 mg/mL. Prepare a control tube with only the buffer.

  • Immediately measure the absorbance of the NHS ester solution at 260 nm, using the control tube to zero the spectrophotometer. If the absorbance is >1.0, dilute the solution with more buffer.

  • To determine the total amount of reactive NHS ester, add a small volume of 0.5-1.0 N NaOH to the solution to force complete hydrolysis.

  • Immediately (within 1 minute) measure the absorbance at 260 nm again.

  • To assess stability over time, incubate the NHS ester solution at a specific pH and temperature, taking absorbance readings at various time points.

Result Interpretation: An increase in absorbance at 260 nm over time indicates the hydrolysis of the NHS ester and the release of NHS. The half-life can be calculated from the rate of this increase. A comparison of the initial absorbance to the absorbance after complete base hydrolysis can determine the initial purity of the reagent.[12]

Protocol 2: HILIC-Based Quantification of NHS

Hydrophilic Interaction Chromatography (HILIC) can be used to separate and quantify the free NHS released during hydrolysis, providing a more sensitive and specific measurement.

Materials:

Chromatographic Conditions:

  • Mobile Phase: 90% acetonitrile, 10% 10 mM aqueous ammonium acetate (pH 7.5)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 1 µL

  • Detection: UV at 220 nm and 260 nm

  • Run Time: 20 minutes **

Procedure:

  • Dissolve the this compound in the 10 mM ammonium acetate buffer (pH 7.0) to a known concentration.

  • Incubate the solution at the desired temperature.

  • At various time points, inject 1 µL of the solution onto the HILIC column.

  • Monitor the chromatogram for the peak corresponding to free NHS (retention time of approximately 5.3 minutes under the specified conditions).

  • Quantify the amount of NHS by comparing the peak area to a standard curve of known NHS concentrations.

Result Interpretation: The increase in the concentration of free NHS over time directly correlates with the rate of hydrolysis of the this compound.

Visualizing the Conjugation Workflow

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for protein crosslinking using this compound.

Chemical Reactions in Amine Conjugation cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis NHS_Ester This compound Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond + NHS_Ester_H This compound Carboxylic_Acid Carboxylic Acid (Inactive) NHS_Ester_H->Carboxylic_Acid + Water Water (H2O) Water->Carboxylic_Acid +

Caption: Competing reactions of this compound.

Protein Crosslinking Workflow Start Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Prepare_Crosslinker Prepare this compound Stock Solution (in DMSO/DMF) Start->Prepare_Crosslinker Add_Crosslinker Add Crosslinker to Protein Solution Start->Add_Crosslinker Prepare_Crosslinker->Add_Crosslinker Incubate Incubate (e.g., 30-60 min at RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Dialysis, SEC) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A typical workflow for protein crosslinking.

Conclusion

The stability of this compound is a critical consideration for its successful application in bioconjugation. While the PEG spacer offers advantages in terms of solubility, the inherent susceptibility of the NHS esters to hydrolysis, particularly at alkaline pH, necessitates careful control of reaction conditions. For applications requiring higher stability, alternative amine-reactive chemistries such as TFP esters may offer a more robust solution. By understanding the factors that influence stability and employing the appropriate analytical methods, researchers can optimize their conjugation strategies to achieve reliable and reproducible results.

References

Evaluating the Impact of PEGylation on Protein Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mitigating the immunogenicity of therapeutic proteins is a critical challenge. Unwanted immune responses can lead to reduced efficacy, altered pharmacokinetics, and adverse patient reactions. Poly(ethylene glycol)ylation, or PEGylation, has long been the industry standard for reducing protein immunogenicity and extending plasma half-life. However, the emergence of anti-PEG antibodies and other potential drawbacks have spurred the development of alternative technologies. This guide provides an objective comparison of PEGylation with other protein modification strategies, supported by experimental data, to aid in the selection of the most appropriate approach for a given biotherapeutic.

The Mechanism of Immunogenicity Reduction

The immunogenic potential of a therapeutic protein is influenced by a variety of factors, including its sequence, structure, glycosylation pattern, and the presence of aggregates or impurities. The primary mechanism by which PEGylation and its alternatives reduce immunogenicity is through steric shielding. By attaching long, hydrophilic polymer chains to the protein surface, these technologies can mask immunogenic epitopes, preventing their recognition by immune cells such as B cells and T cells. This "stealth" effect can also reduce proteolytic degradation and renal clearance, thereby extending the protein's circulation time.

Comparative Analysis of Protein Modification Technologies

While PEGylation remains a widely used and effective strategy, a new generation of technologies offers potential advantages in terms of biodegradability, homogeneity, and reduced potential for inducing anti-polymer antibodies. Below is a comparative overview of PEGylation and its leading alternatives.

Quantitative Comparison of Immunogenicity

Direct, head-to-head comparisons of multiple protein modification technologies in a single study are limited in the published literature. The following tables compile available data from various sources to provide a comparative perspective on the immunogenicity of different protein modifications. It is important to note that direct cross-study comparisons should be made with caution due to variations in protein candidates, animal models, and assay methodologies.

Table 1: Comparison of Anti-Drug Antibody (ADA) Titers

ProteinModificationAnimal ModelADA Titer (Relative to Native Protein)Citation(s)
AsparaginaseNativeMice1 (Reference)[1]
PolysialylatedMiceReduced (inversely proportional to degree of polysialylation)[1]
AlbuminNativeRabbits/Mice1 (Reference)[2]
PEGylatedRabbits/MiceReduced[2]
Urate OxidaseNativeMice1 (Reference)
PEGylated (linear mPEG)MiceLower than native
PEGylated (branched mPEG)MiceLower than native
PVP-conjugatedMiceLower than native, but higher than PEGylated
PAM-conjugatedMiceLower than native, but higher than PEGylated
Interferon-α2bNative--
PASylatedMiceNo immunogenicity observed[3]
Cocaine EsteraseNativeRats-[4]
Fc-fusionRatsSimilar to native[4]
PEGylatedRatsSignificantly reduced[4]

Table 2: Comparison of In Vitro Cytokine Release

Cell TypeStimulantCytokine MeasuredResultCitation(s)
Human PBMCsPEG and mPEGIFN-α2, IFN-γ, TNF-α, MCP-1, IL-8, IL-17A, IL-23Increased secretion of pro-inflammatory cytokines[5]
Human Monocyte-Derived MacrophagesPEGylated nanoparticlesPro-inflammatory cytokines and chemokinesLowered secretion compared to non-PEGylated nanoparticles
Mouse Bone Marrow-Derived MacrophagesPEGylated nanoparticlesPro-inflammatory cytokines and chemokinesLowered secretion compared to non-PEGylated nanoparticles
Human PBMCsVarious therapeutic mAbsIFN-γ, IL-6, TNF-αVaried responses depending on the mAb

Alternative Technologies to PEGylation

PASylation

PASylation involves the genetic fusion of a protein with polypeptide sequences composed of proline, alanine, and serine. These "PAS" sequences mimic the biophysical properties of PEG, forming a random coil structure that increases the hydrodynamic radius of the protein.

  • Advantages:

    • Biodegradable, avoiding the potential for organ accumulation.[3]

    • Genetically encoded, leading to a homogeneous product.[3]

    • Reportedly shows no signs of immunogenicity in animal studies.[6]

XTENylation

XTENylation is a technology that involves the genetic fusion of a protein with a long, unstructured, hydrophilic polypeptide composed of a limited set of amino acids (alanine, glycine, proline, serine, threonine, and glutamic acid).

  • Advantages:

    • Biodegradable and non-immunogenic.[7]

    • The length of the XTEN sequence can be precisely controlled to tailor the half-life of the fusion protein.

    • Can be produced as a single, homogeneous product in E. coli.[7]

HESylation

HESylation is the covalent attachment of hydroxyethyl (B10761427) starch (HES), a biodegradable polymer derived from starch, to a therapeutic protein.

  • Advantages:

    • Biodegradable.

    • Can lead to formulations with lower viscosity at high concentrations compared to PEGylated proteins.[8]

    • Has been shown to be a promising alternative for half-life extension.[8]

Polysialylation

This technology involves the attachment of polysialic acid (PSA), a naturally occurring glycan, to the surface of a protein. Since PSA is a component of the human body, it is recognized as "self" by the immune system.

  • Advantages:

    • Biodegradable and inherently non-immunogenic.[2]

    • The degree of polysialylation can be controlled to modulate the pharmacokinetic properties.[1]

Fc-Fusion

In this approach, the therapeutic protein is genetically fused to the Fc (fragment crystallizable) region of an immunoglobulin G (IgG). The Fc region binds to the neonatal Fc receptor (FcRn), a mechanism that protects IgG from degradation and extends its half-life.

  • Advantages:

    • Utilizes a natural biological pathway for half-life extension.

    • The Fc region itself is generally considered to have low immunogenicity, especially if it is of human origin.[9]

    • Can sometimes enhance the immunogenicity of a fused antigen in the context of vaccines.[10]

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of protein immunogenicity involves a multi-tiered approach, including in silico prediction, in vitro assays, and in vivo studies. Below are detailed methodologies for key in vitro experiments.

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a common method for the detection of ADAs in patient or animal serum.

Principle: The bivalent nature of antibodies allows them to "bridge" a capture and detection molecule, which are typically the therapeutic protein itself.

Detailed Methodology:

  • Plate Coating: Coat a 96-well microplate with the therapeutic protein (the "capture" molecule) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBST) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Addition: Add diluted serum samples (and positive/negative controls) to the wells and incubate for 1-2 hours at room temperature. If ADAs are present, they will bind to the coated therapeutic protein.

  • Washing: Repeat the washing step.

  • Detection Antibody Addition: Add the therapeutic protein conjugated to a detection enzyme (e.g., Horseradish Peroxidase - HRP), the "detection" molecule, to each well and incubate for 1 hour at room temperature. This will bind to the ADAs that have been captured on the plate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate for the detection enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of ADAs in the sample.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between molecules. It can be used to determine the kinetics (on- and off-rates) and affinity of ADA binding to the therapeutic protein.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Detailed Methodology:

  • Sensor Chip Preparation: Immobilize the therapeutic protein (ligand) onto the surface of a sensor chip.

  • System Priming: Prime the SPR instrument with a running buffer to establish a stable baseline.

  • Analyte Injection: Inject the serum sample (containing the analyte, i.e., ADAs) over the sensor chip surface at a constant flow rate.

  • Association Phase: Monitor the change in the SPR signal (measured in Resonance Units, RU) as the ADAs bind to the immobilized therapeutic protein. This provides the association rate constant (ka).

  • Steady-State Phase: Continue the injection until the binding reaches equilibrium, where the rate of association equals the rate of dissociation.

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the ADAs dissociate from the therapeutic protein. This provides the dissociation rate constant (kd).

  • Regeneration: Inject a regeneration solution to remove the bound ADAs from the sensor chip, preparing it for the next sample.

  • Data Analysis: Analyze the sensorgram (a plot of RU versus time) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.

Cytokine Release Assay

This assay assesses the potential for a therapeutic protein to induce an inflammatory response by measuring the release of cytokines from immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are incubated with the therapeutic protein, and the supernatant is then analyzed for the presence of various cytokines.

Detailed Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Seeding: Seed the PBMCs into a 96-well cell culture plate at a specific density.

  • Stimulation: Add the therapeutic protein (at various concentrations), positive controls (e.g., phytohemagglutinin), and a negative control (media alone) to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels in the wells treated with the therapeutic protein to the negative control to determine if there is a significant increase in cytokine release.

Visualizing the Impact of PEGylation and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

PEGylation_Mechanism cluster_protein Therapeutic Protein cluster_pegylated_protein PEGylated Protein Protein Protein Epitope Immunogenic Epitope Immune_Cell Immune Cell (e.g., B Cell) Epitope->Immune_Cell Recognition & Immune Response PEG_Protein Protein PEG_Chain PEG Chain Masked_Epitope Masked Epitope Masked_Epitope->Immune_Cell Recognition Blocked

Mechanism of immunogenicity reduction by PEGylation.

Bridging_ELISA_Workflow A 1. Coat plate with therapeutic protein B 2. Wash and Block A->B C 3. Add serum sample (containing ADAs) B->C D 4. Wash C->D E 5. Add HRP-conjugated therapeutic protein D->E F 6. Wash E->F G 7. Add substrate and measure signal F->G

Workflow for an Anti-Drug Antibody (ADA) Bridging ELISA.

SPR_Workflow cluster_SPR Surface Plasmon Resonance (SPR) Analysis Immobilize 1. Immobilize therapeutic protein on sensor chip Inject 2. Inject serum sample (containing ADAs) Immobilize->Inject Association 3. Measure Association (ka) Inject->Association Dissociation 4. Measure Dissociation (kd) Association->Dissociation Kinetics 5. Calculate Affinity (KD = kd/ka) Dissociation->Kinetics

Workflow for Surface Plasmon Resonance (SPR) analysis of ADA binding.

Conclusion

The decision of whether to PEGylate a therapeutic protein or utilize an alternative technology is a complex one that depends on a multitude of factors, including the specific protein, the target patient population, and the desired pharmacokinetic profile. While PEGylation has a long and successful track record, the potential for anti-PEG antibodies and the availability of biodegradable and more homogeneous alternatives warrant careful consideration. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to optimize the safety and efficacy of next-generation biotherapeutics. As the field continues to evolve, it is crucial for researchers to stay abreast of new technologies and to conduct thorough, comparative immunogenicity assessments during drug development.

References

A Comparative Guide to Bis-PEG8-NHS Ester and Other Amine-Reactive Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent modification of proteins and other biomolecules is a cornerstone technique for developing therapeutics, diagnostic agents, and research tools. Among the various strategies, targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins is highly prevalent due to their abundance and accessibility.[1] This guide provides an objective comparison of Bis-PEG8-NHS ester with other common amine-reactive chemistries, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.

Overview of Amine-Reactive Chemistries

The selection of an appropriate amine-reactive reagent depends on several factors, including the desired specificity, the stability of the resulting bond, and the physicochemical properties of the final conjugate.[2]

This compound

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters.[3][4] These reactive groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm consisting of eight PEG units.[3] The NHS esters react with primary amines at physiological to slightly alkaline pH (7.2-9) to form stable amide bonds.[1][5] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the modified molecule.[6][7]

Other N-Hydroxysuccinimide (NHS) Esters

The family of NHS esters is broad, with variations in the spacer arm length and composition. Non-PEGylated NHS esters, such as disuccinimidyl suberate (B1241622) (DSS), are more hydrophobic and may be suitable for applications where the crosslinker needs to permeate cell membranes.[6] The water-soluble analogues, sulfo-NHS esters, contain a sulfonate group that prevents them from crossing cell membranes, making them ideal for cell surface modifications.[1] The length of the spacer arm is a critical parameter when using these reagents for proximity studies of protein-protein interactions.

Isothiocyanates (ITCs)

Isothiocyanates represent another class of amine-reactive reagents that react with primary amines to form stable thiourea (B124793) linkages.[2] While also targeting primary amines, the reaction conditions and the resulting bond differ from those of NHS esters.

Carbodiimides (EDC) with NHS/Sulfo-NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form an amine-reactive O-acylisourea intermediate.[8] This intermediate can then react with primary amines to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions. To improve efficiency and stability, EDC is often used in a two-step process with NHS or sulfo-NHS.[8] EDC first activates the carboxyl group, which then reacts with NHS or sulfo-NHS to form a more stable amine-reactive ester. This semi-stable intermediate can then be purified from the EDC and byproducts before reacting with the amine-containing molecule.[8]

Alternative Leaving Groups

Research has shown that alternative leaving groups to the standard NHS moiety can enhance reaction efficiency. Crosslinkers synthesized with N-hydroxyphthalimide, hydroxybenzotriazole, or 1-hydroxy-7-azabenzotriazole (B21763) as the reactive group have demonstrated faster reaction times and higher yields of cross-linked complexes compared to traditional NHS esters like DSS.[9][10]

Comparative Data of Amine-Reactive Chemistries

The following tables summarize the key characteristics and reaction parameters of the discussed amine-reactive chemistries to facilitate a direct comparison.

Table 1: General Characteristics of Amine-Reactive Chemistries

ChemistryReactive GroupTarget Functional GroupResulting BondKey AdvantagesKey Disadvantages
This compound N-Hydroxysuccinimide EsterPrimary Amine (-NH₂)AmideHigh reactivity, stable bond, PEG spacer enhances solubility and reduces immunogenicity.[6][7][]Susceptible to hydrolysis, especially at high pH.[12][13]
Non-PEGylated NHS Esters (e.g., DSS) N-Hydroxysuccinimide EsterPrimary Amine (-NH₂)AmideHigh reactivity, stable bond, membrane permeable.[6]Low aqueous solubility, can induce aggregation of conjugates.
Sulfo-NHS Esters (e.g., BS³) Sulfo-N-Hydroxysuccinimide EsterPrimary Amine (-NH₂)AmideHigh reactivity, stable bond, water-soluble, membrane impermeable.[1][14]Susceptible to hydrolysis.[12][13]
Isothiocyanates (e.g., FITC) Isothiocyanate (-N=C=S)Primary Amine (-NH₂)ThioureaStable bond.Can have broader reactivity with other nucleophiles.[2]
Carbodiimides (EDC) + NHS/Sulfo-NHS Carbodiimide (activator) + (Sulfo-)NHSCarboxyl (-COOH) to Primary Amine (-NH₂)AmideForms a "zero-length" crosslink, allows for a two-step procedure.[8]EDC can modify carboxyls on the target protein if not quenched.
Alternative Leaving Groups (e.g., HOAt) N-hydroxy-7-azabenzotriazole esterPrimary Amine (-NH₂), Tyrosine (-OH)Amide, EsterFaster reaction rates and higher efficiency than NHS esters.[9][10]May have broader reactivity (e.g., with tyrosine).[9]

Table 2: Reaction Conditions and Efficiency

ChemistryOptimal pH RangeTypical Reaction TimeCompeting ReactionHalf-life of Reactive Group
(Sulfo-)NHS Esters 7.2 - 8.5[5][15]30 min - 2 hours[7][16]Hydrolysis[5][12]4-5 hours at pH 7 (0°C); 10 minutes at pH 8.6 (4°C)[12]
Isothiocyanates 9.0 - 10.02 - 12 hoursHydrolysisGenerally more stable to hydrolysis than NHS esters.
EDC + (Sulfo-)NHS 4.5 - 5.5 (activation), 7.2 - 8.5 (conjugation)[8]15 min (activation), 2 hours (conjugation)[8]Hydrolysis of O-acylisourea intermediate and NHS ester[8]O-acylisourea intermediate is very unstable; NHS ester half-life as above.

Experimental Protocols

Below are detailed protocols for common bioconjugation experiments using different amine-reactive chemistries.

Protocol 1: Protein-Protein Crosslinking using this compound

This protocol provides a general procedure for crosslinking two proteins using a homobifunctional NHS ester.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare a solution of the protein mixture (Protein A and Protein B) at a concentration of 1-5 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM.[16]

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[13] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column equilibrated with a suitable buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.

Protocol 2: Two-Step Protein Conjugation using EDC and Sulfo-NHS

This protocol describes the conjugation of a small molecule with a carboxyl group to a protein with primary amines.

Materials:

  • Protein #1 (with carboxyl groups) in MES buffer (0.1 M MES, pH 4.7)

  • Protein #2 (with primary amines) in PBS (pH 7.2)

  • EDC

  • Sulfo-NHS

  • 2-Mercaptoethanol (B42355) (optional, for quenching EDC)

  • Hydroxylamine-HCl (for quenching the reaction)

  • Desalting column

Procedure:

  • Prepare Protein #1: Dissolve Protein #1 in MES buffer to a concentration of 1-10 mg/mL.

  • Activation: Add EDC (e.g., 10-fold molar excess over Protein #1) and Sulfo-NHS (e.g., 25-fold molar excess over Protein #1) to the Protein #1 solution.[8][13]

  • Incubation: Incubate for 15 minutes at room temperature to activate the carboxyl groups.[8]

  • Quenching EDC (Optional): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[8]

  • Purification of Activated Protein: Remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation: Immediately add the activated Protein #1 to a solution of Protein #2 in PBS, pH 7.2. A 1:1 molar ratio is a good starting point.

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench the reaction.

  • Final Purification: Purify the conjugate using a desalting column or other chromatography methods.

Visualizations

The following diagrams illustrate the reaction mechanism and experimental workflows.

NHS_Ester_Reaction reagent This compound R-C(=O)-O-N(C=O)₂ intermediate {Tetrahedral Intermediate} reagent->intermediate Nucleophilic attack by amine protein Protein Protein-NH₂ protein->intermediate product Stable Conjugate Protein-NH-C(=O)-R intermediate->product Release of NHS byproduct {N-Hydroxysuccinimide | HO-N(C=O)₂} intermediate->byproduct

Reaction of an NHS ester with a primary amine.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein Solution (1-5 mg/mL in PBS) r1 Add Crosslinker to Protein (20-50x molar excess) p1->r1 p2 Prepare Crosslinker Solution (10-25 mM in DMSO) p2->r1 r2 Incubate (30-60 min at RT) r1->r2 r3 Quench Reaction (add Tris-HCl) r2->r3 a1 Purify Conjugate (Desalting Column) r3->a1 a2 Analyze Products (SDS-PAGE, MS) a1->a2

Workflow for protein crosslinking with this compound.

Logical_Comparison start Select Amine-Reactive Chemistry q1 Need to crosslink two molecules? start->q1 q2 Is aqueous solubility critical? q1->q2 Yes q3 Need to label a single molecule? q1->q3 No c1 This compound q2->c1 Yes c2 Non-PEGylated NHS Ester q2->c2 No q4 Is reaction speed a priority? q3->q4 No carboxyl c5 EDC + NHS/Sulfo-NHS q3->c5 Carboxyl available? c3 Isothiocyanate q4->c3 No c4 Alternative Leaving Groups q4->c4 Yes

Decision tree for selecting an amine-reactive chemistry.

Conclusion

The choice of an amine-reactive chemistry is a critical decision in the design of bioconjugation experiments. This compound offers a compelling combination of high reactivity, the formation of a stable amide bond, and the beneficial properties of a hydrophilic PEG spacer.[6][17] It is particularly well-suited for applications where aqueous solubility and reduced immunogenicity of the final conjugate are desired.

However, for applications requiring membrane permeability, a non-PEGylated NHS ester might be more appropriate. When seeking to couple a carboxyl-containing molecule to a protein, the two-step EDC/NHS chemistry provides a reliable method. For researchers prioritizing reaction speed and efficiency, exploring crosslinkers with alternative leaving groups could be advantageous.[9][10] By carefully considering the experimental goals and the properties of each reagent class, researchers can select the most suitable chemistry to achieve their desired outcomes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as Bis-PEG8-NHS ester, are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulations.

This compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters.[1][2] These NHS esters are highly reactive towards primary amines, forming stable amide bonds.[2] However, they are also susceptible to hydrolysis, a reaction that increases with rising pH. This reactivity must be neutralized before the compound can be safely disposed of.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe deactivation and disposal of this compound. The primary goal is to quench the reactive NHS ester groups through hydrolysis before disposing of the material as chemical waste.

  • Prepare a Quenching Solution : In a designated chemical fume hood, prepare a quenching solution. A common and effective quenching solution is a mild base, such as a 1 M solution of a non-amine-containing buffer like sodium bicarbonate or a dilute sodium hydroxide (B78521) solution (e.g., 0.1 M). The basic pH will accelerate the hydrolysis of the NHS ester.

  • Quench the this compound :

    • For solid waste (e.g., contaminated weigh boats, tips): Carefully place the solid waste into a designated, chemically compatible waste container. Add a sufficient volume of the quenching solution to fully immerse the waste.

    • For unused solutions in organic solvents (e.g., DMSO, DMF): Slowly and with stirring, add the quenching solution to the this compound solution in a suitable beaker or flask. Be mindful of any potential exothermic reactions, especially with concentrated solutions. A general rule is to use at least a 10-fold excess of the quenching solution.

  • Allow for Complete Hydrolysis : Loosely cap the container to prevent pressure buildup and allow the mixture to stand for at least one hour at room temperature. This will ensure the complete hydrolysis of the reactive NHS esters.

  • Neutralize the Solution : After the quenching period, check the pH of the resulting solution. If it is basic, neutralize it with a mild acid, such as dilute hydrochloric acid, until the pH is between 6 and 8.

  • Dispose of as Chemical Waste : The neutralized, quenched solution and any solid waste should be disposed of in a properly labeled hazardous waste container. Ensure the container is compatible with the chemical composition of the waste. Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Decontaminate Glassware : Any glassware that came into contact with this compound should be rinsed with the quenching solution, followed by a standard laboratory glassware cleaning procedure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final waste disposal.

G cluster_prep Preparation cluster_deactivation Deactivation cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Quenching Solution (e.g., 1M Sodium Bicarbonate) B->C D Add Waste to Quenching Solution C->D E Allow for Hydrolysis (>= 1 hour) D->E F Neutralize pH (6-8) E->F G Dispose in Labeled Hazardous Waste Container F->G H Follow Institutional and Local Regulations G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Essential Safety and Logistical Information for Handling Bis-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bis-PEG8-NHS ester, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling amine-reactive crosslinkers and moisture-sensitive compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this writing. The information provided is based on general knowledge of N-hydroxysuccinimide (NHS) esters and polyethylene (B3416737) glycol (PEG) compounds. It is imperative to consult the supplier-specific SDS upon receipt of the product and to perform a risk assessment for your specific laboratory conditions.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Equipment Specification Purpose
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A lab coat, fully buttoned.Protects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space.Prevents inhalation of airborne particles.
II. Handling and Storage

This compound is a moisture-sensitive compound. Strict adherence to proper handling and storage procedures is essential to maintain its reactivity and prevent degradation.

Procedure Protocol Rationale
Receiving Upon receipt, inspect the container for any damage.Ensures product integrity and prevents exposure to a compromised product.
Storage Store at -20°C in a tightly sealed container with a desiccant.[1]Low temperature and dry conditions minimize hydrolysis of the NHS ester.
Dispensing Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area, preferably a fume hood.Prevents contamination of the product with atmospheric moisture, which can lead to hydrolysis.
Solutions Prepare solutions immediately before use in a dry, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Do not prepare aqueous stock solutions for storage.NHS esters are unstable in aqueous solutions and will hydrolyze. Amine-containing buffers will react with the NHS ester.
III. Spill and Exposure Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Scenario First Aid/Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedure for a small spill.
IV. Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused Solid Reagent Dispose of as chemical waste in a properly labeled, sealed container.
Solutions in Organic Solvents Collect in a designated, labeled hazardous waste container for organic solvents.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid waste container for chemical waste.
Empty Containers Rinse thoroughly with a suitable solvent. Deface the label and dispose of as regular lab glass or plastic waste, provided it is not considered hazardous by local regulations.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). Optimization will be required for specific applications.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by desalting column chromatography or dialysis against a suitable buffer.

  • Characterization: Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_handling Handling Workflow node_receive Receive and Inspect Package node_store Store at -20°C with Desiccant node_receive->node_store node_equilibrate Equilibrate to Room Temperature node_store->node_equilibrate node_dispense Dispense in Ventilated Area (Fume Hood) node_equilibrate->node_dispense node_prepare Prepare Solution (Anhydrous, Amine-Free Solvent) node_dispense->node_prepare node_use Use Immediately in Experiment node_prepare->node_use

Caption: Workflow for the proper handling of this compound.

G cluster_disposal Disposal Workflow node_solid Unused Solid Waste node_collect_solid Collect in Labeled Solid Waste Container node_solid->node_collect_solid node_liquid Liquid Waste (in Organic Solvent) node_collect_liquid Collect in Labeled Liquid Waste Container node_liquid->node_collect_liquid node_contaminated Contaminated Labware node_collect_contaminated Collect in Labeled Solid Waste Container node_contaminated->node_collect_contaminated node_dispose Dispose via Institutional Hazardous Waste Program node_collect_solid->node_dispose node_collect_liquid->node_dispose node_collect_contaminated->node_dispose

Caption: Workflow for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.